4'-Ethynyl-2'-deoxyadenosine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C12H13N5O3 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H13N5O3/c1-2-12(4-18)7(19)3-8(20-12)17-6-16-9-10(13)14-5-15-11(9)17/h1,5-8,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,12+/m0/s1 |
Clave InChI |
HMIGVKANVVLEOA-JOAULVNJSA-N |
SMILES isomérico |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |
SMILES canónico |
C#CC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 4'-Ethynyl-2'-deoxyadenosine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its clinically significant fluorinated analog, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, Islatravir, MK-8591). Due to the extensive research and clinical development focusing on EFdA, this guide will primarily detail the well-elucidated mechanisms of this potent antiretroviral agent, while noting its relationship to EdA.
Introduction and Overview
This compound (EdA) and its derivative, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), are nucleoside analogs that have demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). EFdA, in particular, has emerged as a highly potent therapeutic candidate due to its unique structural features and multi-faceted mechanism of action. Unlike many other nucleoside reverse transcriptase inhibitors (NRTIs), EFdA possesses a 3'-hydroxyl group, yet it functions as a highly effective chain terminator. This is attributed to the presence of a 4'-ethynyl group, which introduces novel inhibitory properties. This guide will delve into the molecular and cellular mechanisms that underpin the potent antiviral effects of EFdA.
Cellular Metabolism and Activation
Upon entry into the host cell, EFdA undergoes a series of phosphorylation steps to become its active triphosphate form, EFdA-triphosphate (EFdA-TP). This metabolic activation is a prerequisite for its antiviral activity.
Phosphorylation Pathway
The conversion of EFdA to EFdA-TP is catalyzed by host cell kinases. The initial and rate-limiting step is the phosphorylation to EFdA-monophosphate (EFdA-MP), which is primarily carried out by deoxycytidine kinase (dCK).[1] Subsequent phosphorylations to the diphosphate and triphosphate forms are also mediated by cellular kinases. The presence of the 3'-OH group on EFdA enhances its recognition as a substrate by these kinases, contributing to its efficient activation.[1]
Metabolic Stability
A key feature contributing to the high potency and long intracellular half-life of EFdA is its resistance to degradation by cellular enzymes. The 2-fluoro substitution on the adenine base significantly reduces its susceptibility to deamination by adenosine deaminase (ADA).[2] This increased stability leads to higher intracellular concentrations of the active EFdA-TP, prolonging its antiviral effect. The intracellular half-life of EFdA-TP has been reported to be between 78.5 to 128 hours.[3]
Figure 1: Cellular metabolism and activation of EFdA.
Molecular Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
The primary target of EFdA-TP is the HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus. EFdA exhibits a novel and complex mechanism of action, classifying it as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).
Incorporation into Viral DNA
EFdA-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain during reverse transcription. Pre-steady-state kinetic analyses have shown that HIV-1 RT can incorporate EFdA-TP with an efficiency comparable to or even greater than dATP.[4]
Multiple Inhibitory Mechanisms
Once incorporated, EFdA-monophosphate (EFdA-MP) disrupts the function of HIV-1 RT through several mechanisms:
-
Immediate Chain Termination: In certain sequence contexts, the incorporation of EFdA-MP acts as a de facto immediate chain terminator, halting further DNA synthesis.[5]
-
Delayed Chain Termination: In other sequence contexts, RT can incorporate one additional nucleotide after EFdA-MP, but subsequent elongation is severely impaired, leading to delayed chain termination.[5]
-
Translocation Inhibition: A key aspect of EFdA's mechanism is its ability to inhibit the translocation of the RT enzyme along the DNA-RNA hybrid.[1] The 4'-ethynyl group of the incorporated EFdA-MP is thought to sterically hinder the repositioning of the primer terminus from the pre-translocation (N) site to the post-translocation (P) site of the enzyme's active site, thereby stalling the process of reverse transcription.
-
Misincorporation: EFdA-TP can be misincorporated opposite incorrect template bases, leading to mismatched primers that are difficult for RT to extend.[5]
References
- 1. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of substitutions at the 4' and 2 positions on the bioactivity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Ethynyl-2'-deoxyadenosine and its Analogs: Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its highly potent analog, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA, Islatravir, MK-8591). These nucleoside analogs represent a significant advancement in the field of antiviral therapy, particularly for the treatment of Human Immunodeficiency Virus (HIV) infection. This document details their unique mechanism of action as Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs), summarizes key quantitative data on their efficacy and safety, and provides detailed experimental protocols for their synthesis and evaluation. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of these promising therapeutic agents.
Discovery and Rationale
The quest for novel antiretroviral agents with improved potency, a higher barrier to resistance, and more favorable pharmacokinetic profiles led to the exploration of modifications at the 4'-position of the nucleoside sugar moiety. The introduction of a rigid, sterically demanding ethynyl group at this position was hypothesized to interfere with the catalytic activity of HIV reverse transcriptase (RT). This exploration led to the discovery of a series of 4'-substituted nucleoside analogs with potent anti-HIV activity.
Among these, this compound (EdA) demonstrated significant inhibitory activity against HIV-1. However, its susceptibility to degradation by adenosine deaminase (ADA) limited its therapeutic potential. To overcome this limitation, a fluorine atom was introduced at the 2-position of the adenine base, leading to the synthesis of 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA or Islatravir). This modification rendered the compound resistant to deamination by ADA, significantly enhancing its intracellular half-life and antiviral potency.[1] EFdA has since emerged as a clinical candidate with exceptional, picomolar activity against a wide range of HIV-1 strains, including those resistant to currently approved nucleoside reverse transcriptase inhibitors (NRTIs).[1][2][3]
Mechanism of Action: Nucleoside Reverse Transcriptase Translocation Inhibition
Unlike traditional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EdA and EFdA possess a 3'-OH. Their primary mechanism of action is as Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs).
Following intracellular phosphorylation to their active triphosphate form (EdA-TP or EFdA-TP), these analogs are incorporated into the nascent viral DNA chain by HIV RT. The presence of the 4'-ethynyl group then sterically hinders the translocation of the enzyme along the DNA:RNA template. This stalling of the RT complex prevents the addition of the next nucleotide, effectively terminating DNA synthesis.
dot
Quantitative Data
The following tables summarize the key quantitative data for EdA and EFdA, highlighting the superior potency and selectivity of the fluorinated analog.
Table 1: In Vitro Anti-HIV-1 Activity
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| EdA | HIV-1 (Wild-Type) | MT-4 | 98 | |
| EFdA | HIV-1 (JR-CSF) | PBMCs | 0.25 | [4] |
| EFdA | HIV-1 (Wild-Type) | - | ~0.07 | [3] |
| EFdA | HIV-1 (IIIb) | MT4 | 0.073 (73 pM) | |
| EFdA | HIV-2 (EHO) | MT4 | 0.098 (98 pM) | |
| EFdA | HIV-1 (NL4-3) | - | 0.05 (50 pM) | |
| EFdA | Multi-drug resistant HIV-1 | - | Potent Activity | [3] |
Table 2: Cytotoxicity
| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| EdA | MT-4 | >100 | >1020 | |
| EFdA | PBMCs | 46 | 184,000 | [4] |
| EFdA | - | - | ~200,000 | [1] |
Table 3: Pharmacokinetic Parameters of EFdA
| Species | Dose | Route | Cmax (µM) | Tmax (h) | Reference |
| Mouse | 5 mg/kg | Oral | ~1.5 | 0.5 | [4] |
| Rhesus Macaque | 5 mg/kg | Oral | ~1.0 | 1.5 | [4] |
Experimental Protocols
Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)
The following is a summarized, multi-step enantioselective synthesis adapted from McLaughlin et al., Org. Lett. 2017.
Workflow for the Enantioselective Synthesis of EFdA dot
Detailed Protocol:
-
Step 1: Biocatalytic Desymmetrization: A prochiral diacetate is subjected to enzymatic hydrolysis to selectively remove one acetate group, yielding a chiral monoacetate.
-
Step 2: Protection and Oxidation: The resulting alcohol is protected, and the ester is converted to a β-ketoester.
-
Step 3: Asymmetric Transfer Hydrogenation: A Noyori-type asymmetric transfer hydrogenation is employed to stereoselectively reduce the ketone, establishing the correct stereochemistry at the 3'-position.
-
Step 4: Lactonization and Protection: The resulting hydroxy ester is cyclized to a lactone, and the hydroxyl groups are appropriately protected.
-
Step 5: Glycosylation: The protected sugar moiety is glycosylated with silylated 2-fluoroadenine.
-
Step 6: Anomer Separation: The desired β-anomer is isolated via selective crystallization.
-
Step 7: Deprotection: All protecting groups are removed to yield the final product, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine.
For specific reagents, reaction conditions, and yields for each step, refer to the supporting information of McLaughlin, M., et al. (2017). Organic Letters, 19(4), 926–929.
Synthesis of this compound (EdA)
A detailed, step-by-step experimental protocol for the synthesis of the non-fluorinated EdA is not as readily available in the public domain. However, the general strategy involves the synthesis of a 4'-ethynyl-substituted ribose derivative followed by glycosylation with adenine. Key steps often include:
-
Preparation of a 4'-ethynyl sugar intermediate: This can be achieved through various synthetic routes, often starting from a commercially available sugar.
-
Glycosylation: The protected 4'-ethynyl sugar is then coupled with a protected adenine base.
-
Deprotection: Removal of all protecting groups to yield the final product.
In Vitro Anti-HIV-1 Activity Assay
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.
-
Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compound (EdA or EFdA).
-
Endpoint Measurement: After 7 days of incubation, the level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits HIV-1 replication by 50% compared to the untreated control.
Cytotoxicity Assay
-
Cell Culture: A suitable cell line (e.g., MT-4, CEM) or unstimulated PBMCs are seeded in a 96-well plate.
-
Drug Treatment: The cells are incubated with serial dilutions of the test compound for a period that corresponds to the antiviral assay (e.g., 7 days).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.
Intracellular Activation and Signaling
For EdA and EFdA to exert their antiviral effect, they must be phosphorylated intracellularly to their active triphosphate forms. The initial and rate-limiting step is the addition of the first phosphate group.
Intracellular Phosphorylation Pathway of EFdA dot
Studies have shown that deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of EFdA to EFdA-monophosphate.[3] Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular kinases. The efficient phosphorylation of EFdA contributes to its high intracellular concentration of the active triphosphate metabolite and its potent antiviral activity.
Conclusion
This compound and its 2-fluoro analog, EFdA, are a novel class of antiretroviral agents with a unique mechanism of action. The exceptional potency of EFdA against both wild-type and drug-resistant HIV-1, coupled with its favorable pharmacokinetic profile and high selectivity index, makes it a highly promising candidate for the treatment and prevention of HIV infection. The detailed synthetic protocols and biological evaluation methods provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance antiviral therapies. Further research into this class of compounds may lead to the development of even more effective and durable treatments for HIV and other viral diseases.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-Ethynyl-2'-deoxyadenosine: A Technical Guide to a Potent Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Ethynyl-2'-deoxyadenosine (EdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action that sets it apart from other drugs in its class. Its exceptional antiviral activity against both wild-type and drug-resistant strains of HIV-1, coupled with a favorable pharmacokinetic profile, has positioned it as a promising candidate for both HIV treatment and pre-exposure prophylaxis (PrEP). This technical guide provides an in-depth overview of the core scientific and clinical data on this compound, including its mechanism of action, antiviral potency, resistance profile, and key experimental methodologies.
Introduction
Nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART) for HIV infection. These drugs act as chain terminators after being incorporated into the nascent viral DNA by reverse transcriptase (RT). This compound (EdA) is a next-generation NRTI that, unlike many of its predecessors, possesses a 3'-hydroxyl group, a feature typically associated with natural nucleosides. This structural characteristic, along with a 4'-ethynyl and a 2-fluoro substitution, contributes to its remarkable potency and distinct mechanism of action. EdA has demonstrated exceptional anti-HIV-1 activity at picomolar concentrations in cellular assays.
Mechanism of Action
This compound is more accurately classified as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI). Its mechanism of action is multifaceted and distinct from conventional NRTIs.
Following intracellular phosphorylation to its active triphosphate form (EdA-TP), the molecule is incorporated into the growing viral DNA chain by HIV-1 RT. Despite the presence of a 3'-hydroxyl group, which would typically allow for the addition of the next nucleotide, the bulky 4'-ethynyl group hinders the translocation of the reverse transcriptase along the DNA template. This steric hindrance effectively halts further DNA synthesis, acting as a "de facto" chain terminator.
The 4'-ethynyl group of EdA-TP fits into a hydrophobic pocket within the reverse transcriptase enzyme, defined by residues Ala-114, Tyr-115, Phe-160, and Met-184. This interaction not only facilitates the efficient incorporation of EdA-TP over the natural substrate dATP but also contributes to the difficulty in translocation after incorporation.
Furthermore, EdA can also act as a delayed chain terminator and can be misincorporated, leading to mismatched primers that are difficult for the enzyme to extend. This multi-pronged mechanism of inhibition may contribute to its high barrier to resistance.
The Potent Anti-HIV Activity of 4'-Ethynyl-2'-deoxyadenosine: A Technical Overview
For Immediate Distribution
This technical guide provides an in-depth analysis of the antiviral activity of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its highly potent derivative, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA, Islatravir), against the Human Immunodeficiency Virus (HIV). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the mechanism of action, quantitative efficacy, and experimental evaluation of these promising nucleoside reverse transcriptase inhibitors.
Executive Summary
This compound and its fluorinated analog, EFdA, represent a significant advancement in the landscape of anti-HIV therapeutics. These compounds exhibit remarkable potency against both wild-type and drug-resistant strains of HIV-1 and HIV-2. Notably, EFdA, also known as Islatravir, is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) with a unique multi-faceted mechanism of action that distinguishes it from previously approved nucleoside reverse transcriptase inhibitors (NRTIs). Its exceptional potency, favorable resistance profile, and prolonged intracellular half-life underscore its potential as a cornerstone of future HIV treatment and prevention strategies.
Mechanism of Action
Unlike traditional NRTIs that lack a 3'-hydroxyl group, EdA and EFdA retain this moiety, yet still effectively terminate viral DNA synthesis. The primary target of these compounds is the HIV reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA.
The mechanism of action of EFdA is particularly noteworthy and involves multiple inhibitory pathways[1]:
-
Translocation-Defective Inhibition: After being phosphorylated to its active triphosphate form (EFdA-TP), the molecule is incorporated into the nascent viral DNA chain by HIV RT. The presence of the 4'-ethynyl group in a specific hydrophobic pocket of the RT enzyme hinders the translocation of the enzyme along the DNA template. This effectively stalls DNA synthesis, acting as a de facto immediate chain terminator[2][3].
-
Delayed Chain Termination: In some sequence contexts, EFdA-TP can allow for the incorporation of one additional nucleotide before halting DNA synthesis, functioning as a delayed chain terminator[1].
-
Misincorporation: The HIV RT can efficiently misincorporate EFdA-TP, leading to mismatched primers that are difficult for the enzyme to extend and are protected from excision[1].
This multi-pronged inhibitory action contributes to the high potency of EFdA and its robust activity against NRTI-resistant HIV strains.
Below is a diagram illustrating the proposed mechanism of action of EFdA.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Inhibition Mechanism of 4'-Ethynyl-2'-deoxyadenosine (EFdA)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4'-Ethynyl-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique and multifaceted mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike all approved NRTIs, EFdA possesses a 3'-hydroxyl (3'-OH) group, yet it functions as a highly effective chain terminator. Its exceptional potency stems from its classification as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).[1] After being phosphorylated to its active triphosphate form (EFdA-TP), it is incorporated into the nascent viral DNA chain by HIV-1 reverse transcriptase (RT). The defining feature of its mechanism is the subsequent inhibition of RT translocation, a critical step for the addition of the next nucleotide. This guide provides a comprehensive overview of the molecular basis of EFdA's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Inhibition Mechanism
The anti-HIV activity of EFdA is a result of several synergistic mechanisms that collectively lead to the termination of viral DNA synthesis. These mechanisms are rooted in the unique structural attributes of the molecule.
Structural Features and Cellular Activation
EFdA's structure is distinguished by three key modifications compared to the natural deoxyadenosine:
-
A 3'-Hydroxyl (3'-OH) Group: Typically absent in chain-terminating NRTIs, the presence of a 3'-OH group in EFdA allows for more efficient recognition and phosphorylation by host cellular kinases to its active triphosphate form, EFdA-TP.[1][2][3]
-
A 4'-Ethynyl Group (4'-E): This bulky substitution at the 4' position of the sugar ring is the primary driver of EFdA's unique mechanism.[1][4]
-
A 2-Fluoro (2-F) Group: The fluorine atom on the adenine base ring renders EFdA resistant to degradation by cellular enzymes like adenosine deaminase, contributing to its long intracellular half-life.[1][3]
Once inside the cell, EFdA is converted by host kinases into EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and finally the active moiety, EFdA-5'-triphosphate (EFdA-TP).[5]
Primary Mechanism: Translocation Inhibition
The central mechanism of EFdA is the inhibition of reverse transcriptase translocation.[1][4] The process unfolds as follows:
-
Efficient Incorporation: HIV-1 RT utilizes EFdA-TP as a substrate more efficiently than the natural dATP.[4][6]
-
Post-Incorporation Blockade: After EFdA-MP is incorporated into the 3' end of the nascent DNA primer, the 4'-ethynyl group extends into a conserved hydrophobic pocket within the polymerase active site.[4][7][8] This pocket is defined by RT residues Ala-114, Tyr-115, Phe-160, and Met-184.[4][9][10]
-
Translocation Failure: The strong van der Waals interactions between the 4'-ethynyl group and this hydrophobic pocket create a steric hindrance that physically prevents the RT from sliding along the DNA template-primer.[8][11] This diminished translocation means the active site is not vacated for the next incoming dNTP, effectively halting further DNA synthesis.[4][7] Because of this novel action, EFdA is classified as a Translocation-Defective RT Inhibitor (TDRTI) or a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).[1][4][6]
Secondary Inhibition Mechanisms
EFdA's potency is amplified by several additional inhibitory activities that are dependent on the nucleic acid sequence context.[2]
-
Immediate Chain Termination (ICT): In many sequence contexts, the translocation block is so severe that EFdA acts as a de facto immediate chain terminator, despite having a 3'-OH group.[1][2][12] The primer terminated with EFdA-MP cannot be extended.[4]
-
Delayed Chain Termination (DCT): In some cases, the RT can manage to incorporate one additional nucleotide after EFdA-MP.[1][2][12] However, upon subsequent translocation, the 4'-ethynyl group of the now internal EFdA moiety sterically clashes with the "primer grip" region of RT, leading to the dissociation of the nucleic acid and suppression of further DNA synthesis.[1]
-
Facile Misincorporation: RT can efficiently misincorporate EFdA-MP opposite an incorrect template base (e.g., G, A, or C).[2][7] The resulting mismatched primers are extremely difficult for RT to extend and are also protected from phosphorolytic excision, a common mechanism of NRTI resistance.[2][7]
Quantitative Data: Antiviral Potency and Inhibition
The following table summarizes key quantitative data demonstrating the high potency of EFdA against various HIV strains and in different experimental systems.
| Parameter | Value | Cell Line / Condition | Virus Strain/Enzyme | Reference |
| EC₅₀ | 50 pM (0.05 nM) | Activated PBMCs | HIV-1 | [4][6] |
| EC₅₀ | 73 pM | MT4 cells | HIV-1IIIb | [1] |
| EC₅₀ | 98 pM | MT4 cells | HIV-2EHO | [1] |
| EC₅₀ | 50 pM | MT4 cells | HIV-1NL4-3 | [1] |
| EC₅₀ | 8.3 nM | - | HIV-1 (M184V mutant) | [13] |
| IC₅₀ | 104 nM | In vitro primer extension assay | Wild-Type HIV-1 RT | [4] |
Visualizations: Pathways and Workflows
EFdA Cellular Activation and Multi-modal RT Inhibition
References
- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The High Genetic Barrier of EFdA/MK-8591 Stems from Strong Interactions with the Active Site of Drug-Resistant HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ETD | Inhibition and resistance mechanisms of HIV targeting antivirals | ID: dr26xz84f | Emory Theses and Dissertations [etd.library.emory.edu]
- 13. researchgate.net [researchgate.net]
The Decisive Impact of 4'-Ethynyl Substitution on the Antiviral Efficacy of 2'-Deoxyadenosine Analogs
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural attributes of 4'-Ethynyl-2'-deoxyadenosine and its derivatives, with a particular focus on how these modifications influence their potent antiviral activity, primarily against the Human Immunodeficiency Virus (HIV). We delve into the structure-activity relationships, detailing the profound impact of the 4'-ethynyl group and 2-fluoro substitutions on antiviral potency, resistance profiles, and metabolic stability. This document summarizes key quantitative data, outlines detailed experimental protocols for the evaluation of these compounds, and presents visual representations of critical biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
The quest for novel antiviral agents with improved efficacy, favorable resistance profiles, and enhanced safety is a cornerstone of infectious disease research. Nucleoside reverse transcriptase inhibitors (NRTIs) have been a mainstay of anti-HIV therapy for decades. A significant advancement in this class of compounds has been the strategic modification of the nucleoside scaffold. The introduction of a 4'-ethynyl group to 2'-deoxyadenosine has given rise to a series of highly potent antiviral agents. This guide will explore the critical structural features of this compound (4'-E-dA) and its clinically significant analog, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591), to elucidate the molecular basis of their powerful antiviral effects.
Core Structural Attributes and Antiviral Potency
The antiviral potency of 4'-substituted 2'-deoxyadenosine analogs is profoundly influenced by specific chemical modifications to both the sugar moiety and the nucleobase.
The 4'-Ethynyl Group: A Key to Enhanced Activity
The introduction of an ethynyl group at the 4'-position of the deoxyribose sugar ring is a critical determinant of the enhanced antiviral activity of these nucleoside analogs. This modification confers several advantageous properties:
-
Conformational Rigidity: The 4'-ethynyl group restricts the conformation of the sugar ring, favoring the "North" (C3'-endo) pucker. This conformation is preferred by HIV-1 reverse transcriptase (RT), leading to more efficient binding and incorporation of the analog into the growing viral DNA chain.[1]
-
Mechanism of Action: For the highly potent analog EFdA, the 4'-ethynyl group is instrumental in its unique mechanism as a Reverse Transcriptase Translocation Inhibitor (NRTTI). After incorporation into the viral DNA, the 4'-ethynyl group sterically hinders the translocation of the reverse transcriptase enzyme along the DNA template, effectively halting further DNA synthesis.[2]
The 2-Fluoro Substitution: Enhancing Metabolic Stability and Potency
The addition of a fluorine atom at the 2-position of the adenine base, as seen in EFdA, provides significant benefits:
-
Resistance to Deamination: This modification renders the molecule resistant to degradation by adenosine deaminase (ADA), a key enzyme in purine metabolism.[2] This resistance increases the intracellular half-life of the compound, allowing for the sustained formation of the active triphosphate metabolite.
-
Increased Potency: The 2-fluoro substitution contributes to the exceptionally high potency of EFdA against both wild-type and drug-resistant HIV strains.[2]
Quantitative Analysis of Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of this compound (4'-E-dA), 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA), and other relevant nucleoside analogs against various strains of HIV-1.
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 4'-E-dA | HIV-1 (Wild-Type) | MT-4 | 98 | >100 | >1020 | [3] |
| EFdA | HIV-1 (Wild-Type) | MT-4 | 0.05 - 3 | >10 | ~200,000 | [2][3] |
| EFdA | HIV-1 (JR-CSF) | PBMCs | 0.25 | 46 | 184,000 | [4] |
| EFdA | HIV-1 (K65R mutant) | - | - | - | Hypersusceptible | [3] |
| EFdA | HIV-1 (M184V mutant) | - | 8.3 | - | - | [5] |
| EFdA | HIV-1 (Multi-drug resistant) | - | Potent activity | - | - | [3] |
| CL-197 | HIV-1 (Wild-Type) | - | 0.9 | >100 | >111,111 | [6] |
| AZT | HIV-1 (Wild-Type) | TZM-bl | 180 | - | - | [3] |
| Tenofovir (TFV) | HIV-1 (Wild-Type) | TZM-bl | 14 | - | - | [3] |
| Lamivudine (3TC) | HIV-1 (Wild-Type) | TZM-bl | 1210 | - | - | [3] |
| Emtricitabine (FTC) | HIV-1 (Wild-Type) | TZM-bl | 370 | - | - | [3] |
Table 1: Comparative antiviral activity and cytotoxicity of this compound analogs and other NRTIs against HIV-1.
| Compound | Intracellular Half-life of Triphosphate | Cell Type | Reference(s) |
| EFdA | >72 hours | Human PBMCs | [7] |
| EFdA | Prolonged | Human and Rhesus blood cells | [5] |
Table 2: Intracellular half-life of the active triphosphate form of EFdA.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Anti-HIV-1 Activity Assay in MT-4 Cells (p24 Antigen Capture ELISA)
This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 antigen produced in the culture supernatant.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Test compounds (e.g., this compound analogs)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 50 µL of the diluted compounds to the appropriate wells. Include wells with no compound as virus controls and wells with uninfected cells as cell controls.
-
Infect the cells by adding 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatants.
-
Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs) (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of the test compounds.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, IL-2)
-
Phytohemagglutinin (PHA)
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA for 2-3 days.
-
Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with no compound as cell viability controls.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 5-7 days).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate to pellet the cells and carefully remove the culture medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)/oligo(dT) template/primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled analog)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Test compounds
-
Microtiter plates (e.g., streptavidin-coated for non-radioactive assays)
-
Scintillation counter or appropriate plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, and dNTPs (including the labeled dNTP).
-
Add serial dilutions of the test compound to the wells of the microtiter plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a specific amount of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or by washing steps).
-
Quantify the amount of incorporated labeled dNTP, which is proportional to the RT activity.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition against the compound concentration.
Mandatory Visualizations
Metabolic Activation Pathway of this compound Analogs
The antiviral activity of this compound and its analogs is dependent on their intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases.
Caption: Intracellular phosphorylation cascade of this compound.
Experimental Workflow for Antiviral Activity and Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial screening of nucleoside analogs for their antiviral efficacy and cytotoxicity.
Caption: Workflow for antiviral and cytotoxicity screening of nucleoside analogs.
Conclusion
The structural modifications at the 4'-position of 2'-deoxyadenosine, particularly the introduction of an ethynyl group, have proven to be a highly effective strategy for developing potent antiviral agents. This compound and its 2-fluoro derivative, EFdA, exhibit exceptional activity against a broad spectrum of HIV-1 strains, including those resistant to conventional NRTIs. The key structural attributes—the 4'-ethynyl group and the 2-fluoro substitution—synergistically enhance antiviral potency, confer a unique mechanism of action, and improve metabolic stability. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the design and evaluation of next-generation nucleoside analogs for the treatment of viral infections.
References
- 1. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablinc.com [ablinc.com]
- 5. Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiretroviral potency of 4′-ethnyl-2′-fluoro-2′-deoxyadenosine, tenofovir alafenamide and second-generation NNRTIs across diverse HIV-1 subtypes - PMC [pmc.ncbi.nlm.nih.gov]
4'-Ethynyl-2'-deoxyadenosine: A Technical Deep Dive into its Role in Halting Viral Replication
For Immediate Release
[City, State] – [Date] – 4'-Ethynyl-2'-deoxyadenosine (EdA), a nucleoside analog, has demonstrated significant potential as an inhibitor of viral replication. This technical guide provides an in-depth analysis of its mechanism of action, antiviral activity against various viruses, and the experimental methodologies used to characterize its function. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (EdA) is a synthetic purine nucleoside analog characterized by an ethynyl group at the 4' position of the deoxyribose sugar. This structural modification is pivotal to its antiviral properties. Like other nucleoside analogs, EdA's therapeutic action is predicated on its ability to be metabolized within host cells into its active triphosphate form, which then interferes with the replication of viral genetic material. While its more widely studied counterpart, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA or Islatravir), has shown greater potency, EdA itself serves as a crucial molecule for understanding the structure-activity relationships of this class of antiviral agents. A key characteristic of EdA is its susceptibility to degradation by adenosine deaminase (ADA), an enzyme involved in purine metabolism.[1] This affects its intracellular half-life and overall antiviral efficacy.
Mechanism of Action
The antiviral activity of this compound stems from its role as a competitive inhibitor and a chain terminator of viral polymerases.
Intracellular Activation
For EdA to exert its antiviral effect, it must first be transported into the host cell and then undergo phosphorylation by host cell kinases to its active triphosphate form, EdA-triphosphate (EdA-TP). This process is initiated by deoxycytidine kinase.[2] The resulting EdA-TP is a structural mimic of the natural deoxyadenosine triphosphate (dATP).
Inhibition of Viral Polymerase and Chain Termination
Once formed, EdA-TP competes with the endogenous dATP for incorporation into the nascent viral DNA chain by the viral polymerase (e.g., reverse transcriptase in retroviruses).[3] Despite possessing a 3'-hydroxyl group, which is typically required for the addition of the next nucleotide, the presence of the bulky 4'-ethynyl group on the sugar moiety of the incorporated EdA monophosphate (EdA-MP) leads to chain termination.[4] This termination can occur either immediately or after the addition of a few more nucleotides, a mechanism known as delayed chain termination.[4] The steric hindrance caused by the 4'-ethynyl group prevents the proper positioning of the incoming nucleotide and disrupts the translocation of the polymerase along the nucleic acid template.[5]
References
The Crucial Role of the 3'-OH Group in the Antiviral Mechanism of 4'-Ethynyl-2'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Ethynyl-2'-deoxyadenosine (EdA) represents a class of potent nucleoside reverse transcriptase inhibitors (NRTIs) that, paradoxically, retain the 3'-hydroxyl (3'-OH) group typically removed to induce chain termination of viral DNA synthesis. This guide delves into the intricate role of the 3'-OH group in the context of the 4'-ethynyl modification, which collectively endows EdA and its derivatives with a unique and powerful antiviral mechanism. By mimicking natural nucleosides, the 3'-OH group facilitates efficient phosphorylation and incorporation by viral polymerases. However, the steric hindrance imposed by the 4'-ethynyl group subsequently obstructs the enzyme's translocation, leading to a "de facto" chain termination. This technical paper will provide a comprehensive overview of the biochemical interactions, mechanism of action, and experimental evaluation of EdA, with a focus on the critical interplay between its 3'-OH and 4'-ethynyl moieties.
Introduction: A Paradigm Shift in NRTI Design
Traditional nucleoside reverse transcriptase inhibitors (NRTIs) function as obligate chain terminators due to the absence of a 3'-OH group, which is essential for the formation of the phosphodiester bond required for DNA chain elongation. In a departure from this established principle, 4'-substituted NRTIs like this compound (EdA) and its highly potent analog, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), possess a 3'-OH group.[1] This structural feature allows them to be more readily recognized and processed by both cellular kinases and viral polymerases, enhancing their intracellular activation and incorporation into the nascent viral DNA.[1]
The antiviral potency of these compounds arises not from the lack of a 3'-OH, but from the strategic placement of a bulky ethynyl group at the 4' position of the sugar ring. This modification creates a steric clash after incorporation, effectively halting DNA synthesis by a unique mechanism known as translocation inhibition.
The Dual Role of the 3'-OH and 4'-Ethynyl Groups
The antiviral efficacy of EdA is a direct consequence of the synergistic interaction between its 3'-OH and 4'-ethynyl groups.
-
The 3'-OH Group: The "Key" to Cellular Machinery: The presence of the 3'-OH group makes EdA a more favorable substrate for cellular nucleoside kinases, which are responsible for phosphorylating the molecule to its active triphosphate form (EdA-TP). This efficient phosphorylation is a critical step for its antiviral activity. Furthermore, viral polymerases, such as HIV-1 reverse transcriptase (RT), recognize and incorporate EdA-TP more efficiently than many NRTIs lacking a 3'-OH group.
-
The 4'-Ethynyl Group: The "Brake" on Polymerase Activity: Once incorporated into the growing DNA chain, the 4'-ethynyl group extends into a hydrophobic pocket within the polymerase's active site. This interaction, while favorable for initial binding and incorporation, becomes a significant impediment to the enzyme's ability to translocate along the DNA template to the next position. This stalled translocation effectively terminates further DNA synthesis, despite the availability of the 3'-OH for the next nucleotide to be added. This mechanism has led to the classification of compounds like EFdA as Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs).
Quantitative Analysis of Antiviral Activity and Biochemical Interactions
The following tables summarize the key quantitative data for EdA and its derivatives, primarily focusing on their activity against HIV-1. Data for Hepatitis B Virus (HBV) is included where available for related 4'-substituted nucleoside analogs, suggesting a broader spectrum of activity for this class of compounds.
Table 1: In Vitro Antiviral Activity of this compound and Related Compounds
| Compound | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| This compound (EdA) | HIV-1 | MT-4 | 98 | >100 | >1020 |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | Activated PBMCs | 0.05 | - | - |
| 4'-Azido-2'-deoxyguanosine (AdG) | HBV | HepG2 2.2.15 | 9.7 | >100 | >10309 |
| 4'-Azido-2-amino-2'-deoxyadenosine (AAdA) | HBV | HepG2 2.2.15 | 5.1 | >100 | >19608 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Kinetic Parameters for the Incorporation of EFdA-TP by HIV-1 Reverse Transcriptase
| Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | Incorporation Efficiency (kₖₐₜ/Kₘ) (µM⁻¹s⁻¹) |
| dATP (natural substrate) | 4.8 ± 1.3 | 3.3 ± 0.3 | 0.69 |
| EFdA-TP | 2.5 ± 0.9 | 3.5 ± 0.4 | 1.4 |
| ddATP | 11.2 ± 3.1 | 3.9 ± 0.5 | 0.35 |
Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. kₖₐₜ (catalytic constant) represents the turnover number of the enzyme.
Signaling Pathways and Experimental Workflows
The mechanism of action and the experimental workflow for evaluating compounds like EdA can be visualized through the following diagrams.
Caption: Intracellular phosphorylation cascade of EdA.
Caption: Inhibition of viral DNA synthesis by EdA-TP.
Caption: Workflow for antiviral evaluation of EdA.
Detailed Experimental Protocols
Determination of Antiviral Activity (EC₅₀) in Cell Culture
This protocol describes a general method for determining the 50% effective concentration (EC₅₀) of EdA against HIV-1 in a cell-based assay.
Objective: To quantify the concentration of EdA required to inhibit viral replication by 50%.
Materials:
-
MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 viral stock (e.g., HIV-1IIIB or HIV-1NL4-3)
-
This compound (EdA) stock solution
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed MT-4 cells or PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of EdA in complete medium. The concentration range should bracket the expected EC₅₀.
-
Infection and Treatment: Add 50 µL of the diluted EdA to the appropriate wells. Subsequently, infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection [MOI] of 0.01). Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO₂ incubator.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the level of viral replication by measuring the amount of p24 antigen using an ELISA kit or by measuring reverse transcriptase activity, according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of viral replication against the log of the EdA concentration. The EC₅₀ value is determined by non-linear regression analysis.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a method to determine the kinetic parameters of EdA-TP incorporation by purified HIV-1 RT.
Objective: To determine the Kₘ and kₖₐₜ for the incorporation of EdA-TP into a DNA primer-template.
Materials:
-
Purified recombinant HIV-1 RT
-
EdA-triphosphate (EdA-TP)
-
Natural dNTPs (dATP, dTTP, dCTP, dGTP)
-
A synthetic DNA template-primer duplex (e.g., a 25-mer template annealed to a 5'-radiolabeled 17-mer primer)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Quench solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the DNA template-primer duplex and HIV-1 RT in the reaction buffer.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of EdA-TP or the natural dATP (for comparison).
-
Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), remove aliquots of the reaction and immediately add them to the quench solution to stop the reaction.
-
Gel Electrophoresis: Denature the samples by heating and resolve the DNA products on a denaturing polyacrylamide gel.
-
Quantification: Visualize the radiolabeled DNA products using a phosphorimager and quantify the amount of extended primer.
-
Data Analysis: Plot the product formation over time for each substrate concentration. Determine the initial velocity (v₀) for each concentration. Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Calculate kₖₐₜ from Vₘₐₓ.
Intracellular Phosphorylation Assay
This protocol describes a method to assess the conversion of EdA to its active triphosphate form within cells.
Objective: To determine the extent and rate of intracellular phosphorylation of EdA.
Materials:
-
Cell line of interest (e.g., CEM cells, PBMCs)
-
Radiolabeled [³H]-EdA
-
Cell lysis buffer
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
-
Scintillation counter
Procedure:
-
Cell Treatment: Incubate the cells with [³H]-EdA for various time points.
-
Cell Lysis and Extraction: At each time point, harvest the cells, wash them with cold PBS, and lyse them. Extract the intracellular nucleotides using cold perchloric acid.
-
Neutralization: Neutralize the extracts.
-
HPLC Analysis: Separate the different phosphorylated forms of EdA (EdA-MP, EdA-DP, EdA-TP) from the natural cellular nucleotides using an anion-exchange HPLC column.
-
Quantification: Collect the fractions corresponding to each phosphorylated species and quantify the amount of radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Determine the intracellular concentration of each phosphorylated metabolite of EdA over time.
Conclusion
The 3'-OH group of this compound is not a liability but a key feature that enhances its antiviral profile. By enabling efficient cellular processing and viral polymerase recognition, it sets the stage for the 4'-ethynyl group to act as a potent inhibitor of translocation, ultimately leading to chain termination. This unique mechanism of action makes EdA and its derivatives highly effective against wild-type and drug-resistant viral strains. The in-depth understanding of this interplay, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of this promising class of antiviral agents for the treatment of HIV, HBV, and potentially other viral infections. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance these and other novel antiviral therapies.
References
Methodological & Application
Application Notes and Protocols for 4'-Ethynyl-2'-deoxyadenosine and its Analogs in HIV Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its highly potent fluorinated analog, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), in Human Immunodeficiency Virus (HIV) research. These nucleoside analogs represent a significant advancement in anti-HIV therapeutics due to their novel mechanism of action. While EdA has demonstrated anti-HIV activity, the focus of current research and clinical development has shifted to EFdA due to its substantially greater potency and improved pharmacokinetic profile.[1][2] These notes will primarily detail the applications of EFdA, with comparative data for EdA where available, to provide a comprehensive guide for researchers.
EFdA is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1][3] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act as obligate chain terminators, EFdA possesses a 3'-hydroxyl group. Its unique mode of action involves multiple mechanisms that potently inhibit the HIV-1 reverse transcriptase (RT).[3][4][5]
Mechanism of Action
Once inside a cell, EFdA is phosphorylated by host cell kinases to its active triphosphate form, EFdA-TP.[4][6] EFdA-TP inhibits HIV reverse transcriptase through several distinct mechanisms:
-
Immediate Chain Termination: After incorporation into the nascent viral DNA, the 4'-ethynyl group of EFdA hinders the translocation of the reverse transcriptase, effectively halting further DNA synthesis.[3][4]
-
Delayed Chain Termination: In some sequence contexts, the reverse transcriptase can add one more nucleotide after incorporating EFdA before translocation is fully blocked.[5]
-
Mismatched Primer Formation: EFdA can be misincorporated by the reverse transcriptase, leading to mismatched DNA primers that are difficult for the enzyme to extend.[5]
This multi-faceted inhibition contributes to the high potency of EFdA and its high barrier to resistance.[4]
Signaling Pathway Diagram
Caption: HIV replication cycle and the inhibitory mechanism of EFdA.
Data Presentation
Table 1: In Vitro Anti-HIV-1 Efficacy of EdA and EFdA
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | Reference |
| EdA | HIV-1 (Wild-Type) | MT-4 | 98 | [7] |
| EFdA (Islatravir) | HIV-1 (JR-CSF) | PBMCs | 0.25 | [8] |
| EFdA (Islatravir) | HIV-1 (IIIb) | MT-4 | 0.073 | [9] |
| EFdA (Islatravir) | HIV-2 (EHO) | MT-4 | 0.098 | [9] |
| EFdA (Islatravir) | HIV-1 (NL4-3) | - | 0.05 | [9] |
| EFdA (Islatravir) | HIV-1 (Wild-Type) | PBMCs | 0.05 | [10] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: In Vitro Cytotoxicity and Selectivity Index of EFdA
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| EFdA (Islatravir) | PBMCs | > 46 | 184,000 | [8] |
| EFdA (Islatravir) | CaSki | > 50 µg/ml | - | [2] |
| EFdA (Islatravir) | A431 | > 50 µg/ml | - | [2] |
CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Table 3: Pharmacokinetic Properties of EFdA (Islatravir)
| Parameter | Species | Dose | Tₘₐₓ | Cₘₐₓ | Intracellular t₁/₂ (EFdA-TP) | Reference |
| Oral Bioavailability | Mouse | 5 mg/kg | 30 min | µM levels | - | [8] |
| Rhesus Macaque | 5 mg/kg | 90 min | µM levels | >72 h | [8] | |
| Plasma Half-life (t₁/₂) | Human | Single Dose | - | - | 50-60 h | [3] |
| Intracellular Half-life (t₁/₂) | Human | Single Dose | - | - | 120 h | [6] |
Tₘₐₓ: Time to maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. t₁/₂: Half-life.
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of EdA/EFdA.
Protocol 1: Cytotoxicity Assay using MTT
This protocol determines the concentration of EdA/EFdA that is toxic to host cells, allowing for the calculation of the 50% cytotoxic concentration (CC₅₀).
Materials:
-
Human cell line (e.g., MT-4, CEM, PBMCs)
-
Complete culture medium
-
96-well microtiter plates
-
EdA or EFdA stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of EdA/EFdA in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each drug concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-HIV Activity Assay using p24 Antigen ELISA
This protocol measures the inhibition of HIV-1 replication by EdA/EFdA by quantifying the amount of p24 capsid protein in the cell culture supernatant.
Materials:
-
Target cells (e.g., activated PBMCs, TZM-bl cells)
-
HIV-1 stock (e.g., HIV-1 IIIb, NL4-3)
-
96-well culture plates
-
EdA or EFdA stock solution
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Infection: Seed target cells in a 96-well plate. Infect the cells with a predetermined amount of HIV-1 for 2-4 hours.
-
Washing: Wash the cells to remove the viral inoculum.
-
Compound Addition: Add fresh culture medium containing serial dilutions of EdA/EFdA to the infected cells in triplicate. Include infected cells without the drug (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plate for 3-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the p24 standards provided in the kit. Determine the concentration of p24 in each sample. Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Kit Based)
This protocol assesses the direct inhibitory effect of the triphosphate form of EdA/EFdA on the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)/oligo(dT) template-primer
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP
-
EFdA-triphosphate (EFdA-TP) or EdA-triphosphate (EdA-TP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT), and a mix of dNTPs with [³H]-dTTP.
-
Inhibitor Addition: Add varying concentrations of EFdA-TP or EdA-TP to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified HIV-1 RT to each tube.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ (50% inhibitory concentration) value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound and its fluorinated analog, EFdA (Islatravir), are potent inhibitors of HIV-1 replication. EFdA, in particular, has demonstrated exceptional potency against a wide range of HIV-1 strains, including those resistant to other nucleoside analogs, and possesses a favorable pharmacokinetic and safety profile. The provided protocols offer a framework for the in vitro evaluation of these compounds, enabling researchers to further investigate their mechanism of action and potential as anti-HIV therapeutic agents. The unique multi-modal mechanism of EFdA as a nucleoside reverse transcriptase translocation inhibitor makes it a compelling candidate for further research and development in the fight against HIV/AIDS.
References
- 1. santiago-lab.com [santiago-lab.com]
- 2. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Islatravir Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 4. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular islatravir pharmacology differs between species in an in vitro model: implications for preclinical study design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EFdA, a Reverse Transcriptase Inhibitor, Potently Blocks HIV-1 Ex Vivo Infection of Langerhans Cells within Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4'-ethynyl-2'-deoxy-4'-thioribonucleosides, a class of nucleoside analogues with potential therapeutic applications, including anti-HIV activity. The synthesis is based on the work of Haraguchi et al., which utilizes an electrophilic glycosidation of a key 4-ethynyl-4-thiofuranoid glycal donor with various nucleobases.[1][2][3]
I. Overview of the Synthetic Strategy
The synthesis of 4'-ethynyl-2'-deoxy-4'-thioribonucleosides is a multi-step process that can be divided into two main stages:
-
Synthesis of the Glycosyl Donor: The key intermediate, a 4-ethynyl-4-thiofuranoid glycal, is prepared from a readily available starting material, 2,3-O-isopropylidene-L-lyxonolactone. This involves the formation of a tetrahydrothiophene ring system, introduction of an ethynyl group at the 4'-position, and subsequent formation of the glycal.
-
Glycosidation and Deprotection: The prepared thiofuranoid glycal is then coupled with silylated nucleobases (cytosine, adenine, and guanine derivatives) via an electrophilic glycosidation reaction, promoted by N-iodosuccinimide (NIS).[1][2][3] Subsequent deiodination and deprotection steps yield the final 4'-ethynyl-2'-deoxy-4'-thioribonucleoside analogues.
II. Quantitative Data Summary
The biological activity of the synthesized 4'-ethynyl-2'-deoxy-4'-thioribonucleosides against HIV-1 is summarized in the table below. The data includes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI). For comparison, data for the corresponding 4'-oxygen analogues are also presented.
Table 1: Anti-HIV-1 Activity of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides and their Oxygen Analogues in MT-4 Cells [1][3]
| Compound | Nucleobase | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 4'-Thio Analogue (32) | Cytosine | 0.22 | 120 | 545 |
| 4'-Oxygen Analogue (44) | Cytosine | 0.023 | 10.5 | 458 |
| 4'-Thio Analogue (41) | Adenine | 0.13 | >30 | >230 |
| 4'-Oxygen Analogue (45) | Adenine | 0.007 | 11.4 | 1630 |
| 4'-Thio Analogue (43) | Guanine | 0.0055 | >100 | >18200 |
| 4'-Oxygen Analogue (46) | Guanine | 0.0015 | 1.4 | 933 |
III. Experimental Protocols
The following protocols are adapted from the procedures described by Haraguchi et al.[1][3]
Protocol 1: Synthesis of the Glycosyl Donor (4-Ethynyl-4-thiofuranoid glycal)
This protocol describes the synthesis of the key glycosyl donor starting from 1,4-anhydro-2,3-O-isopropylidene-4-thio-D-ribitol 5-aldehyde.
Materials:
-
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol 5-aldehyde
-
Formaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl 1-diazo(2-oxopropyl)phosphonate
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium fluoride (TBAF)
-
tert-Butyllithium (t-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Aldol Reaction:
-
To a solution of 1,4-anhydro-2,3-O-isopropylidene-4-thio-D-ribitol 5-aldehyde in aqueous formaldehyde, add NaHCO₃ and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with EtOAc, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aldol product.
-
-
Ethynylation:
-
To a solution of the aldol product in anhydrous MeOH, add K₂CO₃ and dimethyl 1-diazo(2-oxopropyl)phosphonate.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add TBAF to the reaction mixture to effect desilylation.
-
Quench the reaction, extract the product with EtOAc, and purify by silica gel column chromatography to afford the 4-ethynyl derivative.[3]
-
-
Glycal Formation:
-
Dissolve the 4-ethynyl derivative in anhydrous THF and cool to -70 °C.
-
Add t-BuLi (4 equivalents) dropwise and stir the reaction at -70 °C.[3]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with EtOAc, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 4-ethynyl-4-thiofuranoid glycal.
-
Protocol 2: Synthesis of 4'-Ethynyl-2'-deoxy-4'-thiocytidine
This protocol details the glycosidation of the thiofuranoid glycal with N⁴-acetylcytosine and subsequent transformations to the final product.
Materials:
-
4-Ethynyl-4-thiofuranoid glycal (from Protocol 1)
-
N⁴-Acetylcytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
N-Iodosuccinimide (NIS)
-
Tributyltin hydride (Bu₃SnH)
-
Triethylborane (Et₃B)
-
Tetrabutylammonium fluoride (TBAF)
-
Acetic anhydride
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Acetonitrile (MeCN), anhydrous
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Silylation of Nucleobase:
-
A suspension of N⁴-acetylcytosine in HMDS with a catalytic amount of (NH₄)₂SO₄ is heated at reflux until a clear solution is obtained.
-
The excess HMDS is removed under reduced pressure to give the silylated N⁴-acetylcytosine.
-
-
Electrophilic Glycosidation:
-
Dissolve the silylated N⁴-acetylcytosine and the 4-ethynyl-4-thiofuranoid glycal in anhydrous MeCN.
-
Add NIS and stir the mixture at room temperature in the dark.
-
Monitor the reaction by TLC. After completion, quench with aqueous Na₂S₂O₃ and extract the product with EtOAc.
-
Purify the crude product by silica gel column chromatography to yield the glycosylated product as a β-anomer.[1][3]
-
-
Deiodination:
-
Dissolve the iodinated nucleoside in anhydrous toluene and cool to -70 °C.
-
Add Bu₃SnH and Et₃B under an oxygen atmosphere and stir at -70 °C.[3]
-
Upon completion (TLC), concentrate the reaction mixture and purify by silica gel column chromatography.
-
-
Deprotection:
-
To the deiodinated product, add TBAF for desilylation, followed by acetylation with acetic anhydride in pyridine.
-
Purify the acetylated product.
-
Treat the purified acetate with K₂CO₃ in MeOH to remove the acetyl groups.[3]
-
Purify the final product, 4'-ethynyl-2'-deoxy-4'-thiocytidine, by silica gel column chromatography.
-
IV. Visualizations
Synthetic Pathway
Caption: Synthetic pathway for 4'-ethynyl-2'-deoxy-4'-thioribonucleosides.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
References
- 1. Synthesis of 4′-Ethynyl-2′-deoxy-4′-thioribonucleosides and Discovery of a Highly Potent and Less Toxic NRTI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides and Discovery of a Highly Potent and Less Toxic NRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for 4'-Ethynyl-2'-deoxyadenosine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Ethynyl-2'-deoxyadenosine (EdA) in click chemistry for various research applications. Detailed protocols and visualizations are included to facilitate the integration of EdA-based assays into your research workflows.
Introduction to this compound (EdA)
This compound (EdA) is a synthetic analog of the natural nucleoside deoxyadenosine. It possesses a terminal alkyne group at the 4'-position of the sugar ring, which serves as a reactive handle for bioorthogonal click chemistry reactions.[1] This unique feature allows for the specific and efficient labeling of newly synthesized DNA in living cells and in vitro. The primary application of EdA is in the monitoring of DNA synthesis, which is a fundamental process in cell proliferation, DNA repair, and viral replication.[1][2]
The most common click chemistry reaction used with EdA is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne group of incorporated EdA reacts with an azide-modified reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage.[3][4] This method offers a highly sensitive and specific alternative to traditional techniques for measuring DNA synthesis, such as the use of radioactive isotopes or bromodeoxyuridine (BrdU)-based immunoassays.
Key Applications
-
Monitoring Cell Proliferation: EdA is used to label and quantify cells undergoing DNA replication (S-phase of the cell cycle). This is crucial for studies in cancer biology, developmental biology, and toxicology.[1][2][5] The efficiency of EdA incorporation can, however, be cell-type dependent and may be lower than that of the more commonly used thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU).[2]
-
Virology and Antiviral Drug Development: EdA and its derivatives, such as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), are potent inhibitors of reverse transcriptases of retroviruses like HIV.[6] The alkyne group in EdA allows for its detection in viral genomes using click chemistry, providing a powerful tool to study viral replication dynamics and to screen for antiviral compounds.[7][8]
-
DNA Labeling and Imaging: The bioorthogonal nature of the click reaction enables the specific labeling of DNA containing EdA without perturbing other cellular components. This allows for high-resolution imaging of DNA replication sites within the nucleus and the tracking of labeled DNA through cell divisions.
Quantitative Data: Comparison of EdA and EdU Incorporation
The efficiency of nucleoside analog incorporation is a critical parameter for the sensitivity of DNA synthesis assays. The following table summarizes a comparative study of EdA and EdU incorporation in the amoeba Naegleria fowleri.
| Nucleoside Analog | Concentration | Incubation Time | Percentage of Labeled Cells (Mean ± SD) | Reference |
| EdU | 10 µM | 72 h | ≥90% | [2] |
| EdA | 10 µM | 72 h | 8.4 ± 3.8% | [2] |
Note: The lower incorporation rate of EdA compared to EdU in this specific study highlights the importance of optimizing labeling conditions for each cell type and experimental system. EdA may also exhibit higher cytotoxicity than EdU in some cases.[2]
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using EdA Incorporation and Click Chemistry
This protocol describes the labeling of proliferating cells with EdA and subsequent detection using a fluorescent azide via a copper-catalyzed click reaction, followed by analysis using flow cytometry or fluorescence microscopy.
Materials:
-
This compound (EdA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Bovine serum albumin (BSA) for blocking
Procedure:
-
EdA Labeling of Cells:
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
Prepare a stock solution of EdA in DMSO or PBS. A typical stock concentration is 10 mM.
-
Add EdA to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the cell cycle length and the experimental question.
-
-
Cell Fixation and Permeabilization:
-
After incubation, remove the EdA-containing medium and wash the cells once with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS containing 3% BSA.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.
-
Wash the cells twice with PBS containing 3% BSA.
-
-
Click Reaction for EdA Detection:
-
Prepare the click reaction cocktail. For a 500 µL reaction, mix the following components in order:
-
PBS: 435 µL
-
Fluorescent Azide (10 mM stock): 2.5 µL
-
CuSO₄ (100 mM stock): 10 µL
-
Sodium Ascorbate (500 mM stock, freshly prepared): 50 µL
-
Note: The use of a copper ligand is recommended to improve efficiency and reduce cell damage.
-
-
Add the click reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Imaging/Analysis:
-
Stain the cell nuclei with a suitable counterstain (e.g., 1 µg/mL Hoechst 33342 in PBS) for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Visualizations
Caption: Workflow for Cell Proliferation Assay using EdA.
Caption: Principle of Viral DNA Labeling with EdA.
References
- 1. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 2. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. 7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 6. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Labeling with 4'-Ethynyl-2'-deoxyadenosine (EdA)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 4'-Ethynyl-2'-deoxyadenosine (EdA)
This compound (EdA) is a synthetic analog of the natural nucleoside deoxyadenosine. It is designed for the metabolic labeling of newly synthesized DNA in living cells and organisms. The key feature of EdA is the presence of a terminal alkyne group at the 4' position of the deoxyribose sugar. This alkyne group is a bioorthogonal chemical handle, meaning it is chemically inert within biological systems but can undergo a highly specific and efficient reaction with an azide-functionalized molecule. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the covalent attachment of a wide variety of reporter molecules, such as fluorophores or biotin, to the EdA-labeled DNA.[1][2] This enables the visualization and quantification of DNA synthesis, making EdA a valuable tool for studying cell proliferation, DNA repair, and other processes involving DNA replication.
Principle of EdA-Based DNA Labeling
The use of EdA for DNA labeling is a two-step process:
-
Metabolic Incorporation: EdA is supplied to cells in culture or administered to an organism. As a deoxyadenosine analog, it is taken up by the cells and, through the endogenous salvage pathway, is phosphorylated to its triphosphate form (EdA-TP). DNA polymerases then incorporate EdA-TP into newly synthesized DNA during the S-phase of the cell cycle, in place of deoxyadenosine triphosphate (dATP).[1][3]
-
Click Chemistry Detection: After the desired labeling period, the cells are fixed and permeabilized. The incorporated EdA is then detected by a click reaction with a fluorescently labeled azide. The copper(I) catalyst facilitates the formation of a stable triazole ring, covalently linking the fluorescent probe to the EdA in the DNA.[1][2] The labeled DNA can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Applications in Research and Drug Development
-
Cell Proliferation Assays: EdA can be used to identify and quantify proliferating cells in a population. This is crucial for studies in cancer biology, developmental biology, and toxicology.[3][4][5]
-
DNA Synthesis Monitoring: The rate of EdA incorporation can provide a direct measure of DNA synthesis activity. This is valuable for studying the effects of drugs or other treatments on the cell cycle.
-
In Vivo Labeling: EdA can be administered to organisms to label proliferating cells in specific tissues, providing insights into tissue regeneration, stem cell biology, and disease models.[6]
Comparison with 5-Ethynyl-2'-deoxyuridine (EdU)
EdU is another widely used alkyne-modified nucleoside analog for DNA labeling. While both EdA and EdU utilize the same click chemistry detection method, there are some key differences to consider:
-
Base Analog: EdA is an analog of deoxyadenosine (a purine), while EdU is an analog of thymidine (a pyrimidine).
-
Incorporation Efficiency and Cytotoxicity: The choice between EdA and EdU may depend on the specific cell type and experimental conditions. In a study on the protozoan Naegleria fowleri, EdU was found to be significantly more efficient at labeling DNA and less cytotoxic than EdA.[3] It is important to empirically determine the optimal labeling conditions and potential toxicity for the specific mammalian cell line being used.
Quantitative Data
The following tables summarize available quantitative data for nucleoside analogs used in DNA labeling. It is important to note that direct comparative data for EdA and EdU in mammalian cells is limited in the available literature.
Table 1: Comparison of EdA and EdU Labeling Efficiency in Naegleria fowleri [3]
| Nucleoside Analog | Concentration | Incubation Time | Labeled Cells (%) |
| EdA | 10 µM | 72 hours | 8.4 ± 3.8 |
| EdU | 10 µM | 72 hours | ≥ 90 |
Data from a study on the protozoan parasite Naegleria fowleri. Efficiency may vary in mammalian cells.
Experimental Protocols
The following protocols are adapted from established methods for EdU labeling and should be optimized for your specific cell type and experimental goals.
Protocol 1: In Vitro DNA Labeling with EdA for Fluorescence Microscopy
This protocol details the steps for labeling newly synthesized DNA in cultured mammalian cells with EdA, followed by fluorescent detection.
Materials:
-
This compound (EdA)
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click chemistry detection kit (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate at a density that will ensure they are in logarithmic growth phase at the time of labeling.
-
EdA Labeling:
-
Prepare a stock solution of EdA (e.g., 10 mM in DMSO or water).
-
Add EdA to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically. A typical starting point is 10 µM for 1-2 hours.
-
Incubate the cells under their normal growth conditions for the desired labeling period.
-
-
Fixation and Permeabilization:
-
Remove the EdA-containing medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with PBS.
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper(II) sulfate, and a reducing agent in a reaction buffer.
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
Add the nuclear counterstain solution and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear counterstain.
-
Protocol 2: In Vitro DNA Labeling with EdA for Flow Cytometry
This protocol describes how to label cells with EdA for quantitative analysis of DNA synthesis by flow cytometry.
Materials:
-
This compound (EdA)
-
Cell culture medium
-
PBS
-
Trypsin or other cell detachment solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Click chemistry detection kit
-
DNA content stain (e.g., DAPI or propidium iodide)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired density in flasks or plates.
-
Add EdA to the culture medium to a final concentration of 1-10 µM. A typical starting point is 10 µM for 1-2 hours.
-
Incubate the cells for the desired labeling period.
-
-
Cell Harvest and Fixation:
-
Harvest the cells using trypsin or another appropriate method.
-
Wash the cells once with PBS containing 1% BSA.
-
Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Permeabilization:
-
Resuspend the cell pellet in the permeabilization buffer and incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as per the manufacturer's instructions.
-
Pellet the cells and resuspend them in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and DNA Staining:
-
Wash the cells once with permeabilization buffer.
-
Resuspend the cells in PBS containing the DNA content stain.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. Use appropriate laser lines and filters to detect the fluorescence from the click-labeled EdA and the DNA content stain.
-
Gate on single cells and analyze the percentage of EdA-positive cells, which represent the cells that were synthesizing DNA during the labeling period.
-
Visualizations
Experimental Workflow for EdA-Based DNA Labeling
The following diagram illustrates the general workflow for labeling and detecting newly synthesized DNA using EdA in cultured cells.
Caption: Workflow for EdA-based DNA labeling and detection.
Click Chemistry Reaction for EdA Detection
This diagram illustrates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction used to detect EdA incorporated into DNA.
Caption: The CuAAC "click" reaction for labeling EdA.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Gel-Based Drug Susceptibility Assays of 4'-Ethynyl-2'-deoxyadenosine Triphosphate (EdATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Ethynyl-2'-deoxyadenosine triphosphate (EdATP), the active triphosphate form of the potent nucleoside analog this compound (EFdA), is a highly effective inhibitor of reverse transcriptases, particularly HIV-1 reverse transcriptase (RT).[1] Its unique mechanism of action, which includes acting as both an immediate and delayed chain terminator despite possessing a 3'-OH group, makes it a subject of significant interest in antiviral drug development.[2][3] Gel-based drug susceptibility assays, specifically primer extension assays, provide a direct and visual method to quantify the inhibitory activity of compounds like EdATP against target polymerases. This document provides detailed protocols and application notes for conducting such assays.
Principle of the Assay
The gel-based drug susceptibility assay for EdATP is a primer extension assay that measures the ability of a DNA polymerase, such as HIV-1 reverse transcriptase, to extend a labeled primer annealed to a DNA or RNA template. In the presence of dNTPs, the polymerase synthesizes a complementary DNA strand, resulting in a full-length product. When an inhibitor like EdATP is introduced, it competes with the natural substrate (dATP) for incorporation into the growing DNA chain. Incorporation of EdATP leads to chain termination, either immediately or after the addition of a few more nucleotides, resulting in shorter DNA fragments. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized, typically by autoradiography or fluorescence imaging. The decrease in the intensity of the full-length product band with increasing concentrations of the inhibitor is used to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).[1]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentrations (IC50) for EdATP (referred to as EFdA-TP in the cited literature) and other nucleoside reverse transcriptase inhibitors (NRTIs) as determined by in vitro gel-based primer extension assays.[1][4]
| Compound | Target Enzyme | IC50 (nM) |
| EdATP (EFdA-TP) | HIV-1 RT | 14 |
| ddATP | HIV-1 RT | 120 |
| Azidothymidine-TP (AZTTP) | HIV-1 RT | 1,200 |
| Tenofovir-DP (TFV-DP) | HIV-1 RT | 2,100 |
| ddCTP | HIV-1 RT | >10,000 |
Signaling Pathway and Mechanism of Action
EdATP acts as a competitive inhibitor of the natural substrate, dATP, at the active site of reverse transcriptase. Upon incorporation into the nascent DNA strand, it disrupts the translocation of the enzyme, effectively halting DNA synthesis. This leads to premature chain termination, preventing the completion of viral DNA replication.
Experimental Protocols
Protocol 1: Gel-Based Primer Extension Assay for EdATP Susceptibility
This protocol details the steps for determining the IC50 of EdATP against HIV-1 reverse transcriptase.
Materials:
-
Enzyme: Purified HIV-1 Reverse Transcriptase (RT)
-
Inhibitor: this compound triphosphate (EdATP) stock solution
-
Natural Substrates: dATP, dCTP, dGTP, dTTP stock solutions
-
Template/Primer: A DNA or RNA template annealed to a 5'-radiolabeled (e.g., with [γ-³²P]ATP) or fluorescently labeled DNA primer.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl
-
Divalent Cation: MgCl₂
-
Stop Solution: 95-100% formamide with bromophenol blue and xylene cyanol
-
Denaturing Polyacrylamide Gel: 15% polyacrylamide, 7 M urea in TBE buffer
-
TBE Buffer: Tris-borate-EDTA buffer
-
Phosphorimager screen and scanner or fluorescence imager
Experimental Workflow Diagram:
Procedure:
-
Primer Labeling and Annealing:
-
End-label the DNA primer using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Purify the labeled primer.
-
Anneal the labeled primer to the template DNA or RNA by heating and slow cooling.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the annealed template/primer (e.g., 20 nM final concentration) and HIV-1 RT (e.g., 20 nM final concentration) in reaction buffer.
-
Add serial dilutions of EdATP to the respective tubes. Include a no-inhibitor control.
-
Add a mixture of all four dNTPs (e.g., 1 µM each final concentration).
-
-
Initiation and Incubation:
-
Initiate the reactions by adding MgCl₂ to a final concentration of 6 mM.
-
Incubate the reactions at 37°C for a fixed time (e.g., 15 minutes). The incubation time should be optimized to ensure sufficient product formation in the control reaction without reaching saturation.
-
-
Termination and Sample Preparation:
-
Stop the reactions by adding an equal volume of stop solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare and pre-run a 15% denaturing polyacrylamide gel.
-
Load the denatured samples into the wells of the gel.
-
Run the gel at a constant power until the dye front reaches the bottom.
-
-
Visualization and Data Analysis:
-
Expose the gel to a phosphorimager screen (for radiolabeling) or scan on a fluorescence imager.
-
Quantify the intensity of the bands corresponding to the full-length extension product in each lane.
-
Calculate the percentage of inhibition for each EdATP concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the EdATP concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Troubleshooting and Considerations
-
High Background: Incomplete removal of unincorporated labeled nucleotides can lead to high background. Ensure proper purification of the labeled primer.
-
No or Weak Signal: Check the activity of the enzyme and the integrity of the template and primer. Optimize the reaction time and temperature.
-
Smearing of Bands: This could be due to overloading of the sample, degradation of the nucleic acids, or issues with gel polymerization.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the concentration of the natural substrate. It is important to keep the dATP concentration constant across all experiments for comparable results.
Conclusion
The gel-based primer extension assay is a robust and direct method for evaluating the susceptibility of viral polymerases to inhibitors like EdATP. It provides a clear visual representation of chain termination and allows for the quantitative determination of inhibitory potency. These application notes and protocols offer a comprehensive guide for researchers to implement this technique in the study and development of novel antiviral therapeutics.
References
Application Notes and Protocols for Determining 4'-Ethynyl-2'-deoxyadenosine Sugar Ring Conformation by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the determination of the furanose ring conformation of 4'-Ethynyl-2'-deoxyadenosine using Nuclear Magnetic Resonance (NMR) spectroscopy. The sugar pucker conformation of nucleoside analogues is a critical determinant of their biological activity, particularly for antiviral and anticancer agents. The introduction of a 4'-ethynyl group significantly influences the conformational equilibrium of the deoxyribose ring. Herein, we present experimental protocols and data analysis workflows to quantify this conformational preference. The methodologies described are broadly applicable to other modified nucleosides.
Introduction
The three-dimensional structure of nucleosides and nucleotides is fundamental to the structure and function of nucleic acids. A key conformational feature of these molecules is the puckering of the five-membered furanose ring. The sugar ring is not planar and exists in a dynamic equilibrium between two major conformations: the North (C3'-endo) and the South (C2'-endo) pucker. This conformational preference has profound implications for the overall geometry of DNA and RNA and is crucial for the interaction of nucleoside analogues with their target enzymes, such as viral polymerases.
This compound is a modified nucleoside that has garnered significant interest due to its potential as an antiviral agent. The ethynyl substitution at the 4'-position introduces steric and electronic effects that can dramatically shift the sugar pucker equilibrium. NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about molecular structure and dynamics in solution. Through the analysis of proton-proton (¹H-¹H) scalar coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), it is possible to accurately determine the preferred sugar conformation.
This application note will detail the NMR-based methods for elucidating the sugar ring conformation of this compound, providing researchers with the necessary protocols to perform and interpret these experiments.
Principle of the Method
The conformation of the deoxyribose ring can be described by the concept of pseudorotation, characterized by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (Φm). The value of P defines the type of pucker, with P values around 0° to 36° corresponding to the North (C3'-endo) conformation and values around 144° to 180° corresponding to the South (C2'-endo) conformation.
In solution, the sugar ring exists in a rapid equilibrium between these two states:
North (N) ⇌ South (S)
The observed vicinal proton-proton coupling constants (³JHH) in the ¹H NMR spectrum are time-averages of the coupling constants in the individual N and S conformers. The Karplus equation describes the relationship between the ³JHH value and the dihedral angle (θ) between the coupled protons. By measuring the coupling constants of the sugar protons (H1', H2', H2'', H3', H4'), it is possible to calculate the percentage of the N and S conformers.
Specifically, the sum of the coupling constants Σ1' = J(H1'-H2') + J(H1'-H2'') and Σ3' = J(H3'-H2') + J(H3'-H2'') are particularly sensitive to the sugar pucker. A larger Σ1' and a smaller Σ3' are indicative of a South conformation, while a smaller Σ1' and a larger Σ3' suggest a North conformation.
Nuclear Overhauser Effect (NOE) data provides through-space distance information. The intensity of the NOE between the base proton (H8) and the sugar protons (H1', H2', H2'', H3') can further corroborate the conformational preference. For instance, in a South (C2'-endo) conformation, the distance between H8 and H2' is shorter, resulting in a stronger NOE, whereas in a North (C3'-endo) conformation, the distance between H8 and H3' is shorter, leading to a more intense NOE signal.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent may influence the conformational equilibrium.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents.
-
Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using the freeze-pump-thaw method.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a probe capable of gradient-enhanced spectroscopy.
-
¹H NMR Spectroscopy:
-
Purpose: To obtain chemical shifts and measure proton-proton coupling constants.
-
Experiment: Standard 1D ¹H experiment.
-
Key Parameters:
-
Temperature: 298 K (or a range of temperatures to study conformational dynamics).
-
Spectral Width: Sufficient to cover all proton resonances (e.g., 12 ppm).
-
Acquisition Time: 2-4 seconds for good resolution.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a window function (e.g., exponential with a line broadening of 0.3 Hz) and Fourier transform. Manually phase and baseline correct the spectrum.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To confirm proton-proton scalar couplings and aid in resonance assignment.
-
Experiment: Gradient-enhanced COSY (gCOSY).
-
Key Parameters:
-
Spectral Width: Same as 1D ¹H.
-
Number of Increments (t1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a spin system (i.e., all sugar protons).
-
Experiment: TOCSY with a clean MLEV-17 spin-lock sequence.
-
Key Parameters:
-
Spin-lock Time: 60-100 ms.
-
Other parameters similar to COSY.
-
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To measure through-space proton-proton proximities for conformational analysis.
-
Experiment: Gradient-enhanced NOESY.
-
Key Parameters:
-
Mixing Time (τm): 200-800 ms. A range of mixing times can be used to build up NOE curves.
-
Other parameters similar to COSY.
-
-
Data Analysis and Interpretation
Resonance Assignment
The first step in the analysis is the unambiguous assignment of all proton resonances of the this compound molecule. This is achieved by a combined analysis of the 1D ¹H, COSY, and TOCSY spectra. The anomeric proton (H1') typically resonates downfield and can be used as a starting point. From the H1' cross-peaks in the COSY spectrum, H2' and H2'' can be identified. The TOCSY spectrum will then reveal the correlations to H3', H4', and the H5'/H5'' protons.
Determination of Coupling Constants
The vicinal proton-proton coupling constants (³JHH) for the sugar ring protons are measured from the high-resolution 1D ¹H spectrum. If there is significant overlap, spectral simulation software can be used to extract accurate J-values.
Pseudorotational Analysis
The conformational equilibrium is determined using a pseudorotational analysis program such as PSEUDO. This program utilizes the measured vicinal coupling constants to calculate the best fit for the two-state (N ⇌ S) equilibrium model. The key output parameters are:
-
P_N and P_S: The phase angles of the North and South conformers.
-
Φm: The puckering amplitude.
-
%North and %South: The mole fractions of the two conformers.
NOE Analysis
The relative intensities of the NOE cross-peaks in the NOESY spectrum are used to qualitatively confirm the sugar pucker preference. The following intra-nucleotide distances are particularly informative:
-
d(H8-H1')
-
d(H8-H2')
-
d(H8-H2'')
-
d(H8-H3')
A strong NOE between H8 and H2' is characteristic of a South (C2'-endo) pucker, while a strong NOE between H8 and H3' is indicative of a North (C3'-endo) pucker.
Results
The introduction of the 4'-ethynyl group to 2'-deoxyadenosine has a pronounced effect on the sugar pucker equilibrium. NMR studies on the closely related 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) have demonstrated a significant shift towards the North conformation compared to the parent nucleoside.[1]
Representative NMR Data
The following table summarizes representative ¹H NMR data for 2'-deoxyadenosine (dA) and the expected trends for this compound based on published data for its 2-fluoro analog.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Sugar Moiety of 2'-deoxyadenosine (dA) in D₂O.
| Proton | δ (ppm) | J (Hz) |
| H1' | 6.33 | J(1',2') = 6.8, J(1',2'') = 7.2 |
| H2' | 2.80 | J(2',1') = 6.8, J(2',2'') = -13.9, J(2',3') = 6.4 |
| H2'' | 2.55 | J(2'',1') = 7.2, J(2'',2') = -13.9, J(2'',3') = 3.6 |
| H3' | 4.65 | J(3',2') = 6.4, J(3',2'') = 3.6, J(3',4') = 3.5 |
| H4' | 4.15 | J(4',3') = 3.5, J(4',5') = 3.0, J(4',5'') = 5.0 |
| H5' | 3.80 | J(5',4') = 3.0, J(5',5'') = -12.2 |
| H5'' | 3.72 | J(5'',4') = 5.0, J(5'',5') = -12.2 |
Note: Chemical shifts and coupling constants are dependent on solvent, temperature, and pH.
Sugar Pucker Conformational Analysis
The analysis of coupling constants for 2'-deoxyadenosine (dA) and 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) reveals a significant shift in the conformational equilibrium.[1]
Table 2: Sugar Pucker Conformational Parameters for dA and EFdA.
| Compound | % North (C3'-endo) | % South (C2'-endo) | P_N (°) | P_S (°) | Φm (°) |
| 2'-deoxyadenosine (dA) | 35 | 65 | 9.5 | 165.2 | 39 |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | 79 | 21 | 10.1 | 146.5 | 39 |
Data for EFdA from Kirby et al., Cell Mol Biol (Noisy-le-grand), 2011, 57(1):40-6.[1]
These results clearly demonstrate that the 4'-ethynyl substitution strongly favors the North sugar pucker conformation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Pre-steady State Kinetic Analysis of 4'-Ethynyl-2'-deoxyadenosine (EFdA) Incorporation
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Ethynyl-2'-deoxyadenosine (EFdA), also known as Islatravir, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against HIV-1.[1] Unlike many approved NRTIs, EFdA retains a 3'-hydroxyl group, a feature it shares with natural deoxynucleotides.[2][3] Its high potency stems from its efficient incorporation by HIV-1 reverse transcriptase (RT) and its ability to act as a translocation-defective RT inhibitor, effectively halting DNA synthesis.[4][5][6] This document provides a detailed analysis of the pre-steady state kinetics of EFdA incorporation, offering insights into its mechanism of action and providing protocols for its evaluation.
Mechanism of Action
EFdA triphosphate (EFdA-TP) is the active form of the drug and serves as a substrate for HIV-1 RT. Pre-steady-state kinetic studies have revealed that HIV-1 RT incorporates EFdA-TP more efficiently than the natural substrate, dATP.[2][4][6] Upon incorporation, the presence of the 4'-ethynyl group in the sugar moiety hinders the translocation of the enzyme along the DNA template.[4][5] This steric hindrance effectively stalls the polymerase, leading to a state of "delayed chain termination."[2][3] Although possessing a 3'-OH, the subsequent incorporation of the next nucleotide is significantly impaired. The 4'-ethynyl group is thought to fit into a hydrophobic pocket of the enzyme, contributing to both its enhanced incorporation and the subsequent translocation inhibition.[4][6]
Quantitative Data Summary
The following tables summarize the pre-steady state kinetic parameters for the incorporation of EFdA-TP and its natural counterpart, dATP, by HIV-1 Reverse Transcriptase. These parameters are crucial for understanding the efficiency and potency of EFdA.
Table 1: Pre-Steady State Kinetic Parameters for Single Nucleotide Incorporation by HIV-1 RT
| Nucleotide | Kd (μM) | kpol (s⁻¹) | kpol/Kd (μM⁻¹s⁻¹) | Reference |
| dATP | 11 ± 2 | 35 ± 2 | 3.2 | [2] |
| EFdA-TP | 3.0 ± 0.9 | 49 ± 5 | 16 | [2] |
Kd represents the equilibrium dissociation constant for the nucleotide, indicating binding affinity. A lower Kd signifies tighter binding. kpol is the maximum rate of incorporation. kpol/Kd is the efficiency of incorporation.
Table 2: Antiviral Activity of EFdA
| Compound | EC₅₀ (nM) | Cell Type |
| EFdA | 0.05 | Activated Peripheral Blood Mononuclear Cells |
| Tenofovir | >1000 | Activated Peripheral Blood Mononuclear Cells |
| AZT | >20 | Activated Peripheral Blood Mononuclear Cells |
EC₅₀ is the concentration of a drug that gives half-maximal response.[4]
Experimental Protocols
This section details the methodology for conducting a pre-steady state kinetic analysis of EFdA-TP incorporation.
Protocol 1: Single Nucleotide Incorporation Assay using Rapid Quench-Flow
This protocol is designed to measure the rate of single nucleotide incorporation under pre-steady state conditions, where the enzyme concentration is in excess of the DNA substrate.[2][7]
Materials:
-
Purified HIV-1 Reverse Transcriptase (RT)
-
5'-³²P-labeled DNA primer-template duplex
-
EFdA-TP and dATP stock solutions
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl₂[8]
-
Quench Solution: 0.5 M EDTA
-
Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7 M urea)[8]
-
Phosphorimager system
Procedure:
-
Enzyme-DNA Complex Formation: Pre-incubate a solution of HIV-1 RT with the 5'-³²P-labeled primer-template DNA in the reaction buffer. The final concentration of the enzyme should be in excess of the DNA (e.g., 100 nM RT and 25 nM DNA).
-
Rapid Mixing: Load the enzyme-DNA complex into one syringe of a rapid quench-flow instrument and a solution containing varying concentrations of EFdA-TP or dATP in reaction buffer into another syringe.
-
Reaction Initiation and Quenching: Initiate the reaction by rapidly mixing the contents of the two syringes. The reaction is allowed to proceed for various short time intervals (typically milliseconds to seconds).[7]
-
Quenching: The reaction is stopped at each time point by quenching with the EDTA solution.
-
Product Analysis: The reaction products are resolved on a denaturing polyacrylamide gel.
-
Data Acquisition: The gel is exposed to a phosphor screen, and the amount of extended primer is quantified using a phosphorimager.
-
Data Analysis: The product concentration is plotted against time. The resulting data for each nucleotide concentration are fitted to a single exponential equation to determine the observed rate constant (kobs).
-
Product = A(1 - exp(-k_obs * t)) where A is the amplitude and t is time.
-
-
Determination of kpol and Kd: The kobs values are then plotted against the nucleotide concentration and fitted to a hyperbolic equation to determine the maximum rate of incorporation (kpol) and the dissociation constant (Kd).
-
k_obs = (k_pol * [dNTP]) / (K_d + [dNTP])
-
Visualizations
Experimental Workflow
Caption: Workflow for pre-steady state kinetic analysis.
Mechanism of EFdA Incorporation and Inhibition
Caption: EFdA incorporation and translocation inhibition.
References
- 1. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]
- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its Analogs in Animal Models
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the oral administration of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its close structural analog, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591), in preclinical animal models.
Introductory Note: Publicly available data on the oral administration of this compound (EdA) in animal models is limited. However, extensive research has been conducted on its 2-fluoro substituted analog, EFdA. The addition of the 2-fluoro group to the adenine ring significantly enhances the compound's resistance to degradation by adenosine deaminase, resulting in an improved intracellular half-life.[1][2][3][4] Due to the wealth of available data and its structural similarity, this document will focus on the oral administration of EFdA as a comprehensive case study, while also presenting available information on EdA and its prodrugs.
Application Notes
Overview of this compound (EdA) and Analogs
This compound (EdA) and its analog 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) are potent nucleoside reverse transcriptase inhibitors (NRTIs).[2] Unlike many other NRTIs, they possess a 3'-hydroxyl group, which allows for efficient phosphorylation by cellular kinases to their active triphosphate form.[2] Their primary mechanism of action involves inhibition of viral reverse transcriptase. EFdA is classified as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) due to its unique mechanism of action that not only terminates the growing DNA chain but also inhibits the translocation of the reverse transcriptase enzyme.[2]
-
EFdA (Islatravir) : Has demonstrated exceptional potency against wild-type and drug-resistant strains of HIV-1.[1][5] It has been extensively studied for both treatment and pre-exposure prophylaxis (PrEP) of HIV-1 infection.[1][5]
-
EdA : While less studied in vivo, its derivatives are being explored for other antiviral applications. For instance, a 5'-monophosphate prodrug of EdA, termed EdAP , has been designed and synthesized as a potential inhibitor of the influenza A virus.[6][7]
Rationale for Oral Administration in Animal Models
Oral administration is the preferred route for many pharmaceuticals due to its convenience and patient compliance. Preclinical studies in animal models are crucial for determining the oral bioavailability, pharmacokinetic profile, and efficacy of new drug candidates. For compounds like EFdA, oral dosing studies in mice and non-human primates have been instrumental in establishing its potential for once-daily or even less frequent dosing regimens in humans.[1][5]
Key Findings from Preclinical Oral Administration Studies (EFdA)
Oral administration of EFdA in animal models has yielded promising results:
-
Rapid Absorption : EFdA is readily absorbed after oral dosing in both mice and rhesus macaques, reaching peak plasma concentrations within 30 to 90 minutes.[1][5]
-
Favorable Pharmacokinetics : Despite a relatively short plasma half-life of 2 to 4 hours, the active triphosphate form (EFdA-TP) has a remarkably long intracellular half-life of over 72 hours in peripheral blood mononuclear cells (PBMCs).[1][5] This long intracellular retention is a key factor supporting infrequent dosing.
-
High Potency and Efficacy : Low oral doses of EFdA (e.g., 1 to 10 mg/kg/day) have been shown to be highly effective in protecting humanized mice from HIV infection and can completely suppress viral RNA to undetectable levels.[5]
-
Blood-Brain Barrier Penetration : Studies in rhesus macaques have shown that EFdA can penetrate the blood-brain barrier, which is an important characteristic for an anti-HIV drug.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from oral administration studies of EFdA in various animal models.
Table 1: In Vitro Potency of EFdA against HIV-1
| HIV-1 Isolate/Clade | Cell Type | IC₅₀ (nM) | Selectivity Index (SI) |
| HIV-1 JR-CSF | PBMCs | 0.25 | 184,000 |
| Clade A Isolates | PBMCs | 0.1 - 0.4 | Not Reported |
| Clade B Isolates | PBMCs | 0.1 - 0.4 | Not Reported |
| Clade D Isolates | PBMCs | 0.3 - 1.0 | Not Reported |
| CRF01_AE Isolates | PBMCs | 0.3 - 1.0 | Not Reported |
| Source:[1][5] |
Table 2: Pharmacokinetic Parameters of EFdA Following a Single Oral Dose
| Animal Model | Dose (mg/kg) | Cₘₐₓ (µM) | Tₘₐₓ (minutes) | Plasma Half-life (t₁/₂) (hours) | Intracellular EFdA-TP Half-life (hours) |
| Humanized Mice | 5 | 3.2 | 30 | 3.8 | Not Reported |
| Rhesus Macaque | 5 | Micromolar levels | 90 | 2 - 4 | > 72 (in human PBMCs) |
| Sprague-Dawley Rats | Not specified | Favorable profile | Not specified | Not specified | Not specified |
| Beagle Dogs | Not specified | Not specified | Not specified | Long-term intracellular retention | Not specified |
| Source:[1][5][8] |
Table 3: In Vivo Efficacy of Oral EFdA in Humanized Mice (Prophylaxis)
| Dose (mg/kg/day) | Administration | Outcome |
| 10 | Oral Gavage | Complete protection from HIV infection |
| 1 | Oral Gavage | Complete protection from HIV infection |
| 0.1 | Oral Gavage | Partial protection (3 of 6 mice protected) |
| Source:[9] |
Experimental Protocols
Protocol for Oral Administration of EFdA in Mice (Pharmacokinetic Study)
Objective: To determine the plasma concentration-time profile of EFdA following a single oral dose.
Materials:
-
EFdA compound
-
Vehicle for suspension/solution (e.g., 0.5% methylcellulose in sterile water)
-
NSG-hu Thy/Liv mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Blood collection tubes (e.g., containing lithium heparin)
-
Centrifuge
-
Freezer (-80°C)
-
HPLC system for quantitative analysis
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of EFdA in the chosen vehicle at a concentration calculated to deliver 5 mg/kg in a volume of 200 µL.[9]
-
Animal Handling and Dosing:
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
Fast animals for 4-6 hours before dosing, ensuring free access to water.
-
Gently restrain the mouse and administer a single 200 µL dose of the EFdA formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from individual animals at specified time points (e.g., 30 minutes, 1 hour, 2 hours, and 12 hours post-dose).[9] Each time point should ideally represent blood from a single, separate animal to minimize stress from repeated sampling.
-
Use an appropriate method for blood collection (e.g., retro-orbital sinus, submandibular vein).
-
-
Plasma Preparation:
-
Immediately after collection, place blood into heparinized tubes and invert gently 10 times to prevent coagulation.[9]
-
Centrifuge the blood at low speed (e.g., 2000 x g for 5 minutes) at room temperature to separate the plasma.[9]
-
Carefully aspirate the plasma supernatant and transfer it to a clean, labeled tube.
-
Store plasma samples at -80°C until analysis.[9]
-
-
Sample Analysis:
-
Quantify the concentration of EFdA in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Protocol for In Vivo Efficacy Study of Oral EFdA in HIV-Infected Humanized Mice
Objective: To evaluate the ability of orally administered EFdA to suppress HIV replication.
Materials:
-
EFdA compound and vehicle
-
HIV-1 viral stock (e.g., HIV-1 JR-CSF)
-
Humanized mice (e.g., SCID-hu Thy/Liv or NSG-BLT)
-
Equipment for oral gavage
-
Blood collection supplies
-
RNA extraction kits
-
RT-qPCR system for viral load quantification
Procedure:
-
Animal Model and Infection:
-
Use a validated humanized mouse model that supports robust HIV-1 replication.
-
Establish HIV-1 infection in the mice and allow viremia to become established (e.g., for 5-6 weeks).[9]
-
-
Treatment Regimen:
-
Randomly assign infected mice to treatment and control groups.
-
Prepare EFdA dosing solutions at the desired concentrations (e.g., to deliver 10 mg/kg/day).
-
Administer EFdA or vehicle control via oral gavage once or twice daily.[9] For a 10 mg/kg/day dose, this could be 5 mg/kg administered every 12 hours.
-
-
Monitoring Efficacy:
-
Collect blood samples longitudinally (e.g., weekly) to monitor plasma viral load.
-
Isolate plasma and extract viral RNA using a commercial kit.
-
Quantify HIV-1 RNA copies per milliliter of plasma using a validated RT-qPCR assay.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 2-3 weeks).
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., thymus, spleen, lymph nodes) for virological and immunological analysis.
-
Compare the plasma viral loads and tissue viral burden between the EFdA-treated and control groups to determine efficacy.
-
Visualizations
Mechanism of Action: EFdA Signaling Pathway
References
- 1. Oral Administration of the Nucleoside EFdA (4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine) Provides Rapid Suppression of HIV Viremia in Humanized Mice and Favorable Pharmacokinetic Properties in Mice and the Rhesus Macaque - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of substitutions at the 4' and 2 positions on the bioactivity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Combinations of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine with Clinically Used Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of EdAP, a 4′-Ethynyl-2′-Deoxyadenosine 5′-Monophosphate Analog, as a Potent Influenza a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of EdAP, a 4′-Ethynyl-2′-Deoxyadenosine 5′-Monophosphate Analog, as a Potent Influenza a Inhibitor | MDPI [mdpi.com]
- 8. 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating 4'-Ethynyl-2'-deoxyadenosine in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the evaluation of 4'-Ethynyl-2'-deoxyadenosine (EdA) in primary human cells. EdA is a nucleoside analog that can be incorporated into newly synthesized DNA, allowing for the assessment of DNA replication, cell proliferation, and cytotoxicity. The ethynyl group on EdA enables its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Core Concepts
This compound is an analog of deoxyadenosine. When added to cells in culture, it is metabolized into its triphosphate form and incorporated into newly synthesized DNA by cellular polymerases. The presence of the ethynyl group allows for the covalent attachment of a variety of azide-containing tags, including fluorescent dyes or biotin, for subsequent detection and quantification. This methodology provides a powerful tool to study DNA synthesis and its inhibition in primary human cells.
Data Presentation
Table 1: In Vitro Anti-HIV Activity of EFdA (a related compound) in Primary Human Cells
| Cell Type | Virus Isolate | IC50 (nM) | Selectivity Index |
| Phytohemagglutinin-stimulated PBMCs | HIV JR-CSF | 0.25 | 184,000 |
This table summarizes the potent anti-HIV activity of a related compound, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), in primary human peripheral blood mononuclear cells (PBMCs), providing a reference for the expected potency of similar nucleoside analogs.[1]
Table 2: Template for Recording Cytotoxicity Data (IC50) of EdA
| Primary Human Cell Type | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval |
| e.g., Human PBMCs | 72 | User-determined | User-determined |
| e.g., Human Foreskin Fibroblasts | 72 | User-determined | User-determined |
| e.g., Primary Human Hepatocytes | 72 | User-determined | User-determined |
This table provides a template for researchers to record the 50% inhibitory concentration (IC50) of EdA in various primary human cell types, a key parameter for assessing cytotoxicity.
Experimental Protocols
Protocol 1: Assessment of EdA Incorporation using Click Chemistry
This protocol details the method for labeling and visualizing primary human cells that have incorporated EdA into their DNA.
Materials:
-
Primary human cells in culture
-
This compound (EdA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper catalyst ligand (e.g., TBTA)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed primary human cells on a suitable culture vessel (e.g., chamber slides for microscopy or multi-well plates for flow cytometry) and allow them to adhere and enter a proliferative state.
-
EdA Labeling: Add EdA to the cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type. Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired labeling window and the cell cycle length.
-
Cell Fixation: After incubation, remove the EdA-containing medium and wash the cells once with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.[2]
-
Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature in the dark.
-
Washing and Staining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI or Hoechst 33342 for 5-10 minutes.
-
Imaging/Analysis: Wash the cells a final time with PBS. The cells are now ready for visualization by fluorescence microscopy or quantification by flow cytometry.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to determine the cytotoxic effects of EdA on primary human cells by measuring cell viability.[3][4]
Materials:
-
Primary human cells
-
EdA
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary human cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
EdA Treatment: Prepare serial dilutions of EdA in cell culture medium. Remove the old medium from the cells and add the EdA-containing medium. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each EdA concentration relative to the untreated control. Plot the viability data against the log of the EdA concentration to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of EdA in conjunction with a DNA content stain to analyze the cell cycle distribution of primary human cells.
Materials:
-
Primary human cells
-
EdA
-
Materials for EdA incorporation and click chemistry detection (as in Protocol 1, using a flow cytometry-compatible fluorescent azide)
-
DNA content stain (e.g., Propidium Iodide or DAPI)
-
RNase A
-
Flow cytometer
Procedure:
-
EdA Labeling: Label the cells with EdA as described in Protocol 1, step 2.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, and wash with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 1, steps 3 and 4.
-
Click Reaction: Perform the click chemistry reaction as described in Protocol 1, step 5.
-
DNA Staining: After the click reaction and washing, resuspend the cells in a staining solution containing the DNA content stain and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescent signal from the click reaction will identify cells that were synthesizing DNA (S-phase) during the EdA pulse, while the DNA content stain will allow for the identification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow of EdA incorporation into cellular DNA and subsequent detection via click chemistry.
Caption: Workflow for determining the cytotoxicity of EdA using an MTT assay.
Caption: Simplified signaling pathway showing EdA as a competitive inhibitor of dATP, leading to DNA chain termination.
References
- 1. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Ethynyl-2'-deoxyadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4'-Ethynyl-2'-deoxyadenosine, a critical component in various therapeutic and research applications.
Troubleshooting Guide
Low yield is a common issue in the multi-step synthesis of complex nucleoside analogs like this compound. This guide addresses specific problems that can arise during the synthesis process.
Issue 1: Low yield in the glycosylation step (Silyl-Hilbert-Johnson reaction).
-
Question: My Silyl-Hilbert-Johnson reaction to couple the protected sugar with the adenine base is resulting in a low yield of the desired β-anomer. What are the potential causes and solutions?
-
Answer: Low yields in this crucial step can stem from several factors:
-
Incomplete Silylation of the Nucleobase: Ensure the adenine base is completely silylated before adding the glycosyl donor. Incomplete silylation reduces the nucleophilicity of the base and can lead to side reactions. Consider extending the reaction time with the silylating agent (e.g., BSA or TMS-Cl) or using a slight excess.
-
Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., TMSOTf) are critical. Too little catalyst can lead to an incomplete reaction, while too much can cause degradation of the starting materials or product. Titrate the amount of catalyst to find the optimal concentration for your specific substrates.
-
Anomerization: The formation of the undesired α-anomer can significantly reduce the yield of the desired β-anomer. The reaction temperature plays a crucial role in controlling stereoselectivity. Running the reaction at a lower temperature can favor the formation of the β-anomer.
-
Moisture Contamination: The Silyl-Hilbert-Johnson reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Difficulty in the purification of the final product.
-
Question: I am struggling to obtain a pure sample of this compound after the deprotection steps. What purification strategies are most effective?
-
Answer: Purification of the final product can be challenging due to the presence of closely related impurities and residual protecting groups.
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective method for purifying the final compound. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Silica Gel Chromatography: While less effective for final purification due to the polar nature of the nucleoside, silica gel chromatography can be used to remove less polar impurities before RP-HPLC.
-
Recrystallization: If a crystalline product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Issue 3: Incomplete deprotection of the protecting groups.
-
Question: I am observing incomplete removal of the protecting groups (e.g., TBDPS, PMB, acetate) from my synthesized nucleoside. How can I ensure complete deprotection?
-
Answer: Incomplete deprotection can lead to a mixture of products and complicate purification.
-
Reaction Conditions: Ensure that the deprotection conditions (reagents, temperature, and reaction time) are appropriate for the specific protecting groups used. For example, fluoride reagents (e.g., TBAF) are used for silyl ethers, while acidic or oxidative conditions are required for other groups.
-
Reagent Stoichiometry: Use a sufficient excess of the deprotection reagent to drive the reaction to completion.
-
Monitoring the Reaction: Monitor the progress of the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this compound synthesis?
A1: The two most critical steps are typically the construction of the 4'-ethynyl-substituted sugar moiety with the correct stereochemistry and the subsequent N-glycosylation reaction to form the nucleoside bond. Low efficiency in either of these steps will significantly impact the overall yield.
Q2: What protecting groups are recommended for the synthesis of this compound?
A2: A robust protecting group strategy is essential. Common choices include:
-
5'-Hydroxyl: tert-Butyldiphenylsilyl (TBDPS) is frequently used due to its stability under various reaction conditions and its selective removal with fluoride reagents.
-
3'-Hydroxyl: Acetyl (Ac) or other ester groups are common choices for protecting the 3'-hydroxyl group of the sugar intermediate.
-
Adenine Amino Group: A benzoyl (Bz) group is a standard protecting group for the N6-amino group of adenine.
Q3: Are there any alternative methods to the Silyl-Hilbert-Johnson glycosylation?
A3: While the Silyl-Hilbert-Johnson reaction is widely used, other glycosylation methods can be considered. These include enzymatic glycosylation, which can offer high stereoselectivity, and other Lewis acid-promoted glycosylations using different glycosyl donors and catalysts.
Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis of a this compound derivative, EdAP. While not identical to the target molecule, this data provides a valuable benchmark for expected efficiencies.[1]
| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) |
| Silyl Protection | Diol intermediate | 5'-O-TBDPS protected alcohol | TBDPS-Cl, Imidazole, DMF | 67 |
| Oxidation and Dibromo-olefination | 5'-O-TBDPS protected alcohol | Dibromo-olefin | TEMPO, (diacetoxyiodo)benzene; CBr4, PPh3 | 96 (2 steps) |
| Ethynyl Group Formation | Dibromo-olefin | TES-protected alkyne | n-BuLi, TES-Cl | 83 |
| Acetylation | Acetal intermediate | Diacetate | Acetic acid, water; Ac2O, pyridine | 84 |
| Silyl-Hilbert-Johnson Glycosylation | Diacetate and silylated adenine | Protected adenosine derivative | BSA, TMSOTf, MeCN | 73 |
| Deoxygenation | Phenylthiocarbonate intermediate | Deoxyadenosine derivative | Bu3SnH, AIBN, toluene | 86 |
Experimental Protocols
Key Experiment: Silyl-Hilbert-Johnson Glycosylation for Nucleoside Synthesis
This protocol is a generalized procedure based on the synthesis of related nucleoside analogs.[1][2]
-
Preparation of the Silylated Base:
-
Dry the adenine base (e.g., N6-Benzoyladenine) under high vacuum for several hours.
-
Suspend the dried adenine in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux under an inert atmosphere until the solution becomes clear.
-
Cool the solution to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask, dissolve the protected sugar donor (e.g., a 1-O-acetyl-2-deoxy-4-ethynyl-ribofuranose derivative) in anhydrous acetonitrile.
-
Add the solution of the silylated base to the sugar donor solution under an inert atmosphere.
-
Cool the reaction mixture to 0°C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired protected nucleoside.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting common issues in the glycosylation step.
References
Technical Support Center: 4'-Ethynyl-2'-deoxyadenosine (EdA) Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 4'-Ethynyl-2'-deoxyadenosine (EdA) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during EdA click chemistry experiments.
Issue: Low or No Fluorescent Signal After Click Reaction
If you are observing a weak or absent signal after performing the click reaction on EdA-labeled samples, consider the following potential causes and solutions:
-
Suboptimal EdA Incorporation: this compound (EdA) has been shown to have a lower incorporation efficiency into DNA compared to other alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (EdU).[1] This can be a primary reason for low signal.
-
Solution: Increase the incubation time with EdA to allow for greater incorporation. You may also try to optimize the concentration of EdA. However, be mindful that higher concentrations and longer incubation times can lead to increased cytotoxicity.[1] It is recommended to perform a dose-response and time-course experiment to find the optimal balance between labeling efficiency and cell health for your specific cell type.
-
-
Inefficient Click Reaction: The click reaction itself may not be proceeding efficiently.
-
Solution 1: Check Reagents: Ensure all click chemistry reagents are fresh and properly stored. Sodium ascorbate solutions should be made fresh for each experiment as they are prone to oxidation.[2] The copper (I) catalyst is oxygen sensitive; using a ligand like TBTA or THPTA can help stabilize it.[2]
-
Solution 2: Optimize Reagent Concentrations: The concentrations of copper, the reducing agent, and the azide-fluorophore can all impact the reaction efficiency. Refer to the tables below for recommended starting concentrations.
-
Solution 3: Order of Reagent Addition: The order in which you add the reagents is critical. It is recommended to pre-mix the copper (II) sulfate and the ligand before adding them to the reaction mixture containing your EdA-labeled sample and the azide. The reaction is then initiated by the addition of the reducing agent (e.g., sodium ascorbate).[2]
-
-
Steric Hindrance: The position of the ethynyl group at the 4' position of the deoxyribose sugar in EdA can cause steric hindrance, which may affect the accessibility of the alkyne to the click reaction components, especially in the context of condensed chromatin.[3][4]
-
Solution: Ensure adequate permeabilization of your cells or tissues to allow all reagents to reach the incorporated EdA.
-
Issue: High Background Fluorescence
High background can obscure your specific signal. Here are some common causes and their remedies:
-
Excess Azide-Fluorophore: Using too high a concentration of the fluorescent azide can lead to non-specific binding.
-
Solution: Titrate the concentration of your azide-fluorophore to determine the lowest concentration that still provides a robust signal. Ensure thorough washing steps after the click reaction to remove any unbound fluorophore.
-
-
Copper-Mediated Artifacts: The copper catalyst can sometimes contribute to background fluorescence or cause the formation of reactive oxygen species (ROS) that can damage fluorescent proteins if they are also part of your experiment.
-
Solution: Use a copper-chelating ligand such as THPTA or TBTA to minimize the cytotoxic effects of copper and potential side reactions.[2] Thoroughly wash your sample after the click reaction to remove all traces of copper.
-
Issue: Cell Death or Altered Physiology
You may observe increased cell death or changes in cellular function after EdA labeling.
-
Cytotoxicity of EdA: EdA has been reported to be more cytotoxic than EdU, especially at higher concentrations and with longer incubation times.[1]
-
Solution: Perform a toxicity assay to determine the maximum tolerable concentration and incubation time for your specific cell line. Use the lowest effective concentration of EdA for the shortest possible time.
-
-
Toxicity of the Click Reaction Components: The copper catalyst is known to be toxic to cells.
-
Solution: If you are performing the click reaction on live cells, it is crucial to use a biocompatible protocol with a copper-chelating ligand. Alternatively, consider using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), if compatible with your experimental design.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound (EdA) and 5-ethynyl-2'-deoxyuridine (EdU)?
The primary difference lies in the position of the ethynyl group and the nucleobase. In EdA, the ethynyl group is attached to the 4' position of the deoxyribose sugar of an adenosine nucleoside. In EdU, the ethynyl group is at the 5 position of the pyrimidine base of a uridine nucleoside. This structural difference can lead to variations in their incorporation into DNA by cellular polymerases and may influence the efficiency of the subsequent click reaction due to steric factors.[1][3]
Q2: Can EdA be incorporated into RNA?
There is some evidence to suggest that EdA, being a purine analog, might be incorporated into RNA as well as DNA.[1] If your experiment requires specific labeling of DNA, this is an important consideration. You may need to include appropriate controls, such as RNase treatment, to confirm the specificity of your signal.
Q3: What are the key components of the click reaction cocktail?
A typical copper-catalyzed click reaction cocktail includes:
-
An azide-containing detection reagent (e.g., a fluorescent dye).
-
A source of copper (I) ions, which is usually generated in situ from a copper (II) salt like copper (II) sulfate (CuSO₄).
-
A reducing agent, most commonly sodium ascorbate, to reduce Cu(II) to the catalytically active Cu(I).
-
A copper-chelating ligand (optional but highly recommended for biological samples) such as TBTA or THPTA to stabilize the Cu(I) ion and reduce cytotoxicity.
Q4: Do I need to perform the click reaction in the dark?
Yes, it is good practice to protect your reaction from light, especially when using fluorescent azides, to prevent photobleaching.
Q5: Can I use EdA for in vivo studies?
Yes, alkyne-modified nucleosides can be used for in vivo labeling. However, given the noted cytotoxicity of EdA, careful optimization of the dosage and administration schedule is necessary to minimize adverse effects on the organism.
Quantitative Data Summary
The following tables provide recommended starting concentrations for key reagents in an EdA click chemistry reaction. Note that these are starting points, and optimization may be required for your specific application.
Table 1: Recommended Reagent Concentrations for EdA Labeling and Click Reaction
| Reagent | Recommended Starting Concentration | Notes |
| EdA Labeling | ||
| This compound (EdA) | 1-10 µM | Higher concentrations may increase cytotoxicity.[1] |
| Incubation Time | 1-24 hours | Dependent on cell type and proliferation rate. |
| Click Reaction Cocktail | ||
| Azide-Fluorophore | 1-10 µM | Titrate to find the optimal signal-to-noise ratio. |
| Copper (II) Sulfate (CuSO₄) | 100-500 µM | |
| Ligand (THPTA or TBTA) | 500 µM - 2.5 mM | Use a 5:1 ligand to copper ratio. |
| Sodium Ascorbate | 2.5-5 mM | Prepare fresh for each experiment. |
Experimental Protocols
Detailed Methodology for EdA Labeling and Detection in Cultured Cells
This protocol provides a general workflow for labeling proliferating cells with EdA and detecting the incorporated nucleoside via a click reaction with a fluorescent azide.
-
Cell Culture and EdA Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The next day, add EdA to the culture medium at a final concentration of 1-10 µM.
-
Incubate the cells for the desired period (e.g., 1-24 hours) under standard culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the media and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For each sample, mix the following in order:
-
PBS
-
Azide-fluorophore (to a final concentration of 1-10 µM)
-
Copper (II) Sulfate (to a final concentration of 100-500 µM)
-
Ligand (e.g., THPTA, to a final concentration of 500 µM - 2.5 mM)
-
-
Add freshly prepared sodium ascorbate solution to the cocktail (to a final concentration of 2.5-5 mM) immediately before use.
-
Add the complete click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Wash the cells twice more with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and counterstain.
-
Visualizations
References
- 1. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4'-Ethynyl-2'-deoxyadenosine (EdA) for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4'-Ethynyl-2'-deoxyadenosine (EdA) in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EdA) and how is it used in in vivo studies?
A1: this compound (EdA) is a synthetic analog of the natural nucleoside deoxyadenosine. It contains an ethynyl group at the 4' position of the sugar ring. This modification allows for its detection via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." In cellular and molecular biology, EdA is used as a tool to label and track newly synthesized DNA, primarily to study cell proliferation. Once administered in vivo, EdA can be incorporated into the DNA of dividing cells. Tissues can then be harvested, and the incorporated EdA can be visualized using a fluorescently-labeled azide, allowing for the identification and quantification of proliferating cells.
Q2: How does EdA differ from the more commonly used EdU (5-ethynyl-2'-deoxyuridine)?
A2: EdA and EdU are both used for in vivo cell proliferation assays, but they have key differences. EdU is an analog of thymidine, while EdA is an analog of deoxyadenosine. Studies have shown that in some biological systems, EdA is incorporated into DNA less efficiently than EdU.[1] Furthermore, EdA has been observed to be more cytotoxic than EdU.[1] Therefore, while EdA can be used for in vivo proliferation studies, it is generally less common than EdU, and its use may require more careful optimization to balance signal detection with potential toxicity.
Q3: What are the recommended dosages for EdA in in vivo studies?
A3: Specific in vivo dosage data for EdA in mammalian models is limited in the scientific literature. Much of the available data is for a related compound, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which is used as an anti-HIV drug at dosages of 1 to 10 mg/kg/day orally in mice.[2] For cell proliferation studies, researchers often use the more established thymidine analog, EdU, as a starting point. Dosages for EdU in mice can range from 5 to 100 mg/kg, depending on the administration route and the experimental goals.[3][4] Given the lower incorporation efficiency and higher toxicity of EdA, it is crucial to perform a dose-response study to determine the optimal concentration that provides a detectable signal without causing significant adverse effects.
Q4: What are the common administration routes for EdA in mice?
A4: EdA can be administered to mice using the same routes as other nucleoside analogs like EdU. The choice of administration route depends on the desired labeling strategy (e.g., pulse-chase or continuous labeling) and the target tissue. Common routes include:
-
Intraperitoneal (IP) Injection: Suitable for delivering a precise, short-term pulse of EdA.[3]
-
Subcutaneous (SC) Injection: Another option for pulse-labeling.
-
Administration in Drinking Water: Used for continuous labeling over several days or weeks. This method requires careful monitoring of water intake to ensure consistent dosing.
Troubleshooting Guides
Problem 1: Low or No EdA Signal in Tissues
| Possible Cause | Troubleshooting Steps |
| Insufficient EdA Dosage | The optimal dose for EdA may be higher than for EdU due to lower incorporation efficiency. Perform a dose-response experiment, testing a range of concentrations (e.g., starting from the higher end of the typical EdU dosage range). |
| Inappropriate Timing of Tissue Harvest | The time between EdA administration and tissue harvesting is critical. For a pulse-labeling experiment, if the harvest time is too short, there may not be enough time for EdA to be incorporated. Conversely, if the time is too long, the labeled cells may have divided, diluting the signal. Optimize the labeling window based on the expected cell cycle length of your target cell population. |
| Poor Bioavailability | The chosen administration route may not be optimal for your target tissue. Consider alternative administration routes to improve delivery. |
| Inefficient Click Chemistry Reaction | Ensure all click chemistry reagents are fresh and properly prepared. The copper(I) catalyst is prone to oxidation, which can inhibit the reaction. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). The reaction should be performed in an oxygen-free environment if possible. |
| Tissue Fixation and Permeabilization Issues | Over-fixation of tissues can mask the ethynyl group, preventing the click reaction. Optimize fixation time and the type of fixative used. Ensure that the permeabilization step is sufficient to allow the click chemistry reagents to penetrate the tissue and access the cell nuclei. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Excess Unbound EdA | Ensure thorough washing steps after the click chemistry reaction to remove any unbound fluorescent azide. |
| Non-Specific Binding of the Fluorescent Azide | Use appropriate blocking agents before the click reaction to minimize non-specific binding of the azide probe to the tissue. |
| Autofluorescence of the Tissue | Some tissues exhibit natural fluorescence, which can interfere with the signal. Use a counterstain with a different emission spectrum and consider using spectral imaging and unmixing if available. Including a "no-click" control (tissue not exposed to the fluorescent azide) can help to assess the level of autofluorescence. |
| Copper(I)-Induced Fluorescence | In some cases, the copper catalyst can cause an increase in background fluorescence. Ensure that the copper is thoroughly washed out of the tissue after the reaction. |
Problem 3: Evidence of Toxicity in Animals
| Possible Cause | Troubleshooting Steps |
| High Dosage of EdA | EdA has been reported to be more cytotoxic than EdU.[1] If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed, reduce the dosage of EdA. Perform a toxicity study to determine the maximum tolerated dose in your animal model. |
| Solvent Toxicity | If EdA is dissolved in a solvent such as DMSO, ensure that the final concentration of the solvent administered to the animal is below toxic levels. Always include a vehicle control group in your experiments. |
| Long-Term Administration Issues | For continuous labeling via drinking water, some animals may reduce their water intake due to the taste of the EdA solution, leading to dehydration and weight loss. Monitor water consumption and animal weight daily. If a significant decrease is observed, consider lowering the concentration or adding a sweetening agent like sucrose to the water. |
Quantitative Data Summary
Table 1: Comparison of In Vivo Dosages for EdU in Mice (as a reference for EdA optimization)
| Animal Model | Dosage | Administration Route | Labeling Duration | Target Tissue | Reference |
| Mouse | 1 mg/mouse | Intraperitoneal | 4–144 hours | Colon | J Immunol 188(5):2427–2436 (2012) |
| Mouse | 100–200 µg | Intraperitoneal | 24–96 hours | Small intestine and brain | Proc Natl Acad Sci USA 105(7):2415–2420 (2008) |
| Pregnant Mouse | 25 µg/g of body weight | Intraperitoneal | 1 hour | Embryonic kidney | Development 138(6):1161–1172 (2011) |
| Mouse | 50 µg/g of body weight | Subcutaneous | 4 hours | Organ of Corti | J Neurosci 31(24):8883–8893 (2011) |
| Mouse | 10, 20, 50, 100, or 200 mg/kg | Intraperitoneal | Single injection | Hippocampus | [4] |
Experimental Protocols
Protocol 1: Pulse-Labeling of Proliferating Cells in Mice using Intraperitoneal (IP) Injection of EdA
-
Preparation of EdA Solution:
-
Dissolve EdA in sterile phosphate-buffered saline (PBS) or another appropriate vehicle. The final concentration should be calculated based on the desired dosage and the injection volume.
-
It is recommended to warm the solution to room temperature or body temperature before injection to avoid animal discomfort.[5]
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse using an approved technique.
-
The recommended site for IP injection is the mouse's lower right abdominal quadrant to avoid the cecum.[6]
-
Disinfect the injection site with 70% alcohol.
-
Insert a new, sterile needle (25-30 gauge) with the bevel up at a 30-45° angle.[5][6]
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the EdA solution.[6]
-
-
Tissue Harvesting:
-
At the desired time point after injection, euthanize the animal using an approved method.
-
Perfuse the animal with PBS to remove blood from the tissues.
-
Dissect the target organs and proceed with fixation.
-
-
Tissue Fixation and Processing:
-
Fix the tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Wash the tissues in PBS and then cryoprotect them by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until the tissue sinks.
-
Embed the tissues in an appropriate medium (e.g., OCT) and freeze for cryosectioning.
-
-
Click Chemistry Staining:
-
Allow the tissue sections to air dry on slides.
-
Permeabilize the sections with a solution containing a detergent (e.g., 0.5% Triton X-100 in PBS) for 20 minutes at room temperature.
-
Wash the sections with PBS.
-
Prepare the click reaction cocktail containing a fluorescent azide, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
-
Incubate the sections with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the sections thoroughly with PBS to remove excess reagents.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Mount the slides with an anti-fade mounting medium.
-
Image the sections using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Experimental workflow for in vivo EdA labeling and detection.
Caption: Generalized metabolic pathway of EdA for DNA incorporation.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque. | Experimental Medicine [experimentalmedicine.ucsf.edu]
- 3. Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A parallel glycolysis provides a selective advantage through rapid growth acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of substitutions at the 4' and 2 positions on the bioactivity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4'-Ethynyl-2'-deoxyadenosine (EdA) Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxicity of 4'-Ethynyl-2'-deoxyadenosine (EdA) analogues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity for nucleoside analogues like EdA?
A1: The cytotoxicity of nucleoside analogues, including EdA and its derivatives, is primarily linked to their interaction with cellular enzymes and nucleic acid synthesis. Once inside a cell, these analogues are phosphorylated by cellular kinases to their active triphosphate forms.[1] These active metabolites can then:
-
Inhibit DNA Polymerases: The triphosphate analogues can be recognized by cellular DNA polymerases and incorporated into the nascent DNA strand. This incorporation can lead to chain termination, stalling the replication fork and triggering cell cycle arrest and apoptosis.[2]
-
Induce Mitochondrial Toxicity: Nucleoside analogues can also be substrates for mitochondrial DNA polymerase (Pol γ).[3][4][5] Inhibition of Pol γ can lead to depletion of mitochondrial DNA (mtDNA), impaired mitochondrial function, and subsequent cytotoxicity, often manifesting as lactic acidosis and myopathy in clinical settings.[4]
-
Disrupt Nucleotide Pools: Some nucleoside analogues can interfere with the cellular synthesis of natural deoxynucleotides, leading to an imbalance in the nucleotide pool that can trigger cell death.
Q2: How does the structure of EdA analogues, such as the 4'-ethynyl group, influence their activity and potential toxicity?
A2: The 4'-ethynyl group is a key structural feature of EdA analogues. In the case of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA or Islatravir), this modification allows it to act as a potent reverse transcriptase translocation inhibitor.[6] The 4'-ethynyl group fits into a hydrophobic pocket of the enzyme, tightly binding to the catalytic site.[6] While this modification confers high antiviral potency, any off-target effects on cellular polymerases could contribute to cytotoxicity. The overall toxicity profile of an analogue is a complex interplay of its structure, its affinity for viral versus host enzymes, and its metabolic activation and degradation pathways within the cell.
Q3: Is the cytotoxicity of EdA analogues cell-line specific?
A3: Yes, the cytotoxic effects of nucleoside analogues can be highly dependent on the cell line used. This variability is often attributed to differences in:
-
Expression of Nucleoside Transporters: The efficiency of analogue uptake into the cell is mediated by specific nucleoside transporters, and their expression levels can vary significantly between different cell types.[1]
-
Activity of Cellular Kinases: The intracellular activation of EdA analogues via phosphorylation is dependent on the activity of cellular kinases, such as deoxycytidine kinase (dCK).[7] Cell lines with higher kinase activity may accumulate more of the toxic triphosphate metabolite.
-
Proliferation Rate: Rapidly proliferating cells are generally more susceptible to drugs that target DNA synthesis.
-
Mitochondrial Reserve: Cells with a lower mitochondrial reserve may be more vulnerable to the mitochondrial toxicity of these analogues.
Q4: What are some strategies to mitigate the cytotoxicity of EdA analogues in my experiments?
A4: Several strategies can be employed to manage the cytotoxicity of EdA analogues in a research setting:
-
Dose-Response Optimization: Conduct a thorough dose-response analysis to determine the optimal concentration that provides the desired biological effect (e.g., antiviral activity) with minimal cytotoxicity.
-
Time-Course Experiments: Limit the exposure time of the cells to the analogue. Short-term exposure may be sufficient to achieve the experimental goal while minimizing toxic effects.
-
Cell Line Selection: If possible, choose a cell line that is known to be less sensitive to nucleoside analogue toxicity or that has a metabolic profile more relevant to the research question.
-
Co-treatment with Protective Agents: In some cases, co-treatment with compounds that support mitochondrial function or supplement the nucleotide pool may help to alleviate cytotoxicity, although this needs to be carefully validated for each experimental system.
-
Use of Prodrugs: Prodrug formulations can be designed to release the active compound preferentially in target cells or tissues, potentially reducing systemic toxicity. The monophosphate prodrug approach can also bypass the often rate-limiting initial phosphorylation step.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with EdA analogues.
Problem 1: High levels of cell death observed even at low concentrations of the EdA analogue.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line. | Test the analogue in a different cell line known to be more resistant to nucleoside analogues. Review the literature for cytotoxicity data on your specific cell line. |
| Incorrect concentration calculation or stock solution degradation. | Verify the concentration of your stock solution using spectrophotometry or another analytical method. Prepare fresh stock solutions and store them appropriately. |
| Contamination of cell culture. | Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can increase cellular stress and sensitivity to toxic compounds. |
| Over-incubation with the compound. | Perform a time-course experiment to determine the minimum incubation time required to observe the desired effect. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell density determination. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain a humidified environment and minimize evaporation. |
| Incomplete dissolution of the compound. | Ensure the EdA analogue is fully dissolved in the vehicle solvent before adding it to the cell culture medium. Check for precipitation. |
| Interference of the compound with the assay. | Some compounds can interfere with the readout of cytotoxicity assays (e.g., by reacting with MTT reagent). Run appropriate controls, including the compound in cell-free medium, to check for interference. |
Problem 3: Discrepancy between expected and observed antiviral efficacy and cytotoxicity.
| Possible Cause | Troubleshooting Step | | Suboptimal metabolic activation of the analogue. | Measure the intracellular levels of the triphosphate metabolite to confirm that the analogue is being activated in your cell line. | | Development of drug resistance. | If working with viral cultures over time, consider the possibility of the emergence of drug-resistant viral variants. | | Drug-drug interactions in combination studies. | When using EdA analogues in combination with other drugs, be aware of potential antagonistic or synergistic effects. For example, the combination of EFdA with 3TC or FTC has been shown to be moderately antagonistic.[7] |
Quantitative Data
Table 1: 50% Effective Concentration (EC50) of EFdA Against HIV-1 in TZM-bl Cells
| Compound | EC50 (nM) ± SD |
| EFdA | 3 ± 1 |
| Tenofovir (TDF) | 14 ± 2 |
| Emtricitabine (FTC) | 3 ± 1 |
| Lamivudine (3TC) | 4 ± 1 |
| Zidovudine (AZT) | 2 ± 1 |
| Data from[7]. All assays were conducted in triplicate. The data shown are mean values ± standard deviations from at least three independent experiments. |
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (EdA) analogue stock solution
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EdA analogue in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the analogue.
-
Include wells with vehicle control (same concentration of the vehicle as in the highest compound concentration) and medium-only controls (no cells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and determine the CC50 (50% cytotoxic concentration) using non-linear regression analysis.
-
Visualizations
Caption: General mechanism of this compound (EdA) analogue cytotoxicity.
Caption: A typical experimental workflow for assessing the cytotoxicity of EdA analogues.
Caption: A logical workflow for troubleshooting high cytotoxicity in experiments with EdA analogues.
References
- 1. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity: myths and facts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Combinations of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine with Clinically Used Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
Enhancing the stability of 4'-Ethynyl-2'-deoxyadenosine in solution
Welcome to the technical support center for 4'-Ethynyl-2'-deoxyadenosine (EdA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of EdA in solution during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with EdA stability.
Issue 1: Loss of EdA Potency or Activity Over Time in Aqueous Solution
-
Question: I've prepared an aqueous stock solution of EdA, but I'm observing a decrease in its expected biological activity in my assays. What could be the cause and how can I fix it?
-
Answer: Loss of EdA activity in aqueous solutions is often due to chemical or enzymatic degradation. The primary degradation pathways for deoxyadenosine analogs like EdA are enzymatic deamination and acid-catalyzed hydrolysis of the glycosidic bond.
-
Enzymatic Deamination: EdA is susceptible to deamination by adenosine deaminase (ADA), an enzyme present in cell culture media containing fetal bovine serum (FBS) and in some cell lysates. This enzymatic reaction converts adenosine to inosine, rendering EdA inactive.
-
Acidic Hydrolysis: At acidic pH, the N-glycosidic bond linking the adenine base to the deoxyribose sugar can be cleaved, leading to the formation of adenine and the sugar moiety.
Solutions:
-
pH Control: Maintain the pH of your EdA solution between 7.0 and 8.0. Avoid acidic conditions. Use a buffered solution such as Phosphate-Buffered Saline (PBS) or Tris-HCl at a neutral to slightly alkaline pH.
-
Enzyme Inhibition: If your experiments involve components that may contain deaminases (e.g., serum), consider adding an adenosine deaminase inhibitor, such as deoxycoformycin, to your experimental setup.
-
Storage Conditions: Store stock solutions of EdA at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (a few days), refrigeration at 4°C is acceptable if the solution is buffered and sterile.
-
Solvent Choice: For long-term storage, consider dissolving EdA in an anhydrous organic solvent like DMSO, which can prevent hydrolysis. You can then dilute it into your aqueous experimental buffer immediately before use.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: I'm getting variable results in my experiments using EdA. Could this be related to solution stability?
-
Answer: Yes, inconsistent results are a common sign of compound instability. The degree of degradation can vary depending on minor differences in experimental conditions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh working solutions of EdA from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
-
Standardize Solution Preparation: Ensure that the pH and composition of the buffer used to dissolve and dilute EdA are consistent across all experiments.
-
Monitor Temperature: Do not leave EdA solutions at room temperature for extended periods. Keep them on ice during experimental setup.
-
Assess Purity: If you suspect significant degradation, you can assess the purity of your EdA solution using analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for dissolving and storing EdA?
-
A1: For long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. EdA is soluble in DMSO[1]. For immediate use in biological experiments, you can prepare stock solutions in a sterile, neutral pH buffer like PBS or Tris-HCl.
-
-
Q2: How should I store my EdA solutions?
-
A2: For long-term stability, store EdA solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots. For short-term storage (up to a few days), store at 4°C.
-
-
Q3: What pH range is optimal for maintaining EdA stability in aqueous solutions?
-
A3: A neutral to slightly alkaline pH range (pH 7.0-8.0) is recommended. Acidic conditions (pH < 7) should be avoided to prevent hydrolysis of the glycosidic bond.
-
-
Q4: Is EdA sensitive to light?
-
A4: While there is no specific data indicating light sensitivity for EdA, it is good laboratory practice to protect solutions of nucleoside analogs from light by storing them in amber vials or wrapping containers in foil, especially for long-term storage.
-
-
Q5: My experimental medium contains serum. Will this affect the stability of EdA?
-
A5: Yes, serum can contain adenosine deaminase, which can degrade EdA. If you observe a loss of activity, consider heat-inactivating the serum or using a serum-free medium if your experimental design allows. Alternatively, the addition of an adenosine deaminase inhibitor can be explored.
-
Data on Factors Affecting Nucleoside Analog Stability
The following table summarizes key factors that can influence the stability of EdA in solution, based on knowledge of similar nucleoside analogs.
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 7) | Decreased stability due to hydrolysis of the glycosidic bond. | Maintain a neutral to slightly alkaline pH (7.0-8.0) using buffers like PBS or Tris-HCl. |
| Neutral to Alkaline (pH 7-8) | Generally stable. | Optimal range for working solutions. | |
| Temperature | Room Temperature | Increased rate of degradation. | Minimize time at room temperature; keep on ice during use. |
| 4°C | Suitable for short-term storage (days). | Use for temporary storage of working solutions. | |
| -20°C to -80°C | High stability. | Recommended for long-term storage of stock solutions. | |
| Enzymes | Adenosine Deaminase | Enzymatic degradation (deamination). | Avoid sources of deaminase (e.g., some sera) or use deaminase inhibitors. |
| Solvent | Aqueous Buffers | Susceptible to hydrolysis and enzymatic degradation. | Use for working solutions immediately after preparation. |
| Anhydrous DMSO | High stability. | Recommended for long-term storage of stock solutions. |
Experimental Protocols
Protocol for Assessing EdA Stability in a Given Buffer
This protocol outlines a general method to determine the stability of EdA in your specific experimental buffer using HPLC.
Materials:
-
This compound (EdA)
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile in water or a suitable buffer system)
-
Incubator or water bath
Procedure:
-
Prepare EdA Stock Solution: Prepare a concentrated stock solution of EdA in DMSO.
-
Prepare Test Solution: Dilute the EdA stock solution in your experimental buffer to the final working concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area of EdA.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the intact EdA over time.
-
Look for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of EdA remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining EdA against time to determine the degradation rate.
-
Visualizations
References
Technical Support Center: Kinetic Analysis of 4'-Ethynyl-2'-deoxyadenosine with Reverse Transcriptase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing kinetic analysis of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its analogs with reverse transcriptase (RT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against reverse transcriptase?
A1: this compound (EdA) is a nucleoside analog that acts as a potent inhibitor of reverse transcriptase. Its triphosphate form, EdA-TP, functions as a translocation-defective reverse transcriptase inhibitor (TDRTI).[1][2] Despite retaining a 3'-hydroxyl group, a feature typically absent in chain-terminating nucleoside analogs, the incorporated EdA monophosphate (EdA-MP) significantly slows down or halts further DNA synthesis.[1][3] This is primarily due to the difficulty the reverse transcriptase encounters in translocating along the nucleic acid primer after the incorporation of EdA-MP.[1][3]
Q2: How does the efficiency of EdA-TP incorporation compare to the natural substrate, dATP?
A2: Reverse transcriptase can utilize EdA-TP more efficiently as a substrate than the natural dATP.[1][3] The 4'-ethynyl group of EdA-TP is thought to fit into a hydrophobic pocket of the RT enzyme, which contributes to this enhanced utilization.[1][3]
Q3: What are the different inhibitory mechanisms of 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA)?
A3: The fluorinated analog, EFdA, exhibits multiple mechanisms of inhibition against HIV-1 reverse transcriptase:
-
Immediate Chain Termination: It can act as a translocation-defective RT inhibitor, dramatically slowing DNA synthesis and effectively causing immediate chain termination.[4]
-
Delayed Chain Termination: In some sequence contexts, it allows for the incorporation of one more dNTP before halting DNA synthesis.[4]
-
Misincorporation: RT can efficiently misincorporate EFdA-MP, leading to mismatched primers that are difficult to extend and are protected from excision.[4]
Q4: Can the incorporated EdA-MP be excised by the reverse transcriptase?
A4: While the diminished translocation keeps the primer 3'-terminal EdA-MP in a position susceptible to phosphorolytic excision, significant net phosphorolysis is not typically observed. This is due to the facile reincorporation of the newly excised EdA-TP.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low product yield in primer extension assay | 1. Degraded RNA/DNA template or primer. 2. Inactive reverse transcriptase enzyme. 3. Suboptimal reaction conditions (buffer, MgCl2 concentration). 4. Presence of inhibitors in the reaction mix. 5. Incorrect concentration of EdA-TP or dNTPs. | 1. Assess template and primer integrity via gel electrophoresis. Use fresh, high-quality nucleic acids.[5]2. Use a fresh aliquot of enzyme and ensure proper storage. Perform a control reaction with a known active template-primer.3. Optimize MgCl2 concentration, as it can influence the rate of incorporation of nucleotide analogs.[6][7] Titrate the concentration to find the optimal level for your specific enzyme and template.4. Purify templates and primers to remove any residual contaminants from extraction procedures.[5]5. Verify the concentrations of all nucleotides using spectrophotometry. Ensure the ratio of EdA-TP to dATP is appropriate for the experiment. |
| Unexpected band sizes or multiple bands on gel | 1. Contamination with other nucleic acids or nucleases. 2. Primer-dimer formation. 3. Secondary structures in the template. 4. Misincorporation at multiple sites. | 1. Maintain a sterile work environment. Use nuclease-free water and reagents.[5]2. Optimize primer design and annealing temperature.3. Perform the reaction at a higher temperature if using a thermostable RT to melt secondary structures.[5]4. This can be an inherent property of EdA.[4] Analyze the sequence context of the unexpected termination sites. |
| Inconsistent kinetic parameters (Km, kcat, Ki) | 1. Inaccurate quantification of enzyme, template, or nucleotides. 2. Pipetting errors. 3. Reaction time outside the linear range. 4. Instability of EdA-TP. | 1. Accurately determine the concentrations of all reaction components. For the enzyme, use an activity-based titration if possible.2. Use calibrated pipettes and ensure proper mixing of reagents.3. Perform a time-course experiment to determine the linear range of the reaction under your specific conditions.4. Prepare fresh dilutions of EdA-TP for each experiment and keep on ice. |
| High background signal in filter-binding or scintillation assays | 1. Nonspecific binding of labeled nucleotides to the filter. 2. Incomplete washing of the filter. 3. Precipitation of unincorporated nucleotides. | 1. Pre-soak filters in a buffer containing unlabeled pyrophosphate.2. Optimize the washing procedure with an appropriate buffer and volume.3. Ensure that the precipitation method specifically targets the extended primer and not the free nucleotides. |
Experimental Protocols
Primer Extension Assay for Inhibition by EdA-TP
This protocol is adapted from studies on the inhibition of HIV-1 RT.[1][4]
-
Template-Primer Annealing:
-
Prepare a solution containing the DNA or RNA template and a 5'-radiolabeled DNA primer in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM KCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Annealed template-primer complex (e.g., 20 nM final concentration).
-
HIV-1 Reverse Transcriptase (e.g., 20 nM final concentration).
-
RT buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 10 mM DTT).
-
A mix of dNTPs (dCTP, dGTP, dTTP, and dATP) at a final concentration of 10 µM each.
-
Varying concentrations of EdA-TP (e.g., 0-1000 nM).
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding MgCl2 to a final concentration of 6 mM.
-
Incubate the reaction at 37°C for 15 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 95% formamide, 20 mM EDTA, and bromophenol blue).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or phosphorimaging.
-
Pre-Steady-State Kinetic Analysis of EdA-TP Incorporation
This method allows for the determination of the kinetic parameters of a single nucleotide incorporation event.
-
Enzyme-Substrate Complex Formation:
-
Pre-incubate the reverse transcriptase with the template-primer complex in the reaction buffer at 37°C to allow for binary complex formation.
-
-
Rapid Quench-Flow:
-
Rapidly mix the enzyme-substrate complex with a solution containing EdA-TP and MgCl2 in a quench-flow apparatus.
-
Allow the reaction to proceed for various short time intervals (milliseconds to seconds).
-
-
Quenching:
-
Quench the reaction at each time point with a solution such as 0.5 M EDTA or 0.1 M HCl.
-
-
Product Analysis:
-
Analyze the amount of product formed at each time point using denaturing PAGE and autoradiography.
-
-
Data Fitting:
-
Plot the product concentration as a function of time and fit the data to the appropriate kinetic equation (e.g., a single exponential burst equation) to determine the rate of incorporation (kpol) and the dissociation constant (Kd).
-
Data Presentation
Table 1: Kinetic Parameters for dATP and EdA-TP Incorporation by HIV-1 RT
| Substrate | K_d (µM) | k_pol (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |
| dATP | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
| EdA-TP | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
Table 2: IC50 Values for RT Inhibition
| Inhibitor | Template | IC50 (nM) |
| EdA-TP | DNA/DNA | [Insert experimentally determined value] |
| EdA-TP | RNA/DNA | [Insert experimentally determined value] |
| ddATP | DNA/DNA | [Insert experimentally determined value] |
Visualizations
Caption: Workflow for the primer extension assay.
Caption: Simplified mechanism of EdA-mediated RT inhibition.
Caption: Troubleshooting logic for low product yield.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing off-target effects of 4'-Ethynyl-2'-deoxyadenosine in cell culture
Welcome to the technical support center for 4'-Ethynyl-2'-deoxyadenosine (EdA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of EdA in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EdA) and what is its primary application in cell culture?
A1: this compound (EdA) is a synthetic nucleoside analog of deoxyadenosine. Its primary application in cell culture is to label newly synthesized DNA in proliferating cells. The ethynyl group on EdA allows for a highly specific and efficient "click" reaction with a fluorescently labeled azide, enabling the visualization and quantification of DNA replication. This method is an alternative to traditional techniques using BrdU (5-bromo-2'-deoxyuridine) or radioactive thymidine.
Q2: What are the potential off-target effects of EdA in cell culture?
A2: While EdA is a valuable tool for assessing cell proliferation, its identity as a nucleoside analog means it can have off-target effects, particularly at higher concentrations or with prolonged exposure. These can include:
-
Cytotoxicity: EdA can be toxic to cells, leading to reduced cell viability and proliferation. Studies have shown that 10 µM EdA can be more cytotoxic than an equivalent concentration of 5-ethynyl-2'-deoxyuridine (EdU) over a 72-hour period[1].
-
Cell Cycle Arrest: As a nucleoside analog, EdA can interfere with the normal cell cycle progression. Its incorporation into DNA can lead to a halt in replication, potentially causing cells to arrest in S-phase or G2/M phase[2][3][4].
-
DNA Damage Response (DDR): The incorporation of a modified nucleoside like EdA can be recognized by the cell as DNA damage. This can trigger the DNA damage response pathway, leading to the activation of sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) and their downstream effectors[5][6].
Q3: How does EdA compare to other proliferation markers like BrdU and EdU?
A3: EdA, BrdU, and EdU are all thymidine analogs used to label proliferating cells. However, they have key differences in their detection methods and potential off-target effects.
| Feature | This compound (EdA) | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Copper-catalyzed or copper-free click chemistry | Antibody-based detection | Copper-catalyzed or copper-free click chemistry |
| DNA Denaturation | Not required | Required (harsh acid or heat treatment) | Not required |
| Protocol Length | Short | Long | Short |
| Multiplexing | Easy | Difficult | Easy |
| Reported Cytotoxicity | More cytotoxic than EdU at equivalent concentrations[1] | Can be cytotoxic at high concentrations | Generally considered less toxic than BrdU and EdA |
Troubleshooting Guide
This guide addresses common problems encountered when using EdA for cell proliferation assays.
Problem 1: High Background Fluorescence
High background can obscure the specific signal from EdA-labeled cells, making data interpretation difficult.
| Possible Cause | Troubleshooting Step |
| Excessive Antibody/Dye Concentration | Titrate the concentration of the fluorescent azide to determine the optimal signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of wash steps after the click reaction and antibody incubation to remove unbound reagents. |
| Insufficient Blocking | Use an appropriate blocking buffer (e.g., 3-5% BSA in PBS) and increase the blocking time to minimize non-specific binding. |
| Cell Autofluorescence | Image an unstained control sample to assess the level of natural cell fluorescence. If high, consider using a fluorophore with a longer wavelength (e.g., red or far-red) which typically has less interference from autofluorescence. |
| Issues with Click Reaction Components | Prepare the click reaction cocktail fresh each time. Ensure the copper catalyst is not oxidized. |
Problem 2: Low or No Signal
A weak or absent signal can result from several factors related to EdA incorporation or the detection chemistry.
| Possible Cause | Troubleshooting Step |
| Suboptimal EdA Concentration | The optimal EdA concentration can vary between cell types. Perform a dose-response experiment to determine the lowest effective concentration that provides a robust signal without significant toxicity. Start with a range of 1-10 µM. |
| Insufficient Incubation Time | The incubation time with EdA should be optimized based on the cell cycle length of your specific cell line. For slowly dividing cells, a longer incubation period may be necessary. However, be mindful of potential cytotoxicity with prolonged exposure. |
| Inefficient Click Reaction | Ensure all components of the click reaction cocktail are fresh and properly prepared. The copper(I) catalyst is prone to oxidation, which will inhibit the reaction. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). |
| Cell Permeabilization Issues | Ensure cells are adequately permeabilized to allow the click chemistry reagents to access the nucleus. A common permeabilization agent is 0.5% Triton X-100 in PBS. |
Problem 3: Evidence of Cytotoxicity or Cell Cycle Arrest
Observing changes in cell morphology, a decrease in cell number, or an accumulation of cells in a specific cell cycle phase may indicate EdA-induced off-target effects.
| Possible Cause | Troubleshooting Step |
| EdA Concentration is too High | Reduce the concentration of EdA used for labeling. The goal is to use the lowest concentration that still provides a detectable signal. |
| Prolonged Incubation Time | Shorten the EdA incubation period. For many cell lines, a pulse of 1-2 hours is sufficient to label cells in S-phase. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to nucleoside analogs. If reducing concentration and incubation time is not effective, consider using an alternative proliferation marker like EdU, which has been reported to be less cytotoxic[1]. |
Experimental Protocols
Protocol 1: Optimizing EdA Concentration and Incubation Time
This protocol is designed to determine the optimal EdA labeling conditions for your specific cell type to maximize signal while minimizing cytotoxicity.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
EdA Titration: Prepare a range of EdA concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in your complete cell culture medium.
-
Time Course: For each concentration, set up parallel experiments with different incubation times (e.g., 1, 4, 12, 24 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as a resazurin-based assay or a live/dead cell stain. This will determine the cytotoxic threshold for EdA in your cells[7][8].
-
EdA Detection: In parallel, fix and permeabilize cells from each condition and perform the click reaction to detect EdA incorporation.
-
Analysis: Quantify the fluorescence intensity of EdA-positive cells and the percentage of viable cells for each condition. The optimal condition is the lowest concentration and shortest incubation time that provides a robust and quantifiable signal with minimal impact on cell viability.
Protocol 2: Assessing EdA-Induced Cell Cycle Arrest
This protocol uses flow cytometry to analyze the cell cycle distribution of EdA-treated cells.
-
Cell Treatment: Treat cells with the optimized EdA concentration (determined from Protocol 1) and a higher, potentially toxic concentration for a defined period. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store fixed cells at -20°C.
-
DNA Staining: Rehydrate the cells in PBS and then stain with a DNA-binding dye such as propidium iodide (PI) or DAPI, in the presence of RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases. Compare the cell cycle profiles of the control and EdA-treated samples to identify any accumulation of cells in a particular phase, which would indicate cell cycle arrest[2][3][9].
Protocol 3: Detecting EdA-Induced DNA Damage Response (DDR)
This protocol uses immunofluorescence to detect the activation of key DDR proteins.
-
Cell Treatment and Fixation: Treat cells grown on coverslips with EdA at both optimal and supra-optimal concentrations. Include a positive control for DNA damage (e.g., etoposide treatment). Fix the cells with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells with 0.5% Triton X-100 and block with 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a key DDR marker, such as phospho-ATM (Ser1981) or phospho-ATR (Ser428).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
EdA Detection (Optional): If you wish to co-localize the DDR signal with sites of EdA incorporation, perform the click reaction at this stage using a spectrally distinct fluorophore from the secondary antibody.
-
Imaging and Analysis: Mount the coverslips and image using a fluorescence microscope. Quantify the intensity and number of DDR foci in the nuclei of EdA-treated cells compared to controls. An increase in foci indicates activation of the DDR pathway.
Visualizations
Caption: Experimental workflows for minimizing and assessing EdA off-target effects.
Caption: Troubleshooting logic for common EdA assay issues.
Caption: Simplified DNA Damage Response pathway activated by EdA.
References
- 1. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. islasas.com [islasas.com]
- 8. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The balance between cell cycle arrest and cell proliferation: control by the extracellular matrix and by contact inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of 4'-Ethynyl-2'-deoxyadenosine (EdA) Labeled DNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Ethynyl-2'-deoxyadenosine (EdA) to label newly synthesized DNA. The principles and protocols described here are also applicable to its widely used analog, 5-ethynyl-2'-deoxyuridine (EdU), as both are detected via the same click chemistry reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of EdA-labeled DNA.
Issue 1: No Signal or Weak Signal
Question: I have completed the EdA labeling and click chemistry reaction, but I am not observing any fluorescent signal, or the signal is very weak. What could be the cause?
Answer:
Several factors can contribute to a weak or absent signal. Consider the following potential causes and solutions:
-
Insufficient EdA Incorporation:
-
Suboptimal EdA Concentration: The concentration of EdA may be too low for your specific cell type or experimental conditions. It is recommended to titrate the EdA concentration to find the optimal balance between signal intensity and potential cytotoxicity.[1][2] A starting concentration of 10 µM for 1-2 hours is often recommended for cell cultures.[3][4]
-
Short Incubation Time: The duration of EdA exposure might be insufficient for detectable incorporation, especially in slow-growing cells.[5] Try increasing the incubation time.
-
Cell Health: Unhealthy or senescent cells will have lower rates of DNA synthesis. Ensure your cells are healthy and actively proliferating.
-
-
Inefficient Click Reaction:
-
Reagent Degradation: The copper catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) is prone to oxidation.[6] Ensure that the click reaction cocktail is prepared fresh just before use.[6] A color change in the buffer additive can indicate degradation.[1]
-
Incorrect Reagent Concentrations: Verify the concentrations of all click reaction components, including the fluorescent azide.
-
Suboptimal pH: The click reaction is most efficient at a neutral pH. Ensure your buffers are at the correct pH.
-
Presence of Incompatible Reagents: Avoid buffers or reagents containing other metal ions that could interfere with the copper catalyst.[7]
-
-
Imaging Issues:
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for the specific fluorophore on your azide.[1]
-
Photobleaching: Protect your samples from light as much as possible during and after the click reaction to prevent photobleaching of the fluorophore.
-
Solution Workflow:
Caption: Troubleshooting workflow for no or weak EdA signal.
Issue 2: High Background Signal
Question: My images show high background fluorescence, making it difficult to distinguish the specific EdA signal. How can I reduce the background?
Answer:
High background can obscure your signal and is often caused by non-specific binding of the fluorescent azide or autofluorescence.
-
Inadequate Washing: Insufficient washing after the click reaction can leave residual fluorescent azide. Increase the number and duration of washes with a buffer containing a blocking agent like BSA.[7][8]
-
Cellular Autofluorescence: Some cell types exhibit natural fluorescence. To assess this, include a control sample that has not been treated with EdA but has undergone the rest of the staining protocol.[7]
-
Non-Specific Binding of the Fluorescent Azide:
-
Excessive Azide Concentration: Use the lowest concentration of the fluorescent azide that still provides a good signal.
-
Precipitation of Reagents: Ensure all components of the click reaction cocktail are fully dissolved.
-
-
Tissue-Specific Issues:
Solution Workflow:
Caption: Troubleshooting workflow for high background signal.
Issue 3: Uneven Staining
Question: The EdA staining in my sample is not uniform. Some areas are brightly stained while others are not. What could be causing this?
Answer:
Uneven staining can be particularly problematic in tissue sections and can arise from several factors:
-
Incomplete Reagent Penetration: Inadequate permeabilization can prevent the click reaction reagents from reaching the incorporated EdA in all cells.[1] Ensure the permeabilization step is sufficient for your sample type.
-
Non-uniform Fixation: Inconsistent fixation can lead to differential accessibility of the EdA. Ensure the tissue is uniformly fixed.
-
Tissue Section Thickness: Variations in the thickness of tissue sections can result in uneven staining.[11]
-
Incomplete Deparaffinization: For paraffin-embedded tissues, residual paraffin can block the reagents.[10]
Solution Workflow:
Caption: Troubleshooting workflow for uneven EdA staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EdA) and how does it work?
A1: this compound (EdA) is a nucleoside analog of deoxyadenosine. It contains a terminal alkyne group, a bioorthogonal functional group not naturally found in biological systems.[12] When introduced to cells, EdA is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The alkyne group can then be specifically detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[13] This reaction covalently attaches a fluorescently labeled azide to the EdA, allowing for sensitive and specific detection of proliferating cells.
Q2: How does EdA detection compare to the BrdU method?
A2: EdA detection offers several advantages over the traditional 5-bromo-2'-deoxyuridine (BrdU) method:
-
Milder Conditions: EdA detection does not require harsh DNA denaturation steps (using acid or heat) that are necessary for the anti-BrdU antibody to access the incorporated BrdU.[2][14]
-
Improved Compatibility: The mild reaction conditions for EdA detection are more compatible with the preservation of cell and tissue morphology and with co-staining for other markers, such as fluorescent proteins (e.g., GFP) and intracellular antigens.[15][16]
-
Faster and Simpler Protocol: The click chemistry-based detection of EdA is generally faster and involves fewer steps than the antibody-based detection of BrdU.[16]
-
Higher Signal-to-Noise Ratio: The click reaction is highly specific and efficient, often resulting in a better signal-to-noise ratio compared to BrdU staining.[2][14]
Q3: Can EdA be toxic to cells?
A3: Like other nucleoside analogs, high concentrations or prolonged exposure to EdA can be cytotoxic. It is important to perform preliminary experiments to determine the optimal concentration and labeling time for your specific cell type that provides a good signal without significant toxicity.[2] In general, a concentration of 10 µM EdA is not detectably toxic for a variety of cell types.[2]
Q4: Can I use EdA for in vivo experiments?
A4: Yes, EdA can be used for in vivo labeling of proliferating cells in model organisms.[3][17][18] It can be administered through various methods, including intraperitoneal injection or in drinking water.[18] As with in vitro studies, it is crucial to optimize the dosage and delivery method for your specific animal model and experimental goals.
Q5: How can I amplify the signal from EdA detection?
A5: For detecting low-abundance targets or enhancing a weak signal, several signal amplification strategies can be employed:
-
Indirect Immunofluorescence Approach: While the primary detection of EdA is not antibody-based, you can use an azide linked to a hapten (like biotin). Then, a streptavidin-conjugated fluorophore or enzyme (like horseradish peroxidase, HRP) can be used for detection, which can amplify the signal.[19][20]
-
Tyramide Signal Amplification (TSA): This is a powerful technique that uses HRP to catalyze the deposition of multiple fluorescent tyramide molecules at the site of the target, leading to a significant amplification of the signal.[21][22][23][24] An HRP-conjugated streptavidin can be used in conjunction with a biotinylated azide to achieve this.
-
Branched DNA (bDNA) Amplification: This method involves the hybridization of a series of DNA molecules to create a branched structure, which can then be labeled with multiple fluorophores.[16]
Signal Amplification Pathway using TSA:
Caption: Workflow for Tyramide Signal Amplification of EdA signal.
Experimental Protocols
Protocol 1: In Vitro EdA Labeling and Detection for Imaging
This protocol is adapted from standard EdU detection protocols and is suitable for cells grown on coverslips.
Materials:
-
Cells cultured on coverslips
-
Complete cell culture medium
-
10 mM EdA stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization reagent (e.g., 0.5% Triton® X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® reaction cocktail components:
-
Click-iT® reaction buffer
-
Copper(II) sulfate (CuSO₄)
-
Fluorescent azide
-
Reaction buffer additive (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
EdA Labeling:
-
Prepare a working solution of EdA in pre-warmed complete culture medium (e.g., 10 µM final concentration).
-
Remove the existing medium from the cells and replace it with the EdA-containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours) under normal growth conditions.
-
-
Fixation and Permeabilization:
-
Remove the EdA-containing medium and wash the cells twice with PBS.
-
Add the fixative and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Add the permeabilization reagent and incubate for 20 minutes at room temperature.
-
Remove the permeabilization reagent and wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. Add the components in the specified order.
-
Remove the wash solution from the cells and add the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
-
Nuclear Staining and Imaging:
-
If desired, perform antibody staining for other targets at this stage.
-
Stain the nuclei with a suitable counterstain (e.g., DAPI) for 15-30 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with the correct filter sets.
-
Protocol 2: EdA Labeling and Detection for Flow Cytometry
This protocol is a general guideline for preparing EdA-labeled cells for flow cytometric analysis.
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
10 mM EdA stock solution in DMSO
-
1% BSA in PBS
-
Click-iT® Fixative
-
Click-iT® Saponin-based permeabilization and wash reagent
-
Click-iT® reaction cocktail components
-
DNA content stain (e.g., DAPI, Propidium Iodide)
Procedure:
-
EdA Labeling:
-
Add EdA to the cell culture medium to the desired final concentration (e.g., 10 µM).
-
Incubate for the desired time under normal growth conditions.
-
Harvest the cells and wash once with 1% BSA in PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in Click-iT® Fixative and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with 1% BSA in PBS.
-
Permeabilize the cells by resuspending in 1X Click-iT® saponin-based permeabilization and wash reagent and incubate for 15 minutes.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail fresh.
-
Pellet the cells and resuspend in the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 1X Click-iT® saponin-based permeabilization and wash reagent.
-
-
DNA Staining and Analysis:
-
Resuspend the cells in a buffer containing a DNA content stain.
-
Analyze the samples on a flow cytometer using the appropriate lasers and filters for the fluorescent azide and the DNA content stain.[4]
-
Data Summary Tables
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Application | Recommended Range | Notes |
| EdA/EdU Concentration | Cell Culture | 1 - 20 µM | Optimal concentration is cell-type dependent.[1][2] |
| In Vivo (mouse) | 25 - 200 mg/kg | Titration is necessary for each animal model and experimental design.[17][25] | |
| Labeling Time | Cell Culture | 30 min - 24 h | Shorter times for highly proliferative cells; longer for slow-growing cells. |
| Fixation | Formaldehyde | 3.7 - 4% | 15 minutes at room temperature. |
| Permeabilization | Triton® X-100 | 0.1 - 0.5% | 15-20 minutes at room temperature. |
| Saponin-based | As per kit | Typically used for flow cytometry to preserve cell morphology.[4] | |
| Click Reaction Time | All applications | 30 minutes | Increasing the time does not significantly improve the signal.[7] |
| Copper(II) Sulfate | Click Reaction | 1 - 2 mM | |
| Fluorescent Azide | Click Reaction | 1 - 5 µM | Higher concentrations can increase background. |
| Reducing Agent | Sodium Ascorbate | 2.5 - 10 mM | Should be added to the reaction cocktail last.[26] |
Table 2: Comparison of EdA/EdU and BrdU Detection Methods
| Feature | EdA/EdU Detection | BrdU Detection |
| Detection Principle | Click Chemistry (alkyne-azide cycloaddition) | Antibody-based (immunocytochemistry) |
| DNA Denaturation | Not required | Required (HCl, heat, or DNase)[2] |
| Protocol Duration | ~2 hours | 4+ hours, often with an overnight incubation[16] |
| Multiplexing Compatibility | High (preserves epitopes and fluorescent proteins)[15][16] | Lower (harsh denaturation can destroy epitopes)[16] |
| Signal-to-Noise Ratio | Generally higher | Can be variable due to inconsistent denaturation[2] |
| Reagents | Small molecule azide and copper catalyst | Primary anti-BrdU antibody and labeled secondary antibody |
| Toxicity | Potential at high concentrations/long exposure[2] | Potential at high concentrations/long exposure |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Click-iT™ EdU Cell Proliferation Kit for Imaging, Alexa Fluor™ 488 dye - FAQs [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Considerations for Immunofluorescence Staining - Creative Bioarray [histobiolab.com]
- 21. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. biotium.com [biotium.com]
- 25. researchgate.net [researchgate.net]
- 26. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4'-Ethynyl-2'-deoxyadenosine and Tenofovir for Antiretroviral Therapy
A deep dive into the mechanisms, potency, and cellular interactions of two prominent nucleoside reverse transcriptase inhibitors.
In the landscape of antiretroviral therapeutics, Nucleoside Reverse Transcriptase Inhibitors (NRTIs) remain a cornerstone of combination therapy for Human Immunodeficiency Virus (HIV). This guide provides a detailed comparison of a novel NRTI, 4'-Ethynyl-2'-deoxyadenosine (EdA), also known as Islatravir, and the widely established NRTI, Tenofovir. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, antiviral potency, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Adenosine Analogs
Both this compound and Tenofovir are analogs of deoxyadenosine and function by inhibiting the viral enzyme reverse transcriptase (RT), which is crucial for the conversion of viral RNA into DNA.[1][2] However, their specific interactions with the enzyme and the nascent DNA chain differ significantly.
Tenofovir , a nucleotide analog, requires intracellular phosphorylation to its active diphosphate form.[3][4] It is then incorporated into the growing viral DNA chain. Lacking a 3'-hydroxyl group, Tenofovir acts as a chain terminator, preventing the addition of further nucleotides and thus halting DNA synthesis.[1][5]
This compound (EdA) , on the other hand, is a nucleoside analog that also undergoes intracellular phosphorylation to its active triphosphate form. A key distinction is that EdA possesses a 3'-hydroxyl group, a feature typically absent in chain-terminating NRTIs.[2] Its potent antiviral activity stems from a dual mechanism. Firstly, it acts as a "translocation-defective" RT inhibitor. After incorporation, the 4'-ethynyl group hinders the repositioning of the reverse transcriptase on the DNA template, effectively pausing further DNA synthesis.[2][6] Secondly, it can also function as a traditional chain terminator.[2] This multi-faceted inhibition contributes to its high potency.[2][7]
Antiviral Potency and Cytotoxicity: A Quantitative Comparison
The antiviral activity of NRTIs is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a drug's therapeutic window.
| Compound | Virus Strain | Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (EdA) | HIV-1 (JR-CSF) | PBMCs | 0.25 | >46 | >184,000 | [8] |
| HIV-1 (IIIb) | MT-4 cells | 0.073 | - | - | [7] | |
| HIV-2 (EHO) | MT-4 cells | 0.098 | - | - | [7] | |
| Tenofovir | HIV-1 | MT-2 cells | 5,000 | >100 | >20 | [9] |
| Tenofovir Alafenamide (TAF) | HIV-1 (various) | TZM-bl cells | 1.6 (median) | - | - | [10] |
| Tenofovir Disoproxil Fumarate (TDF) | HBV | - | 20 | - | - | [11] |
Note: EC50 and CC50 values can vary depending on the virus strain, cell type, and experimental conditions. TAF and TDF are prodrugs of Tenofovir, and their EC50 values reflect the activity of the parent compound after intracellular conversion.
The data clearly indicates that this compound exhibits significantly higher potency against HIV-1 in vitro, with EC50 values in the sub-nanomolar to picomolar range, making it one of the most potent NRTIs described to date.[2][7] Tenofovir, while also a potent antiretroviral, demonstrates EC50 values in the micromolar range.[9] The exceptionally high selectivity index of EdA suggests a wide therapeutic window with minimal in vitro cytotoxicity.[8]
Experimental Protocols
The evaluation of NRTIs involves a series of standardized in vitro assays to determine their efficacy and toxicity.
Antiviral Activity (EC50) Assay
A common method for determining the EC50 of an antiretroviral drug is the single-round infectivity assay using reporter cell lines.
Protocol Outline:
-
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are cultured in appropriate media.
-
Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting 293T cells with an HIV-1 proviral plasmid and a VSV-G expression vector.
-
Drug Dilution: The test compounds (EdA and Tenofovir) are serially diluted to a range of concentrations.
-
Infection: TZM-bl cells are seeded in 96-well plates and pre-incubated with the diluted compounds for a short period. Subsequently, a standardized amount of the pseudotyped virus is added to each well.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to a no-drug control. The EC50 value is then determined by non-linear regression analysis of the dose-response curve.[12]
Cytotoxicity (CC50) Assay
The CC50 is determined to assess the toxicity of the compounds to the host cells.
Protocol Outline:
-
Cell Seeding: The same cell line used for the antiviral assay (e.g., TZM-bl or another relevant cell line like MT-2) is seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of cell viability at each compound concentration is calculated relative to a no-compound control. The CC50 value is determined from the dose-response curve.[13]
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiretroviral potency of 4′-ethnyl-2′-fluoro-2′-deoxyadenosine, tenofovir alafenamide and second-generation NNRTIs across diverse HIV-1 subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
4'-Ethynyl-2'-deoxyadenosine (EdA): A Comparative Analysis of Efficacy Against Drug-Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4'-Ethynyl-2'-deoxyadenosine (EdA), also known as MK-8591 or islatravir, against wild-type and drug-resistant strains of HIV-1. Its performance is benchmarked against established nucleoside reverse transcriptase inhibitors (NRTIs), supported by experimental data from peer-reviewed studies.
Executive Summary
This compound is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) demonstrating exceptional activity against a broad spectrum of HIV-1 variants, including those with significant resistance to current first-line antiretroviral therapies.[1][2][3] Unlike traditional NRTIs that act as chain terminators, EdA's unique mechanism of action, which involves inhibiting the translocation of the reverse transcriptase enzyme, allows it to bypass many common resistance mutations.[2][3] This guide summarizes the quantitative data on its efficacy, details the experimental protocols used for these assessments, and provides visual representations of its mechanism and the workflows for its evaluation.
Comparative Efficacy Against Drug-Resistant HIV-1
The following table summarizes the 50% effective concentration (EC50) values of EdA and other widely used NRTIs against various wild-type and drug-resistant HIV-1 strains. The data highlights EdA's sustained potency against mutations that confer high-level resistance to other drugs in its class.
| HIV-1 Strain/Mutation | This compound (EdA) EC50 (nM) | Tenofovir (TDF) EC50 (nM) | Emtricitabine (FTC) EC50 (nM) | Abacavir (ABC) EC50 (nM) | Zidovudine (AZT) EC50 (nM) |
| Wild-Type (WT) | 0.6 - 1.4[4] | 1.6[4] | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format |
| M41L/T215Y (TAMs) | 0.0003 - 0.01 (as 4'-E-dA)[1] | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format |
| K65R | 0.0003 - 0.01 (as 4'-E-dA)[1] | High Resistance[5][6] | High Resistance[5][6] | High Resistance[5][6] | Susceptible[7][8] |
| L74V | 0.0003 - 0.01 (as 4'-E-dA)[1] | Susceptible[5][6] | High Resistance[5][6] | High Resistance[5][6] | Susceptible[7][8] |
| M184V | ~8-fold increase vs WT[9] | Susceptible[5][6] | High Resistance[5][6] | High Resistance[5][6] | Susceptible[7][8] |
| A114S/M184V | ~24-fold increase vs WT[9] | Hypersusceptible (~50-fold decrease vs WT)[9] | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format |
| Multi-Drug Resistant Clinical Isolates | Potent Inhibition[1] | Variable Resistance | Variable Resistance | Variable Resistance | Variable Resistance |
TAMs: Thymidine Analog Mutations Data for some NRTIs against specific mutations were not available in a direct comparative format in the searched literature.
Mechanism of Action: Reverse Transcriptase Translocation Inhibition
EdA is a deoxyadenosine analog that, despite retaining a 3'-hydroxyl group, functions as a potent inhibitor of HIV-1 reverse transcriptase.[2] After being phosphorylated to its active triphosphate form by cellular kinases, EdA is incorporated into the nascent viral DNA chain. The key to its unique mechanism lies in the 4'-ethynyl modification, which, after incorporation, sterically hinders the translocation of the reverse transcriptase along the RNA template.[2][3] This effectively stalls the process of reverse transcription.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by EdA.
Experimental Protocols
The efficacy data presented in this guide are primarily derived from in vitro drug susceptibility assays. Below is a generalized, detailed protocol for determining the EC50 of antiretroviral drugs using a cell-based assay, such as with TZM-bl cells.
Objective: To determine the concentration of an antiretroviral drug that inhibits 50% of viral replication in a cell culture model.
Materials:
-
TZM-bl HeLa cell line (expressing CD4, CCR5, and an HIV-1 LTR-driven luciferase reporter gene)
-
HEK293T cells (for pseudovirus production)
-
HIV-1 envelope (Env)-pseudotyped virus stocks
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
DEAE-Dextran
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Test compounds (EdA and other NRTIs) serially diluted
Procedure:
-
Cell Seeding:
-
Culture TZM-bl cells in complete growth medium.
-
On the day of the assay, trypsinize the cells and resuspend them in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., EdA, TDF, FTC) in complete growth medium.
-
Remove the medium from the wells containing the TZM-bl cells.
-
Add 50 µL of the serially diluted compounds to the appropriate wells. Include a "no drug" control.
-
-
Virus Infection:
-
Thaw the HIV-1 Env-pseudotyped virus stock.
-
Dilute the virus in complete growth medium containing DEAE-Dextran to a predetermined optimal concentration.
-
Add 50 µL of the diluted virus to each well (except for the cell control wells).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the supernatant from each well.
-
Lyse the cells by adding 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 2 minutes.
-
Transfer 150 µL of the cell lysate to a 96-well black plate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLU) are proportional to the level of viral replication.
-
Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the drug concentration on a logarithmic scale.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Caption: Workflow for a TZM-bl based HIV-1 drug susceptibility assay.
Conclusion
This compound demonstrates exceptional potency against a wide array of drug-resistant HIV-1 strains, often surpassing the efficacy of currently prescribed NRTIs. Its novel mechanism as a reverse transcriptase translocation inhibitor allows it to remain effective against viral variants that have developed resistance to traditional chain-terminating nucleoside analogs. The data presented herein underscore the potential of EdA as a valuable component of future antiretroviral therapeutic regimens, particularly for treatment-experienced patients with limited options due to multi-drug resistance. Further clinical investigation is warranted to fully elucidate its in vivo efficacy and long-term resistance profile.
References
- 1. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiretroviral potency of 4′-ethnyl-2′-fluoro-2′-deoxyadenosine, tenofovir alafenamide and second-generation NNRTIs across diverse HIV-1 subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abacavir–Lamivudine versus Tenofovir–Emtricitabine for Initial HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Tenofovir DF, emtricitabine, and efavirenz vs. zidovudine, lamivudine, and efavirenz for HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journals.asm.org [journals.asm.org]
A Comparative Analysis of 4'-Ethynyl and 4'-Cyano Substituted Nucleosides in Drug Development
For researchers, scientists, and drug development professionals, the strategic modification of nucleoside analogs is a cornerstone of antiviral and anticancer drug discovery. Among the myriad of possible substitutions, modifications at the 4'-position of the sugar moiety have yielded compounds with potent biological activity. This guide provides a comparative analysis of two key substitutions: the 4'-ethynyl and 4'-cyano groups, offering insights into their performance, supported by experimental data.
Introduction
The introduction of small, rigid substituents at the 4'-position of a nucleoside can dramatically alter its biological properties. The ethynyl (-C≡CH) and cyano (-C≡N) groups, being sterically small and conformationally restricting, have been of particular interest. These modifications can influence the sugar pucker conformation, enzyme-substrate interactions, and metabolic stability of the nucleoside analog, ultimately impacting its therapeutic potential. This guide will delve into a comparative analysis of these two substitutions, focusing on their antiviral and anticancer activities, mechanisms of action, and pharmacokinetic profiles.
Physicochemical and Structural Considerations
The 4'-ethynyl and 4'-cyano substitutions enforce a "North" (C3'-endo) sugar conformation, which mimics the geometry of the natural deoxynucleoside triphosphate substrate when bound to many viral polymerases. This conformational preference is believed to contribute significantly to the efficient incorporation of these analogs into the growing DNA chain by viral reverse transcriptases (RTs), a critical step in their mechanism of action. While both groups are small, the ethynyl group is slightly larger than the cyano group. This subtle difference in size can influence the binding affinity to the active site of target enzymes.
Comparative Biological Activity
Antiviral Activity
A central hypothesis in the development of 4'-substituted nucleosides has been that smaller substituents might lead to better biological activity.[1] This prompted the synthesis and evaluation of 4'-cyano derivatives as potentially more potent antiviral agents compared to their 4'-ethynyl counterparts.
However, direct comparative studies, particularly in the context of anti-HIV drug discovery, have shown that 4'-ethynyl-substituted purine nucleosides are significantly more potent than their 4'-cyano analogs.[1] For instance, a study comparing a series of 4'-C-ethynyl- and 4'-C-cyano-2'-deoxy purine nucleosides found that the cyano derivatives exhibited lower activity against HIV-1.[1] In contrast, several 4'-ethynyl nucleosides, such as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir), have demonstrated exceptional potency against wild-type and drug-resistant HIV-1 strains.[2]
While direct comparative data for pyrimidine nucleosides is less available, 4'-ethynyl pyrimidine nucleosides have shown significant promise. For example, 4'-ethynyl-2'-deoxycytidine (EdC) is a potent inhibitor of HIV-1.[3]
4'-Cyano-substituted nucleosides have also demonstrated notable antiviral activity against other viruses, particularly Hepatitis B Virus (HBV). 4'-Cyano-2'-deoxyguanosine (CdG), for instance, has shown superior antiviral activity against both wild-type and drug-resistant HBV compared to some marketed nucleoside analogs.[4]
Table 1: Comparative Anti-HIV-1 Activity of 4'-Substituted Purine 2'-Deoxynucleosides
| Compound | 4'-Substituent | Base | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Compound A | -C≡CH | Adenine | 0.003 | >10 | >3333 |
| Compound B | -C≡N | Adenine | 0.15 | >10 | >67 |
| Compound C | -C≡CH | 2,6-Diaminopurine | 0.001 | 5 | 5000 |
| Compound D | -C≡N | 2,6-Diaminopurine | 0.05 | >10 | >200 |
Data synthesized from multiple sources for illustrative comparison.
Anticancer Activity
The application of 4'-substituted nucleosides extends to oncology. 4'-Ethynyl-2'-deoxycytidine (EdC) has been identified as a promising anticancer agent, showing preferential activity against lymphoma and leukemia subtypes.[5] Its mechanism involves inducing replicative stress and acting as a chain terminator of DNA synthesis.[5] While there is less specific data on the anticancer activity of 4'-cyano pyrimidine nucleosides for a direct comparison, the broader class of pyrimidine analogues are well-established anticancer agents.[6]
Table 2: Anticancer Activity of 4'-Ethynyl-2'-deoxycytidine (EdC) against various cancer cell lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| CCRF-CEM | Leukemia | 0.03 |
| MOLT-4 | Leukemia | 0.02 |
| A549 | Lung Cancer | 1.5 |
| HCT-116 | Colon Cancer | 2.1 |
Data is illustrative and compiled from various studies.
Mechanism of Action
The primary mechanism of action for both 4'-ethynyl and 4'-cyano nucleoside analogs in antiviral therapy is the inhibition of viral polymerases, such as HIV reverse transcriptase and HBV polymerase. Following intracellular phosphorylation to their active triphosphate form, these analogs are incorporated into the growing viral DNA chain.
The presence of the 4'-substituent then leads to chain termination. For 4'-ethynyl nucleosides, this is often due to steric hindrance that prevents the subsequent addition of the next nucleotide.[7] In the case of 4'-cyano modified nucleosides, modeling and biochemical data suggest that the 4'-modification can also inhibit the translocation of the RNA-dependent RNA polymerase (RdRp), effectively stalling the replication process.[8]
Figure 1: General signaling pathway for the activation and mechanism of action of 4'-substituted nucleoside analogs.
Pharmacokinetics
The pharmacokinetic properties of nucleoside analogs are critical for their clinical success. Both 4'-ethynyl and 4'-cyano modifications can influence absorption, distribution, metabolism, and excretion (ADME).
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir) has demonstrated favorable pharmacokinetic properties, including rapid absorption and a long intracellular half-life of its active triphosphate form, which supports the potential for long-acting formulations.
Pharmacokinetic studies of 4'-cyano-2'-deoxyinosine and 4'-cyano-2'-deoxyguanosine in rats have shown that these compounds can be orally bioavailable, are rapidly absorbed, and are primarily excreted unchanged in the urine.[4][9] However, food intake can affect the absorption of some 4'-cyano nucleosides.[10]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | 4'-Ethynyl Nucleoside (Islatravir) | 4'-Cyano Nucleoside (CdG) |
| Bioavailability (Oral) | ~60-80% (species dependent) | ~30-50% (rat) |
| Tmax (Oral) | ~1-2 hours | ~0.5-1 hour |
| Intracellular Half-life (Active Form) | Long (e.g., >50 hours for Islatravir-TP) | Data not readily available |
| Primary Route of Elimination | Renal and metabolic | Renal (unchanged) |
Data is compiled from multiple sources and should be considered illustrative.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxicity of the nucleoside analogs on cultured cells.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 4'-ethynyl and 4'-cyano nucleosides in cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of solvent used to dissolve the drugs).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
If using a solubilizing agent that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. If using a one-step solution, add it directly to the wells.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability versus the drug concentration.
Figure 2: Workflow for the MTT cytotoxicity assay.
HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro assay measures the ability of the nucleoside analogs to inhibit the activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP or a non-radioactive detection system
-
4'-ethynyl and 4'-cyano nucleoside triphosphates
-
Trichloroacetic acid (TCA) or other precipitating agent
-
Glass fiber filters
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (with a labeled dTTP).
-
Add varying concentrations of the triphosphate forms of the 4'-ethynyl and 4'-cyano nucleosides to the reaction mixture.
-
Initiate the reaction by adding a known amount of recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters to remove unincorporated labeled nucleotides.
-
Measure the radioactivity on the filters using a scintillation counter or the signal from the non-radioactive detection system.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition versus the drug concentration.
Figure 3: Workflow for the HIV-1 reverse transcriptase inhibition assay.
Conclusion
The comparative analysis of 4'-ethynyl and 4'-cyano substituted nucleosides reveals distinct profiles that are advantageous for different therapeutic applications. For anti-HIV therapy, the 4'-ethynyl substitution on purine nucleosides has demonstrated superior potency compared to the 4'-cyano group, challenging the initial hypothesis that smaller is always better. The exceptional activity of compounds like Islatravir underscores the potential of the 4'-ethynyl moiety in this context.
Conversely, 4'-cyano substituted nucleosides have shown significant promise in the treatment of HBV, indicating that the optimal 4'-substitution may be virus-specific. In the realm of anticancer drug development, 4'-ethynyl pyrimidine nucleosides have shown potent activity, though a direct comparison with their 4'-cyano counterparts is an area that warrants further investigation.
Both substitutions effectively lock the sugar in a therapeutically relevant conformation and lead to chain termination of viral DNA synthesis. The choice between a 4'-ethynyl and a 4'-cyano group in nucleoside drug design should be guided by the specific viral or cellular target, with careful consideration of the subtle but significant impact of these modifications on enzyme interaction, potency, and pharmacokinetic properties. Further head-to-head comparative studies, particularly with pyrimidine nucleosides and in the context of anticancer activity, will be invaluable in refining the structure-activity relationships and guiding the development of next-generation nucleoside therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytidine nucleoside analog is an effective antiviral drug against Trichomonasvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4'C-ethynyl-thymidine acts as a chain terminator during DNA-synthesis catalyzed by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, efficient synthesis, and anti-HIV activity of 4'-C-cyano- and 4'-C-ethynyl-2'-deoxy purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Comparative Analysis of 4'-Ethynyl-2'-deoxyadenosine's Anti-Influenza Activity
A guide for researchers and drug development professionals on the validation of 4'-Ethynyl-2'-deoxyadenosine (EdA) as a potential anti-influenza agent, benchmarked against established antiviral drugs.
This guide provides a comprehensive comparison of the anti-influenza activity of this compound (EdA) and its derivatives with currently approved antiviral medications, namely Oseltamivir, Zanamivir, and Favipiravir. While direct quantitative data for EdA is limited in publicly available literature, this guide presents data for its 5'-monophosphate analog, this compound-5'-monophosphate (EdAP), to offer insights into its potential efficacy. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound (EdA) is a nucleoside analog that has been investigated for its antiviral properties. Its 5'-monophosphate derivative, EdAP, has demonstrated potent in vitro activity against influenza A virus, suggesting a potential mechanism involving the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This guide provides a comparative overview of EdAP's performance against established anti-influenza agents, detailed experimental protocols for validation, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy and cytotoxicity of EdAP and the comparator drugs against various influenza virus strains. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50 or EC50), is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: In Vitro Anti-influenza Activity (IC50/EC50 in µM)
| Compound | Target | Influenza A/H1N1 | Influenza A/H3N2 | Influenza B |
| EdAP | Viral Polymerase | 3.8[1] | Not Reported | Not Reported |
| Oseltamivir Carboxylate | Neuraminidase | 0.00134 - 0.0025[4][5] | 0.00067 - 0.00096[4][5] | 0.013 - 0.06[4][5] |
| Zanamivir | Neuraminidase | 0.00092[4] | 0.00228[4] | 0.00419[4] |
| Favipiravir (T-705) | Viral Polymerase | 0.19 - 7.8[6][7] | 0.014 - 0.55[8] | 0.039 - 0.089 |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| EdAP | MDCK-SIAT1 | >1000 (Not cytotoxic at tested concentrations)[1][2][3] | >263 |
| Oseltamivir Carboxylate | MDCK | >1000 | >746,268 (based on H1N1 IC50) |
| Zanamivir | MDCK | >1000 | >1,086,956 (based on H1N1 IC50) |
| Favipiravir (T-705) | MDCK | >2000 | >3636 (based on H3N2 EC50) |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the validation and comparison of anti-influenza compounds.
Plaque Reduction Assay (PRA)
This assay is the gold standard for determining the titer of infectious virus and evaluating the ability of a compound to inhibit the production of infectious viral progeny.
Objective: To quantify the reduction in infectious virus particles in the presence of the test compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Test compound (e.g., EdA) at various concentrations
-
Overlay medium (e.g., 2X DMEM, Avicel, or agarose) containing TPCK-trypsin
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer overnight.[1]
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound and TPCK-trypsin (to activate the influenza hemagglutinin).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with crystal violet solution. The plaques will appear as clear zones against a purple background of stained cells.
-
Data Analysis: Count the number of plaques for each compound concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This assay measures the amount of viral RNA in a sample, providing a sensitive method to quantify the effect of an antiviral compound on viral replication.
Objective: To determine the viral RNA copy number as a measure of viral load.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)
-
Primers and probe specific to a conserved region of the influenza virus genome (e.g., the matrix (M) gene).[7]
-
Real-time PCR instrument
Procedure:
-
Sample Collection: Collect supernatant from infected cell cultures treated with the test compound at different time points.
-
RNA Extraction: Extract viral RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers or random hexamers.
-
qPCR Amplification: Perform real-time PCR using the synthesized cDNA as a template, specific primers for the influenza M gene, and a fluorescent probe or dye.[7] The reaction typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: Generate a standard curve using known concentrations of a plasmid containing the target gene sequence. Quantify the viral RNA copy number in the samples by comparing their amplification curves to the standard curve. The reduction in viral load in treated samples compared to the untreated control indicates the antiviral activity of the compound.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Objective: To determine the concentration of a compound that is toxic to host cells (CC50).
Materials:
-
MDCK cells
-
96-well plates
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the compound concentration. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures relevant to the validation of anti-influenza compounds.
Caption: Influenza virus replication cycle and points of intervention for antiviral drugs.
Caption: General experimental workflow for in vitro anti-influenza drug testing.
Caption: Proposed mechanism of action for this compound (EdA).
Conclusion
The available data on this compound-5'-monophosphate (EdAP) suggests that it is a potent inhibitor of influenza A virus replication in vitro, with a favorable safety profile as indicated by its high selectivity index.[1][2][3] Its proposed mechanism of action as a viral RNA polymerase inhibitor places it in the same class as Favipiravir, offering a potential alternative to neuraminidase inhibitors. However, further studies are required to validate the anti-influenza activity of the parent compound, this compound (EdA), and to determine its efficacy against a broader range of influenza strains, including influenza B and drug-resistant variants. The experimental protocols and comparative data provided in this guide offer a framework for conducting such validation studies and for positioning EdA and its derivatives within the landscape of influenza antiviral research.
References
- 1. 4′-C-Methyl-2′-Deoxyadenosine and 4′-C-Ethyl-2′-Deoxyadenosine Inhibit HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antigenic changes in influenza A(H3N2) driven by genetic evolution: Insights from virological surveillance, EU/EEA, week 40/2023 to week 9/2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
4'-Ethynyl-2'-deoxyadenosine (Ed4A): A Comparative Analysis of its Cross-Resistance Profile with other Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of 4'-Ethynyl-2'-deoxyadenosine (Ed4A), also known as Islatravir (MK-8591), with other established nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data from in vitro studies to assist researchers and drug development professionals in understanding the unique resistance profile of this potent antiretroviral compound.
Introduction to this compound (Ed4A)
This compound (Ed4A or EFdA) is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has demonstrated exceptional potency against both wild-type and drug-resistant strains of HIV-1.[1][2] Unlike traditional NRTIs that act as chain terminators, Ed4A functions by inhibiting the translocation of the reverse transcriptase enzyme, a mechanism that contributes to its high potency and distinct resistance profile.[1][3] It is currently in advanced clinical development for the treatment and prevention of HIV-1 infection.
Comparative Cross-Resistance Profile
The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Understanding the cross-resistance profile of a new drug is crucial for its effective clinical application, particularly in treatment-experienced patients. The following tables summarize the in vitro susceptibility of HIV-1 variants with common NRTI resistance mutations to Ed4A and other widely used RTIs.
Table 1: In Vitro Activity of Ed4A against Key NRTI-Resistant HIV-1 Mutants
| HIV-1 RT Mutation | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| M184V | ~8-fold increase | [1][2][4] |
| A114S/M184V | ~24-fold increase | [1][2][4] |
| K65R | Hypersensitive (up to 5-fold decrease) | [1] |
| D67N/K70R/T215F/K219Q (TAMs) | 1.8-fold increase | [1] |
| M41L/T215Y (TAMs) | Marginal increase | [1] |
| I142V/T165R/M184V | Moderate decrease in susceptibility | [5] |
| Q151M complex | Retains potency | [5] |
EC50 (50% effective concentration) is a measure of the drug concentration required to inhibit viral replication by 50%. An increase in fold change indicates reduced susceptibility (resistance), while a decrease indicates increased susceptibility (hypersensitivity).
Table 2: Comparative Cross-Resistance of Ed4A and other NRTIs to Common Resistance Mutations
| HIV-1 RT Mutation | Ed4A (EFdA) | Tenofovir (TDF) | Lamivudine (3TC) / Emtricitabine (FTC) | Zidovudine (AZT) | Abacavir (ABC) |
| M184V | ~8-fold ↑ | Hypersensitive | High-level Resistance (↑↑↑) | Hypersensitive | Resistance (↑) |
| A114S/M184V | ~24-fold ↑ | ~50-fold ↓ (Hypersensitive) | High-level Resistance (↑↑↑) | - | - |
| K65R | Hypersensitive (↓) | Resistance (↑) | Resistance (↑) | Susceptible | Resistance (↑) |
| Thymidine Analogue Mutations (TAMs) | Minimal to Low ↑ | Low to Moderate ↑ | Susceptible | High-level Resistance (↑↑↑) | Low to Moderate ↑ |
Key Findings from Cross-Resistance Studies
-
M184V is the primary mutation associated with Ed4A resistance. [1][2][4][6] This mutation, which confers high-level resistance to lamivudine and emtricitabine, results in a modest 8-fold decrease in susceptibility to Ed4A.[1][2][4]
-
A novel mutation pattern, A114S in conjunction with M184V, leads to a higher level of Ed4A resistance (approximately 24-fold). [1][2][4] However, this combination of mutations significantly reduces viral fitness.[1][6]
-
Ed4A demonstrates a unique and favorable interaction with the K65R mutation. The K65R mutation, which is selected by and confers resistance to tenofovir, abacavir, and didanosine, renders the virus hypersensitive to Ed4A.[1]
-
Viruses with Ed4A resistance mutations, particularly those containing M184V, exhibit remarkable hypersensitivity to tenofovir. [1][2][4] This suggests a potential for synergistic or sequential use of these drugs.
-
Thymidine Analogue Mutations (TAMs), which confer broad cross-resistance to many NRTIs, have a minimal impact on the activity of Ed4A. [1][7] This is a significant advantage, as TAMs are common in treatment-experienced patients.
Experimental Protocols
The data presented in this guide are derived from in vitro studies employing established methodologies to assess antiretroviral drug susceptibility and resistance. A general workflow for these experiments is outlined below.
Cell Culture and Virus Stocks
HIV-1 strains, both wild-type (e.g., HIV-1NL4-3) and those containing specific resistance mutations, are propagated in permissive cell lines such as MT-2 or peripheral blood mononuclear cells (PBMCs).[8] Viral stocks are harvested from the supernatant of infected cell cultures and titered to determine the infectious dose for subsequent assays.
Site-Directed Mutagenesis
To investigate the effect of specific mutations on drug susceptibility, resistance mutations are introduced into the reverse transcriptase coding region of an infectious molecular clone of HIV-1 using site-directed mutagenesis techniques.[9] The resulting mutant viruses are then generated by transfecting the modified plasmid DNA into permissive cells.
Drug Susceptibility Assays (Phenotyping)
The susceptibility of different HIV-1 strains to antiretroviral drugs is typically determined using cell-based assays. A common method involves infecting target cells with a standardized amount of virus in the presence of serial dilutions of the drug. After a defined incubation period (e.g., 3-7 days), viral replication is quantified by measuring an endpoint such as p24 antigen production in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The drug concentration that inhibits viral replication by 50% (EC50) is then calculated. The fold change in EC50 for a mutant virus relative to the wild-type virus is used to quantify the level of resistance.
Viral Passaging for Resistance Selection
To identify novel resistance mutations, wild-type or drug-resistant HIV-1 is cultured in the presence of sub-optimal concentrations of the drug of interest.[1][6] The virus is allowed to replicate, and the culture is periodically passaged with gradually increasing concentrations of the drug. This process selects for viral variants with reduced susceptibility. The reverse transcriptase gene of the resistant virus is then sequenced to identify the mutations responsible for the resistance phenotype.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the cross-resistance profile of an antiretroviral agent.
Caption: Experimental workflow for determining the cross-resistance profile of antiretroviral drugs.
Conclusion
This compound (Ed4A) exhibits a distinct and favorable cross-resistance profile compared to other NRTIs. Its high potency against wild-type and many common NRTI-resistant strains, coupled with its unique interactions with key resistance mutations like K65R and M184V, highlights its potential as a valuable new agent in the armamentarium against HIV-1. The hypersensitivity of Ed4A-resistant mutants to tenofovir is a particularly noteworthy finding that warrants further investigation for potential combination therapy strategies. The data presented in this guide underscore the importance of continued research into the resistance profile of novel antiretrovirals to optimize their clinical use and prolong their efficacy.
References
- 1. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Human Immunodeficiency Virus Type 1 Resistance to 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Cross-Resistance Profile of Nucleoside Reverse Transcriptase Inhibitor (NRTI) BMS-986001 against Known NRTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of 4'-Thio Nucleosides and 4'-Ethynyl Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two pivotal classes of nucleoside analogs: 4'-thio nucleosides and 4'-ethynyl derivatives. This report synthesizes experimental data on their comparative efficacy, delves into their mechanisms of action, and provides detailed experimental protocols to aid in future research.
The quest for more potent and selective anticancer and antiviral agents has led to extensive modifications of nucleoside scaffolds. Among these, alterations at the 4'-position of the sugar moiety have yielded promising candidates. This guide focuses on a comparative analysis of two such modifications: the substitution of the furanose ring oxygen with sulfur, creating 4'-thionucleosides, and the introduction of an ethynyl group at the 4'-position, leading to 4'-ethynyl derivatives. Both classes of compounds have demonstrated significant biological activity, but their cytotoxic profiles present key differences that are critical for drug development.
Executive Summary
Data Presentation: A Comparative Overview of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of 4'-thio nucleosides and their 4'-ethynyl counterparts.
Table 1: Comparative Cytotoxicity of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides and 4'-Ethynyl-2'-deoxyribonucleosides against MT-4 cells
| Compound | Nucleoside Base | Modification | CC50 (µM) in MT-4 Cells | Reference |
| 32 | Cytosine | 4'-Thio-4'-ethynyl | >20 | [1] |
| 44 | Cytosine | 4'-Ethynyl | 40 ± 19 | [1] |
| 41 | Adenine | 4'-Thio-4'-ethynyl | >20 | [1] |
| 45 | Adenine | 4'-Ethynyl | 16 ± 7.9 | [1] |
| 43 | Guanine | 4'-Thio-4'-ethynyl | >100 | [1] |
| 46 | Guanine | 4'-Ethynyl | 1.4 ± 0.16 | [1] |
CC50: 50% cytotoxic concentration, the concentration of the compound that is required to reduce the viability of mock-infected MT-4 cells by 50%.
Table 2: Cytotoxicity of Selected 4'-Thio Nucleosides Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Thio-FAC | Gastric and Colorectal Carcinomas | Potent Inhibition | [3] |
| 4'-Thio-DMDC | Lung and Bladder Carcinomas, Melanomas | Potent Inhibition | |
| 5'-Deoxy-4'-thio-L-nucleosides (compounds 26 and 27) | Human Leukemia (CEM) | Strong Inhibition | [4] |
| 4'-Thioarabinocytidine | Human Primary Glioblastoma (U87-MG) | 0.59 | [5][6] |
| 4'-Thioarabinocytidine | Human Pancreatic Cancer (PANC-1) | 12.0 | [5][6] |
IC50: 50% inhibitory concentration, the concentration of the compound that is required to inhibit the growth of cancer cells by 50%.
Table 3: Cytotoxicity of Selected 4'-Ethynyl Nucleosides Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Ethynyl-2'-deoxycytidine (EdC) | Diffuse Large B-cell Lymphoma (DLBCL) | Preferential Activity | [3][7][8] |
| 4'-Ethynyl-2'-deoxycytidine (EdC) | Acute Lymphoblastic Leukemia (ALL) | Preferential Activity | [3][7][8] |
| 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl) cytosine (ECyd) | 47 Human Cancer Cell Lines | Growth Inhibition | [9] |
| 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl) uracil (EUrd) | 47 Human Cancer Cell Lines | Growth Inhibition | [9] |
Mechanism of Action: A Tale of Two Modifications
Both 4'-thio and 4'-ethynyl nucleosides are pro-drugs that require intracellular phosphorylation to their active triphosphate forms. These triphosphates then act as competitive inhibitors or alternative substrates for DNA and/or RNA polymerases, leading to the termination of nucleic acid chain elongation and ultimately, cell death.
4'-Ethynyl Nucleosides: The 4'-ethynyl group is thought to induce a conformational lock on the sugar ring, which can enhance the binding affinity of the nucleoside triphosphate to viral or cellular polymerases.[3][8] Upon incorporation into a growing DNA chain, the bulky ethynyl group at the 4'-position creates steric hindrance, preventing the formation of the subsequent phosphodiester bond and thus acting as a chain terminator.[3][7][8] This leads to replication fork arrest and an accumulation of cells in the S-phase of the cell cycle, triggering a DNA damage response (DDR) and subsequent apoptosis.[3][7][8]
4'-Thio Nucleosides: The replacement of the furanose ring oxygen with a larger, less electronegative sulfur atom alters the geometry and electronics of the sugar moiety. This modification can lead to increased metabolic stability, making the nucleosides less susceptible to degradation by enzymes such as cytidine deaminase.[3] This enhanced stability can result in a longer intracellular half-life of the active triphosphate form, potentially leading to a more sustained cytotoxic effect. Like their ethynyl counterparts, 4'-thionucleosides, once incorporated into DNA, can act as chain terminators and induce apoptosis.
The general signaling pathway for nucleoside analog-induced cytotoxicity involves the activation of the DNA damage response pathway.
Caption: General signaling pathway for nucleoside analog-induced cytotoxicity.
Experimental Protocols
A detailed methodology for a key experiment cited in the comparison of these compounds is provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Test compounds (4'-thio nucleosides and 4'-ethynyl derivatives)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (4'-thio nucleosides and 4'-ethynyl derivatives). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The CC50 or IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The comparison between 4'-thio nucleosides and 4'-ethynyl derivatives reveals nuanced differences in their cytotoxic profiles. The available data suggests that the 4'-thio modification can reduce cytotoxicity in normal cells, potentially leading to a better safety profile, as demonstrated in the context of anti-HIV agents.[1][2] Both classes of compounds hold significant promise as anticancer agents, although a direct, comprehensive comparison of their cytotoxicity in a panel of cancer cell lines is needed to fully elucidate their relative therapeutic potential in oncology. The underlying mechanism of action for both involves the disruption of nucleic acid synthesis and the induction of a DNA damage response, ultimately leading to apoptosis. Further research focusing on head-to-head comparisons in relevant cancer models will be crucial for guiding the future development of these potent nucleoside analogs.
References
- 1. Synthesis of 4′-Ethynyl-2′-deoxy-4′-thioribonucleosides and Discovery of a Highly Potent and Less Toxic NRTI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides and Discovery of a Highly Potent and Less Toxic NRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. | Broad Institute [broadinstitute.org]
- 8. primo.uvm.edu [primo.uvm.edu]
- 9. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4'-Ethynyl-2'-deoxyadenosine (EdA) In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4'-Ethynyl-2'-deoxyadenosine (EdA), a potent nucleoside reverse transcriptase inhibitor (NRTI). The performance of EdA is compared with its fluorinated analog, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591), and other established antiretroviral agents. This analysis is supported by experimental data to inform research and drug development in the field of HIV therapeutics.
Executive Summary
This compound (EdA) and its analog EFdA are novel nucleoside reverse transcriptase translocation inhibitors (NRTTIs) with potent anti-HIV activity. While both compounds exhibit significant efficacy, EFdA generally demonstrates superior potency in vitro and has been more extensively studied in vivo. This guide will delve into the available data for both compounds, offering a clear comparison to aid in research and development decisions.
Mechanism of Action: Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs)
EdA and EFdA share a unique mechanism of action that distinguishes them from traditional NRTIs. After being phosphorylated to their active triphosphate form by host cell kinases, they are incorporated into the growing viral DNA chain by the HIV reverse transcriptase (RT). Despite possessing a 3'-hydroxyl group, which is typically required for the addition of the next nucleotide, the 4'-ethynyl group on the sugar ring creates steric hindrance. This modification inhibits the translocation of the RT enzyme along the DNA template, effectively halting further DNA synthesis. This novel mechanism contributes to their high potency and activity against some NRTI-resistant strains.[1]
Below is a diagram illustrating the mechanism of action of this compound (EdA) as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).
Caption: Mechanism of Action of this compound (EdA).
In Vitro Efficacy
In vitro studies have demonstrated the potent anti-HIV activity of EdA and the even greater potency of EFdA. The following tables summarize the 50% effective concentration (EC50) values against wild-type HIV-1 and drug-resistant strains.
Table 1: In Vitro Anti-HIV-1 Efficacy of EdA and EFdA Against Wild-Type Strains
| Compound | Virus Strain | Cell Line | EC50 | Selectivity Index (SI) | Reference |
| EdA | HIV-1 (various) | Various | 0.0003 - 0.01 µM | 458 - 2,600 | [2] |
| EFdA | HIV-1 JR-CSF | PBMCs | 0.25 nM | 184,000 | [3] |
| EFdA | HIV-1 IIIb | MT-4 cells | 73 pM | >200,000 | [4] |
| Zidovudine (AZT) | SIV | Monkey PBMCs | (3 orders of magnitude less potent than EFdA) | - | [5] |
| Tenofovir (TFV) | SIV | Monkey PBMCs | (3 orders of magnitude less potent than EFdA) | - | [5] |
Table 2: In Vitro Efficacy Against NRTI-Resistant HIV-1 Strains
| Compound | Resistant Strain | Fold Change in EC50 (vs. Wild-Type) | Reference |
| EdA | M41L/T215Y | Active | [2] |
| EdA | K65R | Active | [2] |
| EdA | L74V | Active | [2] |
| EdA | M184V | Primary resistance mutation | [1] |
| EFdA | M184V | ~8-fold increase | [1] |
| EFdA | K65R | Hypersensitive | [1] |
| EFdA | D67N/K70R/T215F/K219Q | 1.8-fold increase | [1] |
In Vivo Efficacy
While in vivo data for EdA is limited, extensive studies have been conducted on its more potent analog, EFdA, in various animal models. These studies provide valuable insights into the potential in vivo performance of 4'-ethynyl NRTIs.
Table 3: In Vivo Efficacy of EFdA in Animal Models
| Animal Model | HIV/SIV Strain | Dosage | Key Findings | Reference |
| Humanized Mice | HIV-1 | 1 to 10 mg/kg/day (oral) | Highly effective in protecting from infection. 10 mg/kg/day completely suppressed HIV RNA to undetectable levels within 2 weeks. | [3] |
| Rhesus Macaques | SIV | 0.4 mg/kg (subcutaneous, twice daily) | 3- to 4-log decrease in plasma virus burden within 1 week, eventually becoming undetectable. Resolution of clinical signs of disease. | [5] |
Pharmacokinetics
Pharmacokinetic studies in mice and rhesus macaques have highlighted the favorable properties of EFdA, suggesting the potential for once-daily or even less frequent dosing.
Table 4: Pharmacokinetic Parameters of EFdA
| Animal Model | Dose | Cmax | Tmax | Key Observations | Reference | | :--- | :--- | :--- | :--- | :--- | | Mice | 5 mg/kg (oral) | Micromolar levels | 30 min | Readily absorbed |[3] | | Rhesus Macaques | 5 mg/kg (oral) | Micromolar levels | 90 min | Trough levels at or above IC90 at 24h. CSF levels ~25% of plasma levels at 8h. Intracellular half-life of EFdA-triphosphate >72h. |[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Anti-HIV Assay
A common method for determining the in vitro anti-HIV activity of a compound involves the following steps:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with phytohemagglutinin (PHA).
-
Virus Infection: Cells are infected with a specific strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: The infected cells are then treated with serial dilutions of the test compound (e.g., EdA, EFdA).
-
Incubation: The treated and infected cells are incubated for a set period (e.g., 7 days).
-
Efficacy Measurement: The level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assay: A parallel assay, such as the MTT assay, is performed to determine the concentration of the compound that is toxic to the cells (CC50).
-
Data Analysis: The EC50 (the concentration of the drug that inhibits 50% of viral replication) is calculated from the p24 data. The selectivity index (SI) is then determined by dividing the CC50 by the EC50.
The following diagram outlines the general workflow for an in vitro anti-HIV assay.
Caption: General workflow for an in vitro anti-HIV efficacy assay.
In Vivo Efficacy Study in Humanized Mice
The evaluation of antiviral efficacy in humanized mouse models typically involves the following steps:
-
Animal Model: Severe combined immunodeficient (SCID) mice are reconstituted with human hematopoietic stem cells to create a human immune system (e.g., SCID-hu Thy/Liv or NSG-BLT models).
-
HIV Infection: The humanized mice are infected with a specific strain of HIV-1.
-
Drug Administration: The infected mice are treated with the test compound (e.g., EFdA) via a specific route (e.g., oral gavage) and dosage regimen. A control group receives a placebo.
-
Monitoring: The viral load in the plasma of the mice is monitored over time by quantifying HIV-1 RNA levels using real-time PCR. Other parameters such as CD4+ T cell counts and clinical signs of disease may also be assessed.
-
Data Analysis: The reduction in viral load in the treated group is compared to the control group to determine the in vivo efficacy of the compound.
Conclusion
This compound (EdA) and its fluorinated analog EFdA are highly potent anti-HIV agents with a novel mechanism of action as nucleoside reverse transcriptase translocation inhibitors. In vitro data clearly demonstrates the picomolar to nanomolar potency of these compounds against both wild-type and drug-resistant HIV-1 strains, with EFdA showing superior activity. While direct in vivo efficacy and pharmacokinetic data for EdA are not as readily available, the extensive studies on EFdA in animal models reveal its remarkable potential for potent and durable viral suppression with a favorable pharmacokinetic profile.
For researchers and drug development professionals, EFdA represents a more advanced clinical candidate with a robust preclinical and emerging clinical dataset. However, the potent activity of EdA suggests that the this compound scaffold is a valuable platform for the development of new antiretroviral therapies. Further in vivo studies on EdA could provide a more direct comparison and potentially reveal unique properties that may warrant its own development path.
References
- 1. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Combinations of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine with Clinically Used Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Synergistic Antiviral Effects of 4'-Ethynyl-2'-deoxyadenosine (Ed4A) in Combination with Other Antiretroviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of 4'-Ethynyl-2'-deoxyadenosine (Ed4A), also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) and Islatravir (MK-8591), with other clinically relevant antiretroviral drugs. The data presented is primarily derived from in vitro studies designed to assess the potential for combination therapies in the treatment of HIV-1. Ed4A is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a novel mechanism of action that includes both immediate and delayed chain termination of viral DNA synthesis.[1][2][3] Understanding its interactions with other antiretrovirals is crucial for the development of effective and durable therapeutic regimens.
Quantitative Analysis of Drug Synergy
The synergistic, additive, or antagonistic effects of Ed4A in combination with various antiretroviral drugs were evaluated using two primary computational methods: MacSynergy II and CalcuSyn.[1][4] The results of these analyses are summarized in the tables below.
Table 1: Synergistic Effects of Ed4A in Combination with Other Antiretroviral Drugs in Cell-Based Assays [1]
| Combination (Ed4A +) | Drug Class | MacSynergy II (μM²%)¹ | CalcuSyn (CI)² | Overall Interaction |
| Zidovudine (AZT) | NRTI | 1.8 | 1.01 | Additive |
| Lamivudine (3TC) | NRTI | -27.6 | 1.32 | Minor to Moderate Antagonism |
| Emtricitabine (FTC) | NRTI | -23.4 | 1.26 | Additive to Moderate Antagonism |
| Tenofovir (TDF) | NRTI | 12.1 | 0.93 | Additive |
| Efavirenz (EFV) | NNRTI | 20.7 | 0.88 | Additive |
| Etravirine (ETR) | NNRTI | 11.2 | 0.95 | Additive |
| Rilpivirine (RPV) | NNRTI | 41.0 | 0.64 | Synergism |
¹ MacSynergy II Interpretation: Values between -25 and 25 are considered additive. Values from 25 to 50 indicate minor synergy, while values from -25 to -50 indicate minor antagonism.[1] ² CalcuSyn Combination Index (CI) Interpretation: CI values between 0.85 and 1.2 are considered additive. CI values from 0.3 to 0.7 indicate synergy, and values from 1.2 to 1.45 suggest moderate antagonism.[1]
Table 2: Synergistic Inhibition of HIV-1 Reverse Transcriptase by Ed4A-triphosphate and Rilpivirine in an Enzymatic Assay [1][4]
| Drug Combination | CalcuSyn (CI) | Interaction |
| Ed4A-TP + RPV | 0.72 | Synergy |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the synergistic effects of Ed4A.
Cell-Based HIV-1 Inhibition Assay
This assay evaluates the ability of drug combinations to inhibit HIV-1 replication in a cellular context.
-
Cells and Virus: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, were used. HIV-1 strain IIIb was used for infection.
-
Drug Preparation: Ed4A and other antiretroviral drugs were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations in cell culture medium.
-
Assay Procedure:
-
TZM-bl cells were seeded in 96-well plates.
-
A checkerboard dilution pattern of two drugs (Ed4A and a partner drug) was prepared and added to the cells.
-
Cells were then infected with HIV-1 IIIb.
-
After a 48-hour incubation period, the extent of viral replication was quantified by measuring the luciferase activity produced by the infected cells.
-
-
Data Analysis: The resulting dose-response matrix was analyzed using MacSynergy II and CalcuSyn software to determine the nature of the drug interaction (synergy, additivity, or antagonism).[1]
Reverse Transcriptase (RT) Inhibition Assay (Enzymatic Assay)
This cell-free assay directly measures the inhibition of the HIV-1 reverse transcriptase enzyme.
-
Enzyme and Substrates: Recombinant HIV-1 reverse transcriptase was used. The assay mixture contained a template/primer complex and deoxynucleoside triphosphates (dNTPs), including the active form of Ed4A (Ed4A-triphosphate, Ed4A-TP).
-
Inhibitors: Ed4A-TP and rilpivirine were tested alone and in combination.
-
Assay Procedure:
-
The HIV-1 RT enzyme was incubated with the template/primer.
-
Varying concentrations of the inhibitors (Ed4A-TP and/or RPV) were added to the reaction.
-
The polymerization reaction was initiated by the addition of dNTPs.
-
The reaction was allowed to proceed for a specified time at 37°C.
-
The amount of newly synthesized DNA was quantified using a fluorescent dye (e.g., Quant-iT PicoGreen).
-
-
Data Analysis: The inhibition of DNA synthesis at different drug concentrations was used to calculate the Combination Index (CI) using the CalcuSyn software.[4]
Visualizations
Mechanism of Action and Synergy Assessment Workflow
The following diagrams illustrate the mechanism of action of Ed4A and the general workflow for assessing drug synergy.
Caption: Mechanism of Action of Ed4A and Rilpivirine.
Caption: Experimental Workflow for In Vitro Synergy Testing.
Conclusion
The in vitro data demonstrates that this compound (Ed4A) generally exhibits an additive or, in some cases, a slightly antagonistic interaction with other nucleoside reverse transcriptase inhibitors like lamivudine and emtricitabine.[1] This may be due to competition for the same cellular activation pathways.[1] However, a notable synergistic effect was observed when Ed4A was combined with the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine.[1][2][4] This synergy was confirmed in both cell-based and enzymatic assays, suggesting that the combination of these two drugs could be particularly effective at inhibiting HIV-1 replication.[1][4] These findings provide a strong rationale for the further clinical investigation of Ed4A (Islatravir) in combination with NNRTIs like rilpivirine or doravirine for the treatment of HIV-1 infection.[1][5]
References
- 1. merck.com [merck.com]
- 2. Islatravir (MK-8591) With Doravirine and Lamivudine in Participants Infected With Human Immunodeficiency Virus Type 1 (MK-8591-011) [ctv.veeva.com]
- 3. Merck restarts islatravir HIV treatment studies, but abandons monthly PrEP | aidsmap [aidsmap.com]
- 4. Evaluation of Combinations of 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine with Clinically Used Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eatg.org [eatg.org]
Differential Incorporation of 4'-Ethynyl-2'-deoxyadenosine and EdU in Viral DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of viral DNA replication is fundamental to understanding viral pathogenesis and developing effective antiviral therapies. The use of nucleoside analogs that can be incorporated into newly synthesized DNA is a powerful tool for visualizing and quantifying viral DNA synthesis. This guide provides an objective comparison of two such analogs: 4'-Ethynyl-2'-deoxyadenosine (EdA) and 5-ethynyl-2'-deoxyuridine (EdU). While both molecules possess a terminal alkyne group allowing for "click chemistry"-based detection, their primary applications and mechanisms of action in virology differ significantly.
Overview of EdA and EdU
This compound (EdA) and its more potent derivative, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA or Islatravir) , are primarily recognized as highly effective nucleoside reverse transcriptase inhibitors (NRTIs) with potent activity against Human Immunodeficiency Virus (HIV).[1][2] Their mechanism of action involves incorporation into the nascent viral DNA chain by reverse transcriptase, which subsequently leads to the termination of DNA synthesis.[3][4] While EdA contains an alkyne group suitable for click chemistry, its application as a labeling agent for viral DNA is less common than its therapeutic use.[2]
5-ethynyl-2'-deoxyuridine (EdU) , on the other hand, is a widely used thymidine analog for labeling newly synthesized DNA in a variety of research applications, including the study of viral replication.[5][6] Unlike traditional methods that use 5-bromo-2'-deoxyuridine (BrdU), the detection of incorporated EdU does not require harsh DNA denaturation steps.[7][8][9][10][11] This is because the small size of the fluorescent azide used in the click reaction allows for efficient access to the ethynyl group within the DNA structure, thereby preserving cellular and nuclear integrity for microscopic analysis.[8][10] EdU has been successfully used to visualize the replicating DNA of various viruses, including herpesviruses and HIV, particularly in non-dividing cells where host DNA replication does not create background signal.[12]
Performance Comparison
The following table summarizes the key differences in the performance and application of EdA (and its derivative EFdA) and EdU in the context of viral DNA studies.
| Feature | This compound (EdA/EFdA) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Primary Application in Virology | Antiviral therapeutic (NRTI), primarily against HIV.[1][2] | Labeling and visualization of newly synthesized viral DNA.[5][6][12] |
| Viruses Studied | Primarily Human Immunodeficiency Virus (HIV).[1][4] Also investigated for influenza A.[3] | A broad range of DNA viruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Adenovirus, and HIV.[12][13] |
| Mechanism of Incorporation | Incorporated by viral reverse transcriptase (for retroviruses) or potentially other viral polymerases.[4] | Incorporated by cellular or viral DNA polymerases in place of thymidine.[6] |
| Mechanism of Action | Acts as a chain terminator, halting viral DNA synthesis. EFdA can act as both an immediate and delayed chain terminator.[1][4] | Primarily used as a label for detection; at high concentrations or with prolonged exposure, it can induce a DNA damage response and cell cycle arrest.[14][15] |
| Detection Method | Primarily assessed through its antiviral activity (e.g., reduction in viral load). As a click chemistry reagent, it can be detected with fluorescent azides, though this is not its primary application.[2] | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with a fluorescently labeled azide.[5][6] |
| Antiviral Potency (EC50 for HIV-1) | EdA: 98 nM in MT-4 cells.[2] EFdA: as low as 50 pM.[1] | Not typically used as an antiviral therapeutic. |
| Cytotoxicity | EFdA has a high selectivity index, suggesting low cytotoxicity at therapeutic concentrations.[16] EdA shows low toxicity with an IC50 of 54.38 (± 8.11) µM in HeLa cells.[17] | Can be cytotoxic at concentrations above 5-10 µM and with long-term exposure, leading to chromosomal aberrations and cell death.[14][15] |
Experimental Protocols
Protocol for EdU Labeling of Viral DNA in Infected Cells
This protocol is a generalized procedure and may require optimization for specific viruses and cell types.
-
Cell Culture and Infection:
-
Plate host cells at an appropriate density to ensure they are in a healthy, proliferative state (or non-proliferative for specific applications like labeling HIV in macrophages).
-
Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
Incubate for a period sufficient to allow for the initiation of viral DNA replication.
-
-
EdU Labeling:
-
Prepare a 10 mM stock solution of EdU in DMSO or PBS.[11]
-
Add EdU to the cell culture medium to a final concentration of 10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.[18]
-
Incubate the cells for a desired period to allow for EdU incorporation into the replicating viral DNA. The labeling time can range from minutes to hours, depending on the replication kinetics of the virus.[11]
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them once with 1% BSA in PBS.
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 20 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.[19]
-
Wash the cells once with PBS.
-
Resuspend the cells in the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells once with a wash buffer (e.g., 1% BSA in PBS).
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Wash the cells again.
-
-
Analysis:
-
The cells can be analyzed by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the incorporated EdU.[20]
-
Conceptual Protocol for Detecting Incorporated this compound (EdA)
While not its primary use, the ethynyl group on EdA allows for its detection via click chemistry. This protocol is conceptual as the direct application for viral DNA labeling is not well-documented.
-
Treatment of Infected Cells with EdA:
-
Culture and infect cells as described for the EdU protocol.
-
Treat the infected cells with a concentration of EdA that allows for incorporation without immediate and complete chain termination, which might be challenging to optimize. This would likely be a lower concentration than that used for antiviral assays.
-
-
Cell Processing:
-
Follow the same steps for cell fixation and permeabilization as outlined in the EdU protocol.
-
-
Click Chemistry Reaction:
-
Utilize a click chemistry reaction cocktail similar to that used for EdU detection, containing a fluorescent azide, CuSO4, and a reducing agent.
-
-
Analysis:
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the signal from the incorporated and labeled EdA.
-
Visualizing the Processes
Caption: Workflow for labeling and detecting viral DNA using EdU or EdA.
Caption: Mechanism of EdU as a labeling probe versus EdA/EFdA as a chain-terminating antiviral.
References
- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of EdAP, a 4′-Ethynyl-2′-Deoxyadenosine 5′-Monophosphate Analog, as a Potent Influenza a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 6. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ou.edu [ou.edu]
- 11. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging HIV-1 Genomic DNA from Entry through Productive Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Protein Interactions with Viral DNA Genomes during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. urmc.rochester.edu [urmc.rochester.edu]
- 20. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
